6-Bromo-8-fluoronaphthalen-2-ol
Description
BenchChem offers high-quality 6-Bromo-8-fluoronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-fluoronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCOKFWKXFDSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459857 | |
| Record name | 6-bromo-8-fluoro-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82995-06-0 | |
| Record name | 6-bromo-8-fluoro-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Bromo-8-fluoronaphthalen-2-ol, a functionalized naphthalene derivative with potential applications in medicinal chemistry and materials science. The synthesis is dissected into three core stages: the preparation of the key intermediate 6-bromo-2-methoxynaphthalene, the critical regioselective fluorination at the C8 position, and the final deprotection to yield the target compound. This document offers detailed experimental protocols, discusses the underlying chemical principles, and explores potential challenges and alternative strategies, serving as a valuable resource for researchers engaged in the synthesis of complex aromatic compounds.
Introduction: The Significance of Functionalized Naphthalenes
Naphthalene derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their rigid bicyclic aromatic structure provides a versatile scaffold for the introduction of various functional groups, leading to a diverse array of chemical and biological properties. The specific substitution pattern of halogens and hydroxyl groups on the naphthalene core, as in 6-Bromo-8-fluoronaphthalen-2-ol, can significantly influence molecular interactions, metabolic stability, and electronic properties. This makes the targeted synthesis of such multi-substituted naphthalenes a critical endeavor in modern organic chemistry.
This guide focuses on a rational, multi-step approach to synthesize 6-Bromo-8-fluoronaphthalen-2-ol, emphasizing experimental details and the rationale behind procedural choices.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 6-Bromo-8-fluoronaphthalen-2-ol is envisioned as follows:
Caption: Retrosynthetic analysis of 6-Bromo-8-fluoronaphthalen-2-ol.
Synthesis of the Key Intermediate: 6-Bromo-2-methoxynaphthalene
The synthesis of 6-bromo-2-methoxynaphthalene is a well-established multi-step process starting from 2-naphthol.
Step 1: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol
The initial step involves the dibromination of 2-naphthol. The hydroxyl group is an activating ortho-, para-director, leading to substitution at the 1 and 6 positions.
Experimental Protocol:
A detailed procedure for a similar bromination is available in Organic Syntheses.[2]
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the flask with gentle shaking. The reaction is exothermic and may require cooling to maintain control.
-
After the addition is complete, add water and heat the mixture to boiling.
Step 2: Selective Reduction to 6-Bromo-2-naphthol
The next step is the selective reduction of the more reactive bromine at the 1-position of 1,6-dibromo-2-naphthol. This can be achieved using various reducing agents, with tin metal in the presence of hydrochloric acid being a common method.[3][4]
Experimental Protocol:
A detailed procedure is provided by Organic Syntheses.[2]
-
To the hot solution from the previous step, add mossy tin in portions.
-
Continue boiling the mixture until the tin has completely dissolved. This may require the addition of more tin.
-
After the reaction is complete, cool the mixture and filter to remove tin salts.
-
The filtrate is then poured into ice water to precipitate the crude 6-bromo-2-naphthol.
-
The crude product can be purified by vacuum distillation followed by recrystallization.[5]
Step 3: Methylation of 6-Bromo-2-naphthol to 6-Bromo-2-methoxynaphthalene
To protect the hydroxyl group and prevent side reactions in the subsequent fluorination step, 6-bromo-2-naphthol is methylated to form 6-bromo-2-methoxynaphthalene.[6]
Experimental Protocol:
A general procedure for the methylation of a substituted naphthol is described in a patent for the manufacture of 2-bromo-6-methoxynaphthalene.[7][8]
-
Dissolve 6-bromo-2-naphthol in a suitable solvent such as butanol.
-
Add a methylating agent, such as methyl bromide, and a base (e.g., sodium hydroxide) to the solution.
-
The reaction is typically carried out at a slightly elevated temperature.
-
After the reaction is complete, the product can be isolated by phase separation and crystallization.
Table 1: Summary of the Synthesis of 6-Bromo-2-methoxynaphthalene
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
| 1 | Bromination | 2-Naphthol, Bromine, Acetic Acid | High | [2] |
| 2 | Reduction | 1,6-Dibromo-2-naphthol, Tin, HCl, Acetic Acid | 78% | [3] |
| 3 | Methylation | 6-Bromo-2-naphthol, Methyl Bromide, NaOH, Butanol | High | [7][8] |
The Critical Step: Regioselective Fluorination
The introduction of a fluorine atom at the C8 position of the naphthalene ring is the most challenging step in this synthesis. The methoxy group at C2 directs electrophilic substitution primarily to the C1 and C6 positions, while the C8 position is sterically hindered.[9] Therefore, direct fluorination is unlikely to be regioselective for the desired product.
Challenges of Direct Fluorination
Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for the direct fluorination of aromatic compounds.[2] However, the regioselectivity is highly dependent on the electronic and steric environment of the substrate. For 6-bromo-2-methoxynaphthalene, direct fluorination would likely yield a mixture of isomers, with the 1-fluoro and 6-fluoro products being major components.
A Directed Fluorination Strategy
Conceptual Workflow for Directed C8 Fluorination:
Caption: Conceptual workflow for a directed C8 fluorination strategy.
This approach would involve:
-
Introduction of a Directing Group: A suitable directing group would be installed at the C1 position of 6-bromo-2-methoxynaphthalene.
-
Directed C8 Fluorination: The directing group would then facilitate the regioselective introduction of a fluorine atom at the C8 position, likely through a metal-catalyzed process.
-
Removal of the Directing Group: The directing group would be subsequently removed to yield the desired 6-bromo-8-fluoro-2-methoxynaphthalene.
The development of such a directed fluorination protocol would require significant experimental optimization.
Final Step: Deprotection to 6-Bromo-8-fluoronaphthalen-2-ol
The final step in the synthesis is the deprotection of the methoxy group to yield the target phenol. This is a standard transformation in organic synthesis.
Experimental Protocol:
Cleavage of aryl methyl ethers can be achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).[11]
-
Dissolve 6-bromo-8-fluoro-2-methoxynaphthalene in a suitable solvent.
-
Add a demethylating agent, such as a concentrated solution of HBr.
-
The reaction mixture is typically heated to drive the reaction to completion.
-
After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.
Table 2: Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Advantages | Disadvantages | Reference |
| HBr | Reflux | Readily available, effective | Harsh conditions, potential for side reactions | [11] |
| BBr₃ | Low temperature | Milder conditions | Moisture sensitive, corrosive | N/A |
Conclusion and Future Outlook
The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol presents a significant synthetic challenge, primarily due to the requirement for regioselective C8 fluorination. This guide has outlined a plausible synthetic route, commencing with the well-established synthesis of the key intermediate, 6-bromo-2-methoxynaphthalene. While direct fluorination is unlikely to be effective, a directed C-H fluorination strategy holds promise but necessitates further research and development. The final deprotection step is a standard and achievable transformation.
For researchers and drug development professionals, the successful synthesis of this and similar functionalized naphthalenes opens avenues for exploring new chemical space and developing novel molecules with tailored properties. Future work should focus on the development of efficient and regioselective methods for the C8 fluorination of substituted naphthalenes.
References
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chemical properties of 6-Bromo-8-fluoronaphthalen-2-ol
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-8-fluoronaphthalen-2-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its naphthalene core, substituted with three distinct functional groups—a hydroxyl (phenol), a bromine atom, and a fluorine atom—renders it a highly versatile synthetic building block. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling facile introduction of molecular diversity. The fluorine atom enhances metabolic stability and modulates electronic properties, which are critical for optimizing drug candidates. The phenolic hydroxyl group provides a site for further functionalization and influences the molecule's reactivity. This guide offers a comprehensive analysis of the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and potential applications of 6-Bromo-8-fluoronaphthalen-2-ol, providing researchers with the foundational knowledge to effectively utilize this compound in their research and development endeavors.
Introduction: The Strategic Value of Halogenated Naphthalenes
The naphthalene scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a well-defined framework for orienting functional groups to interact with biological targets. The strategic incorporation of halogen atoms, particularly bromine and fluorine, is a cornerstone of modern medicinal chemistry for fine-tuning molecular properties.
-
Bromine is often introduced to serve as a versatile synthetic handle. As an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), it allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups, which is invaluable for building libraries of analogues for structure-activity relationship (SAR) studies.[1]
-
Fluorine , the most electronegative element, imparts unique properties. Its introduction can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and alter the acidity of nearby functional groups.[2] The FDA has approved numerous fluorine-containing drugs, highlighting the success of this strategy.[2]
6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0) combines these features, making it a valuable intermediate for synthesizing complex molecules with potential applications as enzyme inhibitors, antibacterial agents, and other bioactive compounds.[1][3][4][5]
Physicochemical and Structural Properties
The fundamental properties of 6-Bromo-8-fluoronaphthalen-2-ol are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 82995-06-0 | [3][4][6] |
| Molecular Formula | C₁₀H₆BrFO | [3][7] |
| Molecular Weight | 241.06 g/mol | [3][4][7] |
| Synonyms | 6-bromo-8-fluoro-2-naphthol; 6-bromine-8-fluorine-2-hydroxynaphthalene | [3] |
| Classification | Fluorinated Heterocyclic Building Block, Aryl Bromide | [3][4] |
| Predicted pKa | ~9.5 (Phenolic OH, influenced by electron-withdrawing halogens) | N/A |
| Predicted XLogP3 | ~3.5-4.0 (Increased lipophilicity due to halogens) | N/A |
Synthesis and Manufacturing
The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol can be accomplished via a multi-step pathway, as documented in the medicinal chemistry literature.[7] The route leverages established transformations to build the substituted naphthalene core.
Experimental Protocol: Multi-step Synthesis from 1-Amino-7-naphthol
A representative synthesis involves a seven-step sequence starting from 1-Amino-7-naphthol.[7] The following protocol is adapted from the literature and illustrates a validated pathway.
Step 1-3: Protection and Functional Group Interconversion
-
The starting material, 1-Amino-7-naphthol, undergoes a series of protection and functional group manipulation steps. This typically involves protecting the phenol as a methyl ether and converting the amine to a more stable functional group if necessary. For instance, the hydroxyl group can be methylated using a reagent like dimethyl sulfate in the presence of a base (e.g., K₂CO₃ in acetone).[7]
-
The amino group is then modified for the subsequent fluorination step.
Step 4: Introduction of Fluorine via Schiemann Reaction
-
The amino group on the naphthalene ring is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., aq. HCl) at low temperatures (typically 0-10 °C).[7]
-
The diazonium salt is then treated with aqueous tetrafluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt.[7]
-
The isolated tetrafluoroborate salt is thermally decomposed (e.g., in xylene with heating) to yield the fluoro-substituted naphthalene. This classic transformation is known as the Balz-Schiemann reaction.[7]
Step 5: Demethylation
-
The methyl ether protecting group on the hydroxyl function is cleaved to regenerate the phenol. Boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (CH₂Cl₂) is a highly effective reagent for this purpose.[7]
Step 6: Bromination
-
The resulting fluoronaphthol is brominated. Electrophilic aromatic substitution with molecular bromine (Br₂) in acetic acid at elevated temperatures (e.g., 100 °C) selectively installs the bromine atom at the 6-position.[7]
Step 7: Final Reduction/Modification (if necessary)
-
A final reduction step, for example using tin(II) chloride (SnCl₂) in acidic media, may be required to remove or modify other functional groups carried through the synthesis, yielding the final product with a reported 41% yield for this step.[7]
Caption: Multi-step synthesis of 6-Bromo-8-fluoronaphthalen-2-ol.
Spectroscopic and Analytical Characterization
Precise structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are typically provided by suppliers upon request, the expected features can be reliably predicted.[3][4]
-
¹H NMR: The spectrum should display signals for the five aromatic protons. The proton adjacent to the fluorine atom (at C7) would exhibit a characteristic doublet due to ³J(H,F) coupling. Other protons will show splitting patterns consistent with their positions on the naphthalene ring.
-
¹³C NMR: Ten distinct signals are expected for the carbon atoms of the naphthalene core. The carbons directly bonded to bromine (C6) and fluorine (C8) will be significantly influenced, with the C-F bond showing a large one-bond coupling constant (¹J(C,F)).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a doublet due to coupling with the adjacent proton.
-
Mass Spectrometry (MS): The mass spectrum is a definitive tool for identification. It will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom.
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-8-fluoronaphthalen-2-ol lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is the primary site for diversification via cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.
Typical Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere (e.g., under Argon), combine 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq.).
-
Solvent: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. The organic layer is dried and concentrated. The crude product is then purified, typically by silica gel column chromatography.
This methodology allows for the introduction of a wide array of aryl and heteroaryl groups, providing a powerful tool for SAR exploration.[1]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group at the 2-position is nucleophilic and slightly acidic, offering another site for modification:
-
O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ether. This is useful for modifying solubility or introducing linker groups.
-
O-Acylation: Treatment with an acyl chloride or anhydride provides the ester derivative, which can serve as a prodrug or a protecting group.
Applications in Research and Development
The structural motifs present in 6-Bromo-8-fluoronaphthalen-2-ol are common in bioactive molecules. Its utility is therefore projected in several areas:
-
Enzyme Inhibitor Synthesis: Halogenated phenols are key components in many enzyme inhibitors. For example, derivatives of 2-bromo-4-fluorophenol are used to synthesize inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B), which is relevant to diabetes and obesity.[1] This scaffold can be similarly employed to probe enzyme active sites.
-
Antibacterial Agents: Bromophenol derivatives have demonstrated promising activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting mechanisms like biofilm formation.[5] This compound is an excellent starting point for developing novel antibacterial agents.
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined chemical handles, it can be used as a fragment for screening against protein targets. Hits can then be elaborated into more potent leads using the reactive bromine site.
Safety and Handling
While specific toxicity data for 6-Bromo-8-fluoronaphthalen-2-ol is not widely available, it should be handled with standard laboratory precautions appropriate for halogenated aromatic compounds. Based on related structures like 6-bromonaphthalen-2-ol, it should be considered an irritant.[8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
6-Bromo-8-fluoronaphthalen-2-ol is a strategically designed synthetic building block with significant potential for researchers in drug discovery and materials science. The interplay of its three functional groups—a versatile bromine handle for cross-coupling, a property-enhancing fluorine atom, and a modifiable hydroxyl group—provides a robust platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and characterization is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.
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Ivy Fine Chemicals. 6-Bromo-8-fluoronaphthalen-2-ol [CAS: 82995-06-0]. Available from: [Link]
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Introduction: The Imperative for Unambiguous Structure Verification
An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-8-fluoronaphthalen-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted naphthalenes are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of functional groups on the naphthalene core dictates the molecule's steric and electronic properties, which in turn govern its biological activity or material characteristics. 6-Bromo-8-fluoronaphthalen-2-ol is one such compound, presenting a unique combination of a hydroxyl group (a key pharmacophoric feature), a bromine atom (which can modulate metabolic stability and provide a handle for further synthetic elaboration), and a fluorine atom (often used to enhance binding affinity and improve pharmacokinetic properties).
Given the existence of numerous potential isomers, the unambiguous confirmation of the substitution pattern is not merely an academic exercise; it is a critical prerequisite for reliable structure-activity relationship (SAR) studies, intellectual property protection, and regulatory submission. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 6-Bromo-8-fluoronaphthalen-2-ol, moving from initial mass confirmation to the definitive assignment of its constitution through advanced spectroscopic techniques.
The Analytical Challenge: Distinguishing Isomers
The primary challenge in this elucidation lies in definitively placing the three substituents—bromo, fluoro, and hydroxyl—at the C6, C8, and C2 positions, respectively, and ruling out all other possibilities. For instance, a plausible isomeric impurity or alternative synthesis outcome could be 6-bromo-1-fluoronaphthalen-2-ol.[1] The analytical workflow must be designed to provide clear, irrefutable evidence for the precise connectivity of the naphthalene system.
The Core Elucidation Workflow
A multi-technique, orthogonal approach is essential for confident structure elucidation. Each step provides a piece of the puzzle, and together they form a self-validating system. The process begins with confirming the molecular formula and proceeds to map out the intricate atomic connections within the molecule.
Caption: The integrated workflow for structure elucidation.
Part 1: Foundational Analysis - Mass and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step is to confirm that the compound in hand has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula and distinguishing it from compounds with the same nominal mass.
Expected Data: For 6-Bromo-8-fluoronaphthalen-2-ol (C₁₀H₆BrFO), the neutral monoisotopic mass is calculated to be 241.9582 Da. A key confirmatory feature is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two prominent molecular ion peaks (M and M+2) of nearly equal intensity.[2][3] This pattern is a hallmark of a monobrominated compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₆BrFO |
| Calculated Exact Mass | [M+H]⁺ for C₁₀H₇BrFO⁺: 242.9660 Da |
| Isotopic Pattern | M peak (~242.96 Da) and M+2 peak (~244.96 Da) in ~1:1 ratio |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Calibrate the instrument using a known standard. Observe the mass-to-charge ratio (m/z) for the molecular ion and compare it to the calculated exact mass. Verify the presence and ~1:1 intensity ratio of the M and M+2 peaks.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method to verify the presence of key functional groups predicted by the proposed structure.
Expected Data: The spectrum should display characteristic absorption bands for the hydroxyl group and the aromatic system.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ | A strong, broad peak indicative of hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Weaker, sharp peaks. |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple sharp peaks of varying intensity. |
| C-O Stretch (Phenol) | 1200 - 1260 cm⁻¹ | Strong absorption. |
| C-F Stretch | 1000 - 1400 cm⁻¹ | Can be complex and overlap with other signals. |
| C-Br Stretch | 500 - 600 cm⁻¹ | Typically in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Part 2: Definitive Connectivity - The Power of NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[4] A combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals, thereby confirming the substitution pattern.
¹H NMR Spectroscopy
Causality: This experiment provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
Expected Spectrum: The structure has four aromatic protons and one hydroxyl proton.
-
H1 & H3: These protons are on the same ring as the hydroxyl and fluorine. The -OH is activating and ortho, para-directing, while the -F is deactivating. They will likely appear as doublets.
-
H5 & H7: These protons are on the brominated ring. They will also appear as doublets.
-
-OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy
Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.
Expected Spectrum: The molecule has 10 carbon atoms, and due to the lack of symmetry, 10 distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are influenced by the attached substituents.[5][6]
-
C-O (C2): Expected to be significantly downfield (~150-160 ppm).
-
C-F (C8): Expected to be downfield and show a large one-bond C-F coupling constant.
-
C-Br (C6): The chemical shift will be shifted upfield relative to an unsubstituted carbon.
-
Aromatic CHs: Typically appear in the ~110-135 ppm range.
-
Quaternary Carbons: Carbons with no attached protons (C4a, C8a) will also be present.
¹⁹F NMR Spectroscopy
Causality: This experiment is highly specific for fluorine-containing compounds and is crucial for confirming the fluorine's environment. ¹⁹F has 100% natural abundance and high sensitivity.[7]
Expected Spectrum: A single signal is expected for the one fluorine atom. The key diagnostic information comes from its coupling to nearby protons. In the proposed structure, the fluorine at C8 is ortho to the proton at C7. A significant ³J(H-F) coupling (~5-10 Hz) would be expected, causing the ¹⁹F signal to appear as a doublet.[8][9]
2D NMR for Unambiguous Assignment
Causality: While 1D NMR provides foundational data, 2D NMR experiments are required to piece it together and build the molecular framework. They reveal through-bond correlations, providing irrefutable proof of connectivity.[10][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). For this molecule, COSY will show correlations between H3-H4 and H5-H7, confirming the isolated spin systems on each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons over 2-3 bonds. Key expected HMBC correlations to confirm the 6,8,2-substitution pattern would be:
-
Correlation from H7 to the bromine-bearing C6 and the fluorine-bearing C8 .
-
Correlation from H5 to C7 and the quaternary carbon C8a .
-
Correlation from H1 to the hydroxyl-bearing C2 and the quaternary carbon C8a .
-
Correlation from H3 to C2 and the quaternary carbon C4a .
-
Caption: Key 2D NMR correlations for structure confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for phenols as it allows for observation of the -OH proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra using standard pulse programs.
-
2D Acquisition: Acquire COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in both dimensions and optimize the HMBC experiment for expected long-range coupling constants (e.g., 8 Hz).
-
Data Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Assign all signals by systematically integrating the information from all spectra, starting with HSQC to link protons and carbons, then using COSY and HMBC to build the molecular fragments and connect them.
Part 3: Final Confirmation and Data Synthesis
Integrated Data Analysis
Summary of Expected Spectroscopic Data:
| Technique | Key Observation | Implication |
| HRMS | [M+H]⁺ at ~242.9660 Da; M/M+2 ratio ~1:1 | Confirms formula C₁₀H₆BrFO; one Br atom present. |
| IR | Broad peak at ~3400 cm⁻¹; Strong peak at ~1250 cm⁻¹ | Confirms phenol O-H and C-O groups. |
| ¹H NMR | 4 aromatic proton signals; 1 hydroxyl proton | Consistent with a disubstituted and a monosubstituted ring. |
| ¹³C NMR | 10 distinct carbon signals | Asymmetric naphthalene core. |
| ¹⁹F NMR | One doublet signal | Confirms one fluorine atom adjacent to one proton (H7). |
| COSY | Correlations between adjacent protons on each ring | Defines two separate proton spin systems. |
| HMBC | Cross-peaks between H7-C6, H7-C8, H1-C8a, etc. | Unambiguously connects the substituents to specific carbons. |
X-ray Crystallography: The Gold Standard
For novel compounds intended for pharmaceutical development or high-performance materials, single-crystal X-ray diffraction is the ultimate method for structure proof.[12][13] If a high-quality crystal can be grown, this technique provides the precise 3D coordinates of every atom in the molecule, leaving no ambiguity about its constitution or stereochemistry. While not always feasible, it is considered the gold standard for structural validation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray source.
-
Structure Solution & Refinement: Solve the phase problem and refine the atomic positions to generate a final structural model.
-
Analysis: Analyze bond lengths, bond angles, and intermolecular interactions to fully characterize the solid-state structure.
Conclusion
The structure elucidation of 6-Bromo-8-fluoronaphthalen-2-ol is a systematic process that relies on the synergistic application of modern analytical techniques. By following the workflow outlined in this guide—from initial mass confirmation by HRMS to the detailed connectivity mapping by 2D NMR—researchers can achieve an unambiguous and robust characterization of the molecule. This analytical rigor is fundamental to ensuring data integrity and advancing the development of novel chemical entities with confidence.
References
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Adcock, W., et al. (1966). Substituent Effects. VII.1 The 19F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes. Journal of the American Chemical Society. Available at: [Link]
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Australian Journal of Chemistry (1955). An Infra-red spectroscopic study of naphthalene substitution. ConnectSci. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Scilit (1955). An Infra-red spectroscopic study of naphthalene substitution. Available at: [Link]
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Slideshare. Use of NMR in structure elucidation. Available at: [Link]
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Preprints.org (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link]
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Adcock, W., et al. (1975). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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YouTube (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]
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Holdsworth, D. K. (1982). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available at: [Link]
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MDPI (2021). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
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Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
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Moharram, Y. I., et al. (2012). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
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An In-depth Technical Guide to 6-BROMO-8-FLUORO-2-NAPHTHOL (CAS 82995-06-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 6-BROMO-8-FLUORO-2-NAPHTHOL, a halogenated naphthol derivative with potential applications in various fields of chemical and pharmaceutical research. While publicly available information on the specific biological activities and therapeutic applications of this compound is limited, this guide consolidates the existing knowledge on its chemical properties and synthesis. The document is intended to serve as a foundational resource for researchers initiating studies on this molecule and to provide a framework for its further investigation.
Chemical Identity and Physicochemical Properties
6-BROMO-8-FLUORO-2-NAPHTHOL is a synthetic organic compound characterized by a naphthalene scaffold substituted with a bromine atom at the 6-position, a fluorine atom at the 8-position, and a hydroxyl group at the 2-position.
| Property | Value | Source |
| CAS Number | 82995-06-0 | [1] |
| Molecular Formula | C₁₀H₆BrFO | [1] |
| Molecular Weight | 241.06 g/mol | [1] |
| Synonyms | 6-bromo-8-fluoronaphthalen-2-ol | [2] |
| Boiling Point | 352.266°C at 760 mmHg |
Synthesis and Manufacturing
The synthesis of 6-BROMO-8-FLUORO-2-NAPHTHOL can be achieved through a multi-step reaction pathway. One documented route starts from 1-Amino-7-naphthol and involves a series of chemical transformations.[1]
Illustrative Synthetic Pathway
Caption: Generalized synthetic route to 6-BROMO-8-FLUORO-2-NAPHTHOL.
A detailed, seven-step synthesis has been reported, involving reagents such as methanol, potassium carbonate, hydrochloric acid, sodium nitrite, hydrofluoric acid, boron tribromide, bromine, and stannous chloride.[1] The specific conditions for each step, including temperature and reaction time, are crucial for achieving the desired product with acceptable yield and purity.[1]
Potential Areas of Investigation
Potential as a Research Chemical
Given its structure as a substituted naphthol, 6-BROMO-8-FLUORO-2-NAPHTHOL could serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Its functional groups offer multiple points for chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets.
Exploration of Biological Activity
Naphthol-based compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of bromine and fluorine atoms in 6-BROMO-8-FLUORO-2-NAPHTHOL may enhance its lipophilicity and ability to cross biological membranes, potentially influencing its pharmacokinetic and pharmacodynamic profile. Future research could involve screening this compound in a variety of in vitro and in vivo assays to elucidate any potential therapeutic effects.
Safety and Handling
According to available safety data, 6-BROMO-8-FLUORO-2-NAPHTHOL is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is imperative that this compound be handled in a well-ventilated laboratory setting by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Analytical Methods
The characterization and purity assessment of 6-BROMO-8-FLUORO-2-NAPHTHOL would typically involve standard analytical techniques used in organic chemistry.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of the compound and for monitoring the progress of its synthesis. The choice of column, mobile phase, and detector (e.g., UV-Vis) would need to be optimized.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule, such as the hydroxyl group.
Future Directions
The full potential of 6-BROMO-8-FLUORO-2-NAPHTHOL remains to be explored. Future research efforts should focus on:
-
Biological Screening: A comprehensive screening of the compound against a wide range of biological targets to identify any potential therapeutic activities.
-
Mechanism of Action Studies: If any biological activity is identified, further studies will be needed to elucidate the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the relationship between the chemical structure and biological activity.
-
Toxicological Profiling: A thorough evaluation of the compound's safety profile is essential before it can be considered for any potential therapeutic applications.
Conclusion
6-BROMO-8-FLUORO-2-NAPHTHOL is a halogenated naphthol derivative with a defined chemical structure and synthesis pathway. While its biological properties are currently not well-documented, its chemical features suggest that it could be a valuable tool in chemical and pharmaceutical research. This guide provides a starting point for researchers interested in investigating this compound and highlights the need for further studies to unlock its full potential.
References
Sources
Spectroscopic Characterization of 6-Bromo-8-fluoronaphthalen-2-ol: A Technical Guide
Introduction
6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its chemical structure is paramount for its use in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-8-fluoronaphthalen-2-ol, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural features of this molecule.
While experimental spectroscopic data for 6-Bromo-8-fluoronaphthalen-2-ol is not widely available in the public domain, this guide will provide a robust, predicted analysis based on established principles of spectroscopy and data from analogous compounds. This predictive approach allows for a scientifically grounded interpretation of the expected spectral features, providing a valuable resource for those working with this and similar molecules.
Molecular Structure and Key Features
The structure of 6-Bromo-8-fluoronaphthalen-2-ol incorporates a naphthalene core, substituted with a hydroxyl group at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 8-position. These substituents significantly influence the electronic environment of the naphthalene ring, leading to distinct and predictable spectroscopic signatures.
Caption: Molecular structure of 6-Bromo-8-fluoronaphthalen-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-8-fluoronaphthalen-2-ol, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the naphthalene ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Bromo-8-fluoronaphthalen-2-ol is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the halogen substituents. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[1]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.0 | Singlet | - | OH |
| ~7.8 | Doublet | ~9.0 | H-4 |
| ~7.6 | Doublet | ~2.0 | H-5 |
| ~7.4 | Doublet of Doublets | ~9.0, 2.0 | H-3 |
| ~7.2 | Doublet | ~9.0 | H-1 |
| ~7.1 | Doublet | ~9.0 | H-7 |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (~10.0 ppm) in DMSO-d₆ due to hydrogen bonding with the solvent.
-
Aromatic Protons: The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling. The exact chemical shifts are influenced by the positions of the bromine and fluorine atoms. Protons on aromatic rings typically show chemical shifts in the range of 6.5 to 8.0 ppm.[2][3] The electron-withdrawing nature of the halogens will generally deshield the nearby protons, shifting them downfield.
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the naphthalene ring are influenced by the attached substituents. Aromatic carbons typically absorb in the range of 110-150 ppm.[1]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-F (d, J~250 Hz) |
| ~150 | C-OH |
| ~135 | C-Br |
| ~130 | C4a |
| ~128 | C8a |
| ~125 | C4 |
| ~122 | C5 |
| ~118 | C7 |
| ~115 | C1 |
| ~110 | C3 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbons bonded to Heteroatoms: The carbons directly attached to the electronegative fluorine (C-8) and oxygen (C-2) atoms are expected to be significantly deshielded and appear at downfield chemical shifts. The C-F coupling will result in a large doublet for C-8. The carbon attached to bromine (C-6) will also be deshielded.
-
Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region (110-150 ppm).[4] The specific chemical shifts will be influenced by the combined electronic effects of all three substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromo-8-fluoronaphthalen-2-ol will be characterized by absorptions corresponding to the O-H, C-O, C-H, and C-Br/C-F bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| 1260-1180 | Strong | C-O stretch (phenol) |
| 1100-1000 | Strong | C-F stretch |
| 700-500 | Medium to Strong | C-Br stretch |
Interpretation of the Predicted IR Spectrum:
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[5][6][7][8]
-
Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic ring.[7]
-
Aromatic C=C Stretch: A series of bands between 1600 and 1450 cm⁻¹ corresponds to the carbon-carbon stretching vibrations within the naphthalene ring.[7]
-
C-O Stretch: A strong band between 1260-1180 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.
-
C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 1100-1000 cm⁻¹ for C-F and 700-500 cm⁻¹ for C-Br.[5]
Caption: A standard workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Bromo-8-fluoronaphthalen-2-ol, electron ionization (EI) mass spectrometry would likely be employed. The presence of bromine is a key feature to look for in the mass spectrum due to its characteristic isotopic pattern.[9][10]
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 240/242 | ~100 | [M]⁺ (Molecular ion) |
| 161 | Moderate | [M - Br]⁺ |
| 133 | Moderate | [M - Br - CO]⁺ |
| 112 | Low | [M - Br - F]⁺ |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to be a doublet at m/z 240 and 242 with a nearly 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[11] This provides a definitive confirmation of the presence of bromine.
-
Fragmentation Pattern: The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom.[9][11][12] Therefore, a significant peak corresponding to the loss of a bromine radical ([M - Br]⁺) at m/z 161 is expected. Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the naphthol ring, leading to a fragment at m/z 133.
Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-Bromo-8-fluoronaphthalen-2-ol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the structural characterization of this compound. The provided experimental workflows serve as a practical guide for researchers seeking to obtain their own spectroscopic data. As with any new compound, the acquisition of experimental data is the ultimate confirmation of its structure, and the predictions laid out in this guide will be an invaluable tool in that process.
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JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the NMR Analysis of 6-Bromo-8-fluoronaphthalen-2-ol
This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 6-Bromo-8-fluoronaphthalen-2-ol, a key intermediate in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation strategies necessary for the complete structural elucidation of this complex halogenated naphthalene derivative.
Introduction: The Structural Significance of 6-Bromo-8-fluoronaphthalen-2-ol
6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0) is a substituted naphthalenol derivative whose utility in synthetic chemistry is largely dictated by the specific arrangement of its functional groups.[1][2][3][4] The presence of a hydroxyl group, along with two different halogen atoms (bromine and fluorine) on the naphthalene scaffold, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. Accurate and unambiguous structural characterization is therefore paramount, and high-resolution NMR spectroscopy stands as the most powerful tool for this purpose.
This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR analysis, providing a predictive framework for spectra interpretation, supported by established principles of NMR theory and data from analogous compounds.
PART 1: Experimental Protocol for High-Resolution NMR Analysis
The acquisition of high-quality NMR data is the foundation of accurate structural analysis. The following protocol is a self-validating system designed to yield unambiguous spectra for 6-Bromo-8-fluoronaphthalen-2-ol.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[5][6][7][8] Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, for compounds with hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can minimize rapid proton exchange of the hydroxyl proton, allowing for its observation. For this analysis, DMSO-d₆ is recommended.
-
Concentration: Prepare a solution of 5-10 mg of 6-Bromo-8-fluoronaphthalen-2-ol in 0.5-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used.[9]
NMR Instrument Parameters
A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex spin-spin coupling patterns expected for this molecule.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | Standard 1D pulse sequence | Proton-decoupled 1D | Proton-decoupled 1D |
| Spectral Width | 12-15 ppm | 220-240 ppm | -100 to -180 ppm |
| Acquisition Time | 2-3 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 | 16-64 |
PART 2: Predictive NMR Spectral Analysis
Due to the limited availability of published spectra for 6-Bromo-8-fluoronaphthalen-2-ol, this section provides a predictive analysis based on established substituent effects and data from related compounds.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be of primary interest.[10] The naphthalene ring system of 6-Bromo-8-fluoronaphthalen-2-ol has five aromatic protons.
Expected Chemical Shifts and Coupling Patterns:
-
H1: This proton is ortho to the hydroxyl group and will likely appear as a doublet. The hydroxyl group is an electron-donating group, which will shield this proton, shifting it upfield relative to other naphthalene protons.
-
H3: This proton is meta to the hydroxyl group and will also appear as a doublet.
-
H4: This proton is ortho to the C4a-C8a ring junction and will likely be a doublet.
-
H5: This proton is situated between the bromine and fluorine atoms. It will experience deshielding effects from both halogens and is expected to be the most downfield of the aromatic protons. It will likely appear as a doublet.
-
H7: This proton is ortho to the bromine atom and will appear as a doublet.
The hydroxyl proton (-OH) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and residual water in the solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene core.[10][11][12] The chemical shifts will be influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 | 110-120 | Shielded by the adjacent hydroxyl group. |
| C2 | 150-160 | Directly attached to the electronegative oxygen atom. |
| C3 | 105-115 | Shielded by the hydroxyl group. |
| C4 | 125-135 | Aromatic CH. |
| C4a | 120-130 | Quaternary carbon. |
| C5 | 125-135 | Deshielded by the adjacent bromine and fluorine atoms. |
| C6 | 115-125 | Directly attached to the bromine atom. |
| C7 | 120-130 | Aromatic CH. |
| C8 | 155-165 | Directly attached to the highly electronegative fluorine atom. |
| C8a | 130-140 | Quaternary carbon. |
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[9][13][14][15][16] For 6-Bromo-8-fluoronaphthalen-2-ol, a single resonance is expected.
-
Chemical Shift: The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride, likely between -110 and -140 ppm (relative to CFCl₃).[14]
-
Coupling: The fluorine signal will be split by neighboring protons. The largest coupling will be the three-bond coupling (³JF-H) to H7. A smaller four-bond coupling (⁴JF-H) to H5 may also be observed.
PART 3: Advanced NMR Techniques for Structural Confirmation
To provide unequivocal structural proof, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment will reveal the connectivity of the proton spin systems. For 6-Bromo-8-fluoronaphthalen-2-ol, this will confirm the ortho-relationships between adjacent protons on the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons and for confirming the overall connectivity of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space.[17][18][19][20][21] A 2D NOESY experiment can provide definitive proof of the regiochemistry of the substituents. For instance, an NOE correlation between the fluorine atom and H7, and between H1 and the hydroxyl proton, would confirm their spatial proximity.
Visualization of Experimental Workflow and Molecular Structure
The following diagrams illustrate the proposed experimental workflow and the structure of 6-Bromo-8-fluoronaphthalen-2-ol with atom numbering for NMR assignment.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of 6-Bromo-8-fluoronaphthalen-2-ol with atom numbering.
Conclusion
The comprehensive NMR analysis of 6-Bromo-8-fluoronaphthalen-2-ol requires a multi-faceted approach, combining 1D and 2D NMR techniques. While direct experimental data is not widely published, a predictive analysis based on established principles of NMR spectroscopy provides a robust framework for its characterization. The methodologies outlined in this guide, from sample preparation to advanced 2D NMR experiments, provide a clear path for the unambiguous structural elucidation of this and other complex halogenated aromatic compounds. This detailed understanding is critical for its effective application in research and development.
References
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Anderson, J. E., Barkel, D. J. D., & Parkin, J. E. (1987). Conformations and internal rotation of simple 1-alkenylnaphthalenes, studied by dynamic nuclear magnetic resonance spectroscopy, nuclear Overhauser effects, and molecular mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2, 955-959. [Link]
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A Guide to the Theoretical Infrared Spectrum of 6-Bromo-8-fluoronaphthalen-2-ol
Abstract
This technical guide provides a detailed theoretical analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0)[1]. As a polysubstituted naphthol derivative, this compound possesses a unique vibrational fingerprint integral to its identification and characterization in research, quality control, and drug development. This document deconstructs the molecule's structure to predict the characteristic absorption bands arising from its core functional groups: the hydroxyl (-OH), the substituted naphthalene ring, the carbon-fluorine (C-F) bond, and the carbon-bromine (C-Br) bond. By correlating vibrational modes with specific wavenumber regions, this guide serves as a predictive reference for researchers working with this molecule or structurally similar compounds. Methodologies for empirical spectrum acquisition are also discussed to ensure trustworthy and reproducible data collection.
Introduction
6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic alcohol built upon a naphthalene scaffold. Such molecules are often valuable intermediates in the synthesis of complex organic materials and pharmaceutical agents[2][3]. The precise arrangement of the bromo, fluoro, and hydroxyl substituents dictates the molecule's electronic properties, reactivity, and biological activity.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules[4]. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 6-Bromo-8-fluoronaphthalen-2-ol, the IR spectrum provides definitive evidence for the presence of its key functional groups and offers insights into its aromatic substitution pattern. This guide explains the causality behind the expected spectral features, grounding predictions in established spectroscopic principles.
Molecular Structure and Predicted Vibrational Modes
To interpret the IR spectrum, we must first analyze the molecule's constituent parts and their expected vibrational behavior.
-
Hydroxyl (-OH) Group: As a phenol, the O-H bond is the most prominent feature in the high-wavenumber region. Its vibration is highly sensitive to hydrogen bonding, which significantly broadens the absorption band[5][6][7]. The C-O bond also has a characteristic stretching frequency.
-
Naphthalene Aromatic System: The naphthalene core gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers higher than their aliphatic counterparts[8]. The C=C double bonds within the rings have a series of stretching vibrations of variable intensity. Finally, C-H out-of-plane (oop) bending vibrations in the low-wavenumber region are highly diagnostic of the substitution pattern on the aromatic rings[9].
-
Carbon-Halogen Bonds (C-F and C-Br): The vibrations of the C-F and C-Br bonds are found in the fingerprint region. The strong C-F bond absorbs at a higher frequency than the weaker, heavier C-Br bond[10][11][12].
The following diagram illustrates the relationship between the molecular structure and its primary vibrational modes.
Caption: Molecular structure correlated with key IR vibrational modes.
Detailed Analysis of the Predicted Infrared Spectrum
The theoretical spectrum can be divided into distinct regions, each providing specific structural information.
High-Wavenumber Region (4000-2500 cm⁻¹)
-
O-H Stretching (ca. 3550-3200 cm⁻¹): The most diagnostic peak in the entire spectrum is expected in this region. Due to strong intermolecular hydrogen bonding between the phenolic hydroxyl groups, this absorption will appear as a very broad and intense band[5][6][13]. In dilute solutions with a non-polar solvent, a sharper, "free" O-H peak may appear around 3600 cm⁻¹, but for a solid or neat sample, the broad H-bonded peak will dominate[4].
-
Aromatic C-H Stretching (ca. 3100-3000 cm⁻¹): Aromatic C(sp²)-H bonds are stronger than aliphatic C(sp³)-H bonds, causing them to absorb at slightly higher frequencies (>3000 cm⁻¹)[4][8]. Expect one or more sharp, medium-intensity peaks in this range, characteristic of the hydrogens on the naphthalene ring.
Double-Bond Region (2000-1400 cm⁻¹)
-
Aromatic C=C Stretching (ca. 1600-1400 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring typically produce a series of sharp bands of variable intensity[7][8][13]. Key absorptions are expected near 1600, 1585, 1500, and 1450 cm⁻¹. The relative intensities of these peaks can be influenced by the nature and position of the substituents.
-
Overtone/Combination Bands (ca. 2000-1650 cm⁻¹): A series of weak, complex bands may appear in this region. These are characteristic of substituted aromatic rings and can sometimes be used to deduce the substitution pattern[8].
Fingerprint Region (<1400 cm⁻¹)
This region contains a wealth of complex, overlapping absorptions, including stretching and bending vibrations that are unique to the overall molecular structure.
-
C-O Stretching (ca. 1260-1180 cm⁻¹): The stretching vibration of the phenolic C-O bond results in a strong, distinct peak. Its position is higher than that of aliphatic alcohols (which are typically 1150-1050 cm⁻¹) and is a key indicator of the hydroxyl group being attached to an aromatic ring[5][6].
-
Aryl C-F Stretching (ca. 1400-1000 cm⁻¹): The C-F bond gives rise to a strong and intense absorption in the fingerprint region[10][12]. The exact position can vary, but it is one of the most intense bands in this part of the spectrum.
-
C-H In-Plane and Out-of-Plane Bending: Multiple C-H bending vibrations occur throughout the fingerprint region. The out-of-plane (oop) bends, typically found between 900-675 cm⁻¹, are particularly useful for confirming the aromatic substitution pattern[8].
-
Aryl C-Br Stretching (ca. < 700 cm⁻¹): The C-Br stretching vibration occurs at a low frequency due to the high mass of the bromine atom[10][11]. This peak is expected in the range of 650-510 cm⁻¹ and may require an instrument with KBr or CsI optics to be observed, as standard NaCl optics have a cutoff around 650 cm⁻¹[10].
Summary of Predicted IR Absorptions
The following table summarizes the expected characteristic vibrational frequencies, their intensities, and their assignments for 6-Bromo-8-fluoronaphthalen-2-ol.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch |
| 1610 - 1585 | Medium - Weak | Aromatic C=C Ring Stretch |
| 1520 - 1450 | Medium - Strong | Aromatic C=C Ring Stretch |
| 1400 - 1000 | Strong | Aryl C-F Stretch |
| 1260 - 1180 | Strong | Phenolic C-O Stretch |
| 900 - 675 | Medium - Strong | Aromatic C-H Out-of-Plane (OOP) Bending |
| < 700 | Medium - Strong | Aryl C-Br Stretch |
Recommended Experimental Protocol (FT-IR)
To obtain a reliable, high-quality spectrum of 6-Bromo-8-fluoronaphthalen-2-ol, the following self-validating protocol is recommended.
Objective: Acquire a mid-infrared transmission spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Methodology: Potassium Bromide (KBr) Pellet Technique
Causality: The KBr pellet method is chosen because KBr is transparent in the mid-IR range and is suitable for solid samples. Crucially, its transparency extends down to 400 cm⁻¹, ensuring the C-Br stretching frequency can be observed[10].
-
Sample Preparation:
-
Gently grind 1-2 mg of the solid 6-Bromo-8-fluoronaphthalen-2-ol sample with a mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Continue to grind the mixture until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the IR beam, reducing spectrum quality.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.
-
-
Background Collection:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Analyze the resulting spectrum, labeling the key peaks corresponding to the functional groups detailed in Section 4. Compare the empirical data with the theoretical predictions outlined in this guide.
-
Conclusion
The theoretical infrared spectrum of 6-Bromo-8-fluoronaphthalen-2-ol is defined by a set of highly characteristic absorption bands. The definitive presence of a very broad O-H stretch (3550-3200 cm⁻¹), sharp aromatic C-H stretches (>3000 cm⁻¹), strong phenolic C-O and aryl C-F stretches in the fingerprint region, and a low-frequency C-Br stretch provides a robust method for its structural confirmation. By understanding the origin of these vibrational modes, researchers can confidently use FT-IR spectroscopy for the rapid and accurate identification of this important chemical intermediate.
References
-
Title: Infrared Spectrum of Phenol Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]
-
Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]
-
Title: INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS Source: AdiChemistry URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]
-
Title: Alkyl and aryl halide infrared spectra Source: University of Calgary URL: [Link]
-
Title: FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol) Source: ResearchGate URL: [Link]
-
Title: IR: alkyl halides Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Bromo-8-fluoronaphthalen-2-ol
Abstract
This technical guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of 6-Bromo-8-fluoronaphthalen-2-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal-driven methodologies for structural elucidation. We will explore the theoretical underpinnings of its mass and isotopic profile, propose a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and detail the predicted fragmentation pathways. This guide serves as a foundational reference for the characterization of novel halogenated naphthalene derivatives, emphasizing scientific integrity and self-validating protocols.
Introduction
6-Bromo-8-fluoronaphthalen-2-ol is a poly-substituted aromatic compound belonging to the naphthalene class. Halogenated naphthalenes are of significant interest in medicinal chemistry, materials science, and environmental analysis due to their unique chemical properties and potential biological activities. Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural characterization of such novel compounds. Its ability to provide precise mass measurements and reveal detailed fragmentation patterns offers definitive evidence of molecular structure.
This guide establishes a predictive framework for the analysis of 6-Bromo-8-fluoronaphthalen-2-ol, grounding its methodologies in the fundamental principles of mass spectrometry and the known behavior of related aromatic and halogenated molecules.
Part 1: Theoretical Mass and Isotopic Profile
The first step in any mass spectrometric analysis is to calculate the theoretical exact mass and predict the isotopic distribution of the molecular ion. This is crucial for distinguishing the target analyte from background noise and other components. The chemical formula for 6-Bromo-8-fluoronaphthalen-2-ol is C₁₀H₆BrFO.
A defining characteristic of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a distinctive "M" and "M+2" molecular ion cluster where the two peaks are of almost equal height, separated by two mass-to-charge (m/z) units.[3][4] This 1:1 isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.[5]
| Property | Value | Justification / Note |
| Chemical Formula | C₁₀H₆BrFO | Based on the structure of 6-Bromo-8-fluoronaphthalen-2-ol. |
| Monoisotopic Mass (M) | 255.9586 u | Calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O. This is the peak that would be observed on a high-resolution mass spectrometer. |
| M+2 Peak Mass | 257.9565 u | Calculated using the ⁸¹Br isotope. The mass difference is ~1.998 u. |
| Expected Isotopic Ratio (M : M+2) | ~1 : 1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[2] |
Part 2: Analytical Strategy: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a semi-volatile and thermally stable molecule like 6-Bromo-8-fluoronaphthalen-2-ol, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice.
-
Expertise-Driven Choice: The choice of EI is deliberate. As a "hard" ionization technique, the standard 70 eV electron energy imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation.[6] This rich fragmentation pattern acts as a molecular fingerprint, providing invaluable structural information that softer ionization methods might not reveal. The resulting mass spectra can be reliably compared across different instruments and checked against spectral libraries like those from NIST.[7][8][9]
-
Chromatographic Separation: GC provides excellent separation of the analyte from solvents and potential impurities prior to its introduction into the mass spectrometer, ensuring a clean spectrum.[10][11] A non-polar capillary column, such as a DB-5ms, is well-suited for separating polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[12][13]
Part 3: Experimental Workflow and Protocol
A robust and reproducible workflow is the cornerstone of trustworthy data. The following protocol outlines a self-validating system for the analysis of 6-Bromo-8-fluoronaphthalen-2-ol.
Caption: A standard workflow for GC-EI-MS analysis.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined cap.
-
-
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[14]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 280°C, Splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent, operated in full scan mode.[12]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Acquire data using appropriate software (e.g., Agilent MassHunter).
-
Identify the analyte peak in the Total Ion Chromatogram (TIC).
-
Generate a background-subtracted mass spectrum for the peak of interest.
-
Analyze the spectrum for the molecular ion cluster and key fragment ions.
-
Part 4: Predicted Mass Spectrum and Fragmentation Analysis
The fragmentation of 6-Bromo-8-fluoronaphthalen-2-ol under EI conditions is governed by the stability of the naphthalene ring system and the nature of its substituents. Aromatic compounds typically show a strong molecular ion peak due to the stability of the delocalized π-system.[15][16]
The molecular ion ([M]•⁺) will be formed by the loss of an electron. The subsequent fragmentation will proceed via the loss of stable neutral molecules or radicals.
Caption: Predicted major EI fragmentation pathways.
Key Fragmentation Pathways:
-
Loss of a Bromine Radical (-Br•): Halogens are readily lost during fragmentation.[3] The cleavage of the C-Br bond is a highly favorable pathway, leading to a stable cation at m/z 177 . This is often a very prominent peak in the spectra of bromo-aromatic compounds.[17]
-
[C₁₀H₆BrFO]•⁺ → [C₁₀H₆FO]⁺ + Br•
-
-
Loss of Carbon Monoxide (-CO): Phenolic compounds are known to undergo fragmentation via the loss of a neutral CO molecule, resulting from rearrangement of the hydroxyl group.[18][19] This would produce a radical cation at m/z 228/230 , which would still exhibit the characteristic 1:1 bromine isotopic pattern.
-
[C₁₀H₆BrFO]•⁺ → [C₉H₆BrF]•⁺ + CO
-
-
Loss of Hydrogen Bromide (-HBr): The elimination of a stable neutral molecule like HBr is another possible pathway, which would yield a radical cation at m/z 176 .
-
[C₁₀H₆BrFO]•⁺ → [C₁₀H₅FO]•⁺ + HBr
-
-
Secondary Fragmentations: Primary fragments can undergo further dissociation. For example, the ion at m/z 177 (from the loss of Br•) could subsequently lose CO to form an ion at m/z 149 . Similarly, the ion at m/z 228/230 (from the loss of CO) could lose a Br• radical to yield the same ion at m/z 149 . The convergence of multiple pathways on a single fragment often results in a more intense peak.
-
[C₁₀H₆FO]⁺ → [C₉H₆F]⁺ + CO
-
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Identity | Neutral Loss | Notes |
| 256 | 258 | [M]•⁺ | - | Molecular Ion. Expected 1:1 intensity ratio.[1] |
| 228 | 230 | [M - CO]•⁺ | CO | Typical loss from phenolic compounds.[19] |
| 177 | - | [M - Br]⁺ | Br• | Highly probable due to C-Br bond lability.[17] |
| 176 | - | [M - HBr]•⁺ | HBr | Loss of a stable neutral molecule. |
| 149 | - | [M - Br - CO]⁺ | Br•, CO | Common secondary fragmentation product. |
Conclusion
The mass spectrometric profile of 6-Bromo-8-fluoronaphthalen-2-ol is predicted to be highly characteristic. The definitive identifiers are a molecular ion cluster at m/z 256/258 with an approximate 1:1 intensity ratio, and a prominent fragment ion at m/z 177 corresponding to the loss of the bromine radical. Further fragmentation involving the loss of carbon monoxide provides additional structural confirmation. The GC-EI-MS methodology outlined in this guide provides a robust, reliable, and scientifically sound approach for the unambiguous identification and characterization of this and related halogenated naphthalene compounds, meeting the rigorous standards required in research and drug development.
References
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Title: Mass Spectrometry Data Center Source: National Institute of Standards and Technology (NIST) URL: [Link]
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Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: National Institutes of Health (NIH) URL: [Link]
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Title: Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines Source: ResearchGate URL: [Link]
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reactivity of 6-Bromo-8-fluoronaphthalen-2-ol
An In-depth Technical Guide to the Reactivity of 6-Bromo-8-fluoronaphthalen-2-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, the value of a building block is measured by its versatility and the precision of control it offers. 6-Bromo-8-fluoronaphthalen-2-ol emerges as a scaffold of significant interest, possessing a trifecta of functional groups whose reactivities are sufficiently distinct to be addressed orthogonally. This guide is crafted from a practical, field-proven perspective to dissect the reactivity of this molecule. We will move beyond mere reaction schemes to explore the underlying electronic and steric factors that govern its behavior, providing not just protocols, but the strategic reasoning behind them. This document is intended to serve as a comprehensive resource for chemists aiming to exploit the unique synthetic potential of this fluorinated bromonaphthol derivative in the pursuit of novel chemical entities.
Core Structural Analysis: Understanding the Interplay of Functional Groups
The reactivity of any molecule is fundamentally dictated by its structure. In 6-Bromo-8-fluoronaphthalen-2-ol, the naphthalene core is decorated with three key functional groups, each exerting a profound and predictable influence on the molecule's chemical behavior.
-
The Phenolic Hydroxyl (-OH) at C2: This is a powerful, electron-donating group (an activating group) via resonance. It enhances the nucleophilicity of the naphthalene ring, particularly at the ortho and para positions. Furthermore, its acidic proton provides a handle for O-alkylation, O-acylation, and other derivatizations.
-
The Bromo (-Br) Substituent at C6: The C-Br bond is the workhorse for carbon-carbon and carbon-heteroatom bond formation. Its bond strength and polarizability make it an ideal participant in a vast array of palladium-catalyzed cross-coupling reactions. Its reactivity is generally predictable and serves as the primary site for initial diversification.
-
The Fluoro (-F) Substituent at C8: The C-F bond is the strongest carbon-halogen bond, making it significantly less reactive than the C-Br bond under standard cross-coupling conditions. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which modulates the electron density of the entire aromatic system and the acidity of the nearby hydroxyl group. Its substitution typically requires more forcing conditions, often via nucleophilic aromatic substitution (SNAr) pathways.
This hierarchy of reactivity is the key to the molecule's utility, allowing for a programmed, sequential approach to synthesis.
Table 1: Physicochemical Properties of 6-Bromo-8-fluoronaphthalen-2-ol
| Property | Value | Source |
| CAS Number | 82995-06-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆BrFO | [1][3] |
| Molecular Weight | 241.06 g/mol | [1][3] |
| Appearance | Solid (Typical) | |
| Synonyms | 6-bromo-8-fluoro-2-naphthol | [2] |
Palladium-Catalyzed Cross-Coupling at the C6-Br Bond
The most synthetically accessible transformation on this scaffold is the functionalization of the C6-Br bond. The Suzuki-Miyaura coupling stands as the preeminent method for this purpose due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.
The Suzuki-Miyaura Coupling: A Reliable C-C Bond Forming Strategy
The Suzuki-Miyaura reaction facilitates the coupling of the C6-Br with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5]
Causality of Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, catalysts are often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ with the addition of phosphine ligands. The choice of ligand is critical; bulky, electron-rich phosphines (e.g., PCy₃, P(t-Bu)₃) often accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides, though they are generally effective for aryl bromides as well.[6]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[6]
-
Solvent: A biphasic solvent system such as toluene/water or dioxane/water is commonly employed. This accommodates the solubility of both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate salt.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-8-fluoronaphthalen-2-ol with Phenylboronic Acid
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure the exclusion of oxygen, which can oxidize the catalyst.
-
Reagent Addition: To the flask, add 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as powdered K₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Solvent Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula or syringe. Solvents must be degassed by bubbling with argon for 15-30 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 8-fluoro-6-phenylnaphthalen-2-ol.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A self-validating workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Reactivity at the C8-F Bond: Nucleophilic Aromatic Substitution (SNAr)
The C-F bond is robust and generally unreactive to the conditions used for C-Br coupling. Its functionalization requires a different mechanistic paradigm: Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8][9] A nucleophile attacks the carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The aromaticity is then restored by the expulsion of the fluoride ion.
For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group.[7][9][11] These EWGs are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance. In 6-Bromo-8-fluoronaphthalen-2-ol, the naphthalene ring system itself and the bromine atom provide some electron-withdrawing character, but the ring is not considered highly activated. Therefore, substitution of the fluorine atom will likely require:
-
A strong nucleophile: Such as sodium methoxide (NaOMe), sodium thiophenoxide (NaSPh), or an amine.
-
Forcing conditions: High temperatures and a polar aprotic solvent (e.g., DMSO, DMF) to facilitate the formation of the charged intermediate.
This differential reactivity allows for a selective, two-step functionalization: first, a palladium-catalyzed coupling at the C-Br bond, followed by a high-temperature SNAr reaction at the C-F bond.
Derivatization of the C2-OH Group
The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities or for use as a protecting group.
O-Alkylation (Williamson Ether Synthesis)
This classic reaction involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (R-X) in an SN2 reaction.
-
Choice of Base: A strong base like sodium hydride (NaH) is effective for complete deprotonation. For less sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can be sufficient.
-
Alkylating Agent: Primary alkyl halides (R-I, R-Br, R-Cl) are ideal. Secondary and tertiary halides are more prone to elimination side reactions.
O-Acylation (Ester Formation)
Esterification can be readily achieved by reacting the naphthol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (Et₃N). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Diagram: Key Derivatization Pathways
Caption: Orthogonal reactivity map of 6-Bromo-8-fluoronaphthalen-2-ol.
Conclusion and Outlook
6-Bromo-8-fluoronaphthalen-2-ol is a testament to the power of strategic functionalization in chemical synthesis. The distinct reactivity profiles of its bromo, fluoro, and hydroxyl groups provide a blueprint for controlled, sequential derivatization. The C-Br bond serves as the primary locus for diversification via robust palladium catalysis, while the C-F bond offers a secondary site for modification under more demanding nucleophilic substitution conditions. The hydroxyl group provides a third vector for introducing functionality or for use as a directing or protecting group. This built-in orthogonality makes 6-Bromo-8-fluoronaphthalen-2-ol an exceptionally valuable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where precise control over substituent placement is paramount.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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A Technical Guide to the Solubility of 6-Bromo-8-fluoronaphthalen-2-ol in Organic Solvents
Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of 6-Bromo-8-fluoronaphthalen-2-ol, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and outlines a systematic, field-proven methodology for experimental solubility determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively utilize this compound in various applications, from reaction chemistry and purification to formulation and crystallization.
Introduction and Physicochemical Profile
6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0) is a substituted naphthol derivative whose utility in synthetic chemistry is growing.[1][2][3] The arrangement of its functional groups—a hydrophobic naphthalene core, a polar hydroxyl group capable of hydrogen bonding, and two halogen substituents (bromo and fluoro)—creates a unique molecular profile that dictates its behavior in solution. Understanding its solubility is paramount for any laboratory or industrial application, as it directly influences reaction efficiency, purification strategies like crystallization, and the development of final formulations.[4][5]
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] The structure of 6-Bromo-8-fluoronaphthalen-2-ol presents a blend of polar and nonpolar characteristics.
-
Naphthalene Core: The fused aromatic rings are large and nonpolar, favoring interactions with nonpolar or moderately polar solvents.
-
Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols.[8]
-
Halogen Substituents (-Br, -F): The bromine and fluorine atoms increase the molecular weight (MW: 241.06 g/mol ) and introduce polarity through their electronegativity, while also contributing to van der Waals forces.[1]
This combination suggests that the compound will exhibit limited solubility in highly nonpolar solvents (e.g., hexanes) and water, but will likely have appreciable solubility in moderately polar and polar aprotic and protic solvents.
Predictive Solubility Framework
Based on its structural attributes, we can predict the solubility of 6-Bromo-8-fluoronaphthalen-2-ol across a spectrum of common organic solvents. Phenolic compounds, in general, show good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.[8] The large, nonpolar naphthalene backbone, however, will moderate this effect.
The following table summarizes the predicted solubility based on an analysis of functional group contributions and established chemical principles.[7][9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | The large, nonpolar naphthalene core has some affinity for aromatic solvents like toluene through π-π stacking, but the polar hydroxyl group will significantly limit solubility.[10][11] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group and their dipoles can interact favorably with the polar C-F and C-Br bonds, while also solvating the nonpolar ring system effectively. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High | These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the compound's hydroxyl group. The alkyl portions of the alcohols can effectively solvate the naphthalene core.[8] |
| Aqueous | Water | Insoluble | Despite the presence of a hydroxyl group, the large, hydrophobic naphthalene structure will dominate, making it insoluble in water.[7] |
| Aqueous Basic | 5% NaOH, 5% NaHCO₃ | Soluble | As a phenol, the compound is acidic and will be deprotonated by aqueous bases to form a water-soluble sodium salt.[9][12] This is a key property for extractive purification. |
Experimental Workflow for Solubility Determination
A systematic experimental approach is essential to validate these predictions and obtain quantitative data. The following protocol describes a robust method for determining the solubility of 6-Bromo-8-fluoronaphthalen-2-ol. This workflow is designed to be a self-validating system, moving from qualitative assessment to quantitative measurement.
Caption: Experimental workflow for determining compound solubility.
Detailed Step-by-Step Protocol
This protocol is a standard method for determining the solubility of organic compounds in a research setting.[6][12]
Materials and Equipment:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Analytical balance
-
Glass vials (e.g., 4 mL) with caps
-
Calibrated micropipettes
-
Vortex mixer
-
Orbital shaker
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC or NMR spectrometer for quantitative analysis
-
Selection of organic solvents (HPLC grade)
Procedure:
-
Preparation: Accurately weigh approximately 10 mg of 6-Bromo-8-fluoronaphthalen-2-ol into a tared glass vial. Record the exact mass.
-
Initial Solvent Addition: Add 0.5 mL of the selected solvent to the vial.
-
Agitation: Cap the vial securely and vortex vigorously for 2 minutes at room temperature.
-
Qualitative Assessment: Visually inspect the solution against a dark background.
-
If the solid is completely dissolved, the compound is soluble at ≥20 mg/mL. Proceed to step 7 for quantitative analysis if desired.
-
If the solid is not completely dissolved, proceed to the next step.
-
-
Incremental Solvent Addition: Continue to add the solvent in 0.5 mL increments, vortexing for 2 minutes after each addition, up to a total volume of 3 mL. If the compound dissolves at any point, note the volume of solvent used to calculate the approximate solubility.
-
Equilibration for Saturated Solution (Quantitative Analysis): To determine the precise thermodynamic solubility, prepare a separate vial with an excess of the solid (e.g., 20 mg) in a known volume of solvent (e.g., 2 mL). This creates a slurry. Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Sample Filtration: After equilibration, allow the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
-
Analysis: Prepare a standard curve and analyze the filtered, saturated solution using a validated quantitative method such as HPLC or quantitative NMR (qNMR).[6] The concentration determined is the solubility of the compound in that solvent at that temperature.
Application-Specific Solvent Selection
The choice of solvent is dictated by the intended application.
-
For Crystallization: An ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5][13] Based on the predictive framework, a mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, may be effective. The compound would be dissolved in a minimum amount of the "soluble solvent" (e.g., EtOAc) at reflux, followed by the slow addition of the "anti-solvent" (e.g., Hexane) until turbidity appears, then allowed to cool slowly.[5][10]
-
For Chemical Reactions: Solvents that fully dissolve the starting materials at the reaction temperature are required. For reactions involving 6-Bromo-8-fluoronaphthalen-2-ol, polar aprotic solvents like THF or Acetonitrile are often good choices as they are relatively inert and provide good solubility for a wide range of reagents.
-
For Chromatography: The solvent system (mobile phase) is chosen to provide differential partitioning between the stationary phase and the mobile phase. A typical starting point for normal-phase column chromatography of this compound would be a gradient of Ethyl Acetate in Hexanes.
Conclusion
While publicly available quantitative data on the solubility of 6-Bromo-8-fluoronaphthalen-2-ol is scarce, a robust understanding of its solubility profile can be achieved through a combination of predictive analysis and systematic experimentation. Its hybrid chemical nature—a polar, hydrogen-bonding phenol group attached to a large, nonpolar naphthalene core—results in high solubility in polar protic and aprotic solvents and poor solubility in nonpolar and aqueous media. The experimental protocols and workflows detailed in this guide provide a reliable framework for researchers to generate precise solubility data, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.
References
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theoretical studies of 6-Bromo-8-fluoronaphthalen-2-ol
An In-Depth Technical Guide to the Theoretical Investigation of 6-Bromo-8-fluoronaphthalen-2-ol
This document provides a comprehensive framework for the theoretical and computational analysis of 6-Bromo-8-fluoronaphthalen-2-ol. Designed for researchers, chemists, and drug development professionals, this guide outlines a systematic approach, from foundational quantum mechanical calculations to applied molecular docking simulations. It emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and insightful investigation into the molecule's properties and potential applications.
Introduction: The Case for a Theoretical Deep Dive
6-Bromo-8-fluoronaphthalen-2-ol (CAS: 82995-06-0, Molecular Formula: C₁₀H₆BrFO) is a halogenated naphthol derivative.[1][2] The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties.[3][4][5][6] For instance, related bromo-substituted naphthalene compounds have been investigated as intermediates in the synthesis of anti-inflammatory drugs and as potential anti-cancer agents.[7]
Despite its availability and structural relation to compounds of significant interest, a dedicated theoretical study of 6-Bromo-8-fluoronaphthalen-2-ol has yet to be reported in the scientific literature. Such a study is paramount for elucidating its fundamental electronic structure, reactivity, and spectroscopic signatures. This guide provides the complete methodological blueprint for conducting such an investigation, enabling researchers to predict its behavior and guide future experimental work.
Part I: Foundational Analysis via Density Functional Theory (DFT)
Core Objective: To determine the most stable three-dimensional structure and predict the vibrational spectra of 6-Bromo-8-fluoronaphthalen-2-ol.
The initial and most critical step in computational chemistry is to ascertain the molecule's equilibrium geometry. Density Functional Theory (DFT) stands as the method of choice for this task, offering an exceptional balance of computational efficiency and accuracy for organic molecules.[8] Its application to similar aromatic systems has been well-documented, providing high-quality results that correlate strongly with experimental data.[7][9]
Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Method Selection Rationale: We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a proven track record for accurately predicting geometries of organic molecules. This will be paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of the oxygen and halogen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in the bonded system. This combination has been successfully used to study related bromo-naphthalene derivatives.[7][9]
-
Step-by-Step Computational Workflow:
-
Step 1: Initial Structure Input: Construct an initial 3D model of 6-Bromo-8-fluoronaphthalen-2-ol using molecular modeling software.
-
Step 2: Geometry Optimization: Perform a full geometry optimization without constraints using the chosen DFT method (B3LYP/6-311++G(d,p)). This iterative process adjusts all bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.
-
Step 3: Vibrational Frequency Calculation: Conduct a frequency analysis on the optimized geometry. This calculation serves two purposes:
-
Verification of Minimum Energy: A true equilibrium geometry will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating further optimization.
-
Prediction of IR and Raman Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, allowing for the direct simulation of the molecule's infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[9]
-
-
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Introduction: The Strategic Importance of Fluorine in Naphthalene Scaffolds
An In-Depth Technical Guide to the Discovery and History of Fluoronaphthalenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluoronaphthalenols. It navigates from the foundational principles of organofluorine chemistry to the specific methodologies that enabled the creation of these valuable compounds, highlighting their significance in modern chemical research and drug development.
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Despite its high electronegativity and the strength of the carbon-fluorine bond, fluorine is the smallest halogen and can often act as a "super-hydrogen." This unique combination of properties allows for the fine-tuning of a molecule's steric, electronic, and metabolic characteristics.[1][3] When applied to the rigid, aromatic scaffold of naphthalenol, fluorine substitution can profoundly influence acidity (pKa), lipophilicity, metabolic stability, and binding interactions, making fluoronaphthalenols highly valuable synthons for drug discovery and the development of advanced materials.[4] This guide traces the historical and chemical lineage of these compounds, from the earliest days of organofluorine chemistry to the sophisticated methods used today.
A Prelude: The Dawn of Organofluorine Chemistry
The journey to fluoronaphthalenols begins with the broader history of organofluorine chemistry, a field that predates the isolation of elemental fluorine itself.[5]
-
1835 & 1862 - The First Syntheses: The first synthesis of an organofluorine compound was reported by Dumas and Péligot in 1835 with the preparation of methyl fluoride.[5] Later, in 1862, Alexander Borodin (also a renowned composer) conducted the first nucleophilic halogen exchange (now known as a Halex reaction), replacing a different halogen with fluoride.[5] These early experiments laid the conceptual groundwork for future fluorination techniques.
-
1886 - Isolation of Elemental Fluorine: Henri Moissan successfully isolated elemental fluorine, a highly reactive and dangerous element.[5] His attempts to directly fluorinate organic compounds often resulted in explosions or decomposition, highlighting the extreme difficulty in controlling its reactivity.[5]
-
1927 - A Breakthrough for Aromatic Fluorination: The development of the Balz-Schiemann reaction in 1927 was a pivotal moment.[5][6] This method provided a reliable way to introduce fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborate salts, making fluoroaromatic compounds accessible for the first time.[6]
-
1936 - Nucleophilic Halogen Exchange: Gottlieb reported the use of potassium fluoride (KF) for nucleophilic halogen exchange on an aromatic ring, another foundational method that remains relevant in industrial synthesis.[5]
These early milestones in synthesizing simpler fluoroaromatic compounds were the essential precursors to the eventual creation of more complex structures like fluoronaphthalenols.
The Synthesis of Fluoronaphthalenols: From Classic Methods to Modern Innovations
The specific "discovery" of individual fluoronaphthalenol isomers is intrinsically linked to the development and application of key synthetic methodologies. The primary challenge has always been the regioselective introduction of a fluorine atom onto the naphthalene core without destroying the sensitive hydroxyl group.
The Balz-Schiemann Reaction: A Classic and Reliable Route
The Balz-Schiemann reaction was one of the earliest and most effective methods applied to the synthesis of fluoronaphthalenes and their derivatives. The process begins with an aminonaphthalenol, which is converted to a diazonium salt and then thermally decomposed to yield the desired fluoronaphthalenol.
Causality of Experimental Choices:
-
Diazotization at Low Temperature: The use of sodium nitrite in the presence of a strong acid (like HBF₄) must be performed at 0-5 °C to prevent the premature decomposition of the unstable diazonium salt.
-
Fluoroboric Acid (HBF₄): This acid serves a dual purpose: it provides the acidic medium for diazotization and acts as the source of the tetrafluoroborate anion (BF₄⁻), which forms a relatively stable, isolable diazonium salt.
-
Thermal Decomposition: Heating the isolated diazonium salt is the key step. The C-N bond cleaves, releasing nitrogen gas (a thermodynamic driving force), and a fluoride ion from the BF₄⁻ counterion attacks the aromatic ring to form the stable C-F bond.
Experimental Protocol: Generalized Balz-Schiemann Synthesis of a Fluoronaphthalenol
-
Preparation: An aminonaphthalenol precursor is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the reaction mixture. The rate of addition is controlled to maintain the temperature below 5 °C. The reaction is stirred for an additional 30-60 minutes at this temperature.
-
Isolation of the Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates from the solution. It is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Decomposition: The dried diazonium salt is gently heated (often in an inert, high-boiling solvent or as a solid) until the evolution of nitrogen gas ceases. This step should be performed with caution in a well-ventilated fume hood.
-
Workup and Purification: The crude product is cooled, extracted with an appropriate organic solvent, washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, and dried. The final fluoronaphthalenol is purified by column chromatography or recrystallization.
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Unlocking the Potential of the Naphthalen-2-ol Scaffold: A Technical Guide to Emerging Research Areas
For Immediate Release
A comprehensive technical guide has been released, outlining promising research avenues for substituted naphthalen-2-ols. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing insights into the untapped potential of this versatile chemical scaffold.
The guide delves into three core research domains where substituted naphthalen-2-ols are poised to make a significant impact: Medicinal Chemistry, Materials Science, and Asymmetric Catalysis. By synthesizing current knowledge and identifying unexplored territories, this document aims to catalyze innovation and guide future research endeavors.
Part 1: Medicinal Chemistry - Beyond the Benchtop
The naphthalen-2-ol core is a privileged scaffold in medicinal chemistry, with a rich history of biological activity. This guide explores established and nascent therapeutic applications, with a focus on mechanism-driven drug discovery.
Anticancer Activity: Targeting Key Oncogenic Pathways
Substituted naphthalen-2-ols have demonstrated significant potential as anticancer agents. Their planar structure allows for intercalation with DNA, while various substitutions can modulate their interaction with specific cellular targets.
Emerging Research Focus:
-
Targeting Specific Kinases: Develop naphthalen-2-ol derivatives as inhibitors of kinases implicated in cancer progression, such as VEGFR-2.
-
Modulating Signaling Pathways: Investigate the role of these compounds in modulating critical signaling pathways like IL-6/JAK2/STAT3 and CREB, which are often dysregulated in cancer.[1]
-
Structure-Activity Relationship (SAR) Studies: Conduct systematic SAR studies to optimize the anticancer potency and selectivity of naphthalen-2-ol derivatives. For instance, the introduction of a carbonyl group at the 3-position of a spirodienone ring attached to a triazole-substituted naphthalene has been shown to increase antitumor activity.[2]
Table 1: Anticancer Activity of Selected Substituted Naphthalen-2-ol Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [2] |
| HeLa (Cervical) | 0.07 - 0.72 | [2] | |
| A549 (Lung) | 0.08 - 2.00 | [2] | |
| 2-Naphthaleno trans-stilbenes and cyanostilbenes | COLO 205 (Colon) | ≤ 0.025 | [3] |
| CNS SF 539 (CNS) | ≤ 0.025 | [3] | |
| SK-MEL 5 (Melanoma) | ≤ 0.025 | [3] | |
| Naphthalene diimides | Various | Submicromolar | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized naphthalen-2-ol derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[1]
Logical Relationship: From Scaffold to Anticancer Drug Candidate
Caption: Iterative cycle of anticancer drug development based on the naphthalen-2-ol scaffold.
Antimicrobial and Antiviral Frontiers
The naphthalen-2-ol moiety is present in several marketed antimicrobial drugs.[5] Future research should focus on combating drug-resistant pathogens and exploring novel antiviral applications.
Emerging Research Focus:
-
Combating Multidrug-Resistant (MDR) Bacteria: Synthesize and evaluate 1-aminoalkyl-2-naphthol derivatives against MDR bacterial strains. For example, 1-(piperidin-1-ylmethyl)naphthalen-2-ol has shown potent activity against Pseudomonas aeruginosa MDR1.[6]
-
Novel Antifungal Agents: Investigate the antifungal mechanism of naphthalen-2-ol derivatives, which may involve targeting enzymes like lanosterol 14α-demethylase, crucial for fungal cell membrane integrity.[6]
-
Antiviral Drug Development: Explore the potential of substituted naphthalen-2-ols as antiviral agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Neurodegenerative Diseases: A New Frontier
Recent studies suggest that naphthalen-2-ol derivatives could be valuable in the fight against neurodegenerative diseases like Alzheimer's.
Emerging Research Focus:
-
Inhibition of Amyloid-β Aggregation: Design and synthesize naphthalen-2-ol derivatives that can inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[7] This can be achieved by designing molecules that interact with the amyloidogenic proteins and prevent their misfolding and aggregation.[8][9][10][11]
-
Mechanism of Inhibition: Elucidate the molecular mechanisms by which these compounds interfere with the amyloid cascade.
Part 2: Materials Science - Illuminating the Future
The unique photophysical properties of the naphthalene ring make it an excellent building block for advanced materials, particularly in the realm of fluorescent probes and organic electronics.
Advanced Fluorescent Probes: Design and Application
Naphthalen-2-ol-based fluorescent probes offer high quantum yields and sensitivity to their local environment, making them ideal for detecting a wide range of analytes.[12]
Design Principles:
The sensing mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT).[13][14] By strategically placing substituents on the naphthalen-2-ol scaffold, the photophysical response to a specific analyte can be fine-tuned.
-
Turn-on/Turn-off Sensors: The introduction of a recognition moiety that modulates the electronic properties of the fluorophore upon analyte binding can lead to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. For example, a Schiff base derivative of 2-hydroxy-1-naphthaldehyde can act as a "turn-on" sensor for Al³⁺ through a CHEF mechanism that inhibits PET.[13]
-
Ratiometric Sensing: Designing probes with two emission wavelengths that respond differently to the analyte allows for ratiometric measurements, which are more robust and less susceptible to environmental fluctuations.
Table 2: Performance of Selected Naphthalen-2-ol-Based Fluorescent Probes
| Probe Type | Analyte | Sensing Mechanism | Key Performance Metric | Reference |
| Schiff Base | Al³⁺ | CHEF, PET inhibition | 42-fold fluorescence increase | [15] |
| Schiff Base | Zn²⁺ | CHEF | 8-fold fluorescence enhancement, LOD: 0.33 µM | [16] |
| Hydrazone | PO₄³⁻ | Excited State Proton Transfer | Fluorescence "turn-on", LOD: 0.35 µM | |
| Naphthalimide | Cu²⁺ | Fluorescence quenching | LOD: 1.8 µM | [17][18] |
Experimental Workflow: Synthesis and Evaluation of a Fluorescent Probe
Caption: A typical workflow for the development and application of a naphthalen-2-ol-based fluorescent probe.
Organic Electronics: The Next Generation of Devices
Naphthalene derivatives are promising materials for organic light-emitting diodes (OLEDs) and other organic electronic devices due to their inherent thermal stability and charge transport properties.[19]
Emerging Research Focus:
-
Blue-Emitting OLEDs: Develop novel naphthalen-2-ol derivatives as efficient and stable blue-emitting materials for full-color displays.[20]
-
Charge Transport Materials: Synthesize and characterize naphthalen-2-ol-based materials for use as hole or electron transport layers in OLEDs to improve device performance and longevity.[21]
Part 3: Asymmetric Catalysis - Crafting Chirality
The rigid and sterically defined structure of certain naphthalen-2-ol derivatives, particularly BINOL (1,1'-bi-2-naphthol), makes them excellent chiral ligands and catalysts for asymmetric synthesis.
Emerging Research Focus:
-
Novel Chiral Ligands: Design and synthesize novel naphthalen-2-ol-based ligands for a wider range of asymmetric transformations.
-
Mechanism-Driven Catalyst Design: Utilize computational and experimental methods to understand the catalyst-substrate interactions and design more efficient and selective catalysts.
-
Expanding Catalytic Scope: Explore the application of naphthalen-2-ol-based catalysts in novel asymmetric reactions beyond oxidative coupling.
Table 3: Enantioselectivity of Catalytic Reactions Using Naphthalen-2-ol-Based Ligands
| Reaction | Catalyst/Ligand | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Oxidative Coupling of 2-Naphthols | Iron/Bisquinolyldiamine Ligand | BINOL Derivatives | up to 81:19 er | [22][23] |
| Hydroxylative Dearomatization of 2-Naphthols | N,N′-dioxide–scandium(iii) complex | ortho-Quinols | up to 95:5 er | [24] |
| Oxidative Coupling of 2-Naphthols | Chiral Cu-amine complexes | BINOL Derivatives | up to 96% ee | [25] |
Catalytic Cycle: Asymmetric Oxidative Coupling of 2-Naphthols
Caption: A generalized catalytic cycle for the asymmetric oxidative coupling of 2-naphthols.
This technical guide provides a roadmap for future investigations into the vast potential of substituted naphthalen-2-ols. By focusing on these emerging research areas, the scientific community can unlock novel solutions in medicine, materials science, and catalysis.
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A Technical Guide to 6-Bromo-8-fluoronaphthalen-2-ol: A Versatile Building Block in Modern Synthesis
Abstract
The strategic incorporation of fluorine atoms and the presence of multiple, orthogonally reactive functional groups are hallmarks of modern small-molecule drug design. 6-Bromo-8-fluoronaphthalen-2-ol (CAS: 82995-06-0) has emerged as a preeminent building block for researchers in medicinal chemistry and materials science.[1][2] Its unique trifunctional architecture—a nucleophilic phenol, a cross-coupling-ready aryl bromide, and an electronically influential fluorine atom—provides a versatile platform for the synthesis of complex molecular scaffolds. This guide offers an in-depth analysis of its properties, synthesis, and reactivity, providing field-proven insights and detailed protocols for its effective utilization in research and development.
Core Molecular Profile
6-Bromo-8-fluoronaphthalen-2-ol is a highly functionalized naphthalene derivative. The interplay between its three distinct functional groups dictates its chemical behavior and strategic value.
-
The Hydroxyl Group (-OH): A classic nucleophile and a weak acid. It can readily undergo O-alkylation, O-acylation, or be converted into a triflate, enabling a different class of cross-coupling reactions. Its position at C2 influences the electronic density of the naphthalene core.
-
The Bromo Group (-Br): Positioned at C6, it is the primary handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity is well-established in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, allowing for the facile introduction of carbon and nitrogen substituents.
-
The Fluoro Group (-F): Located at C8, this group imparts significant steric and electronic effects. As the most electronegative element, it withdraws electron density, influencing the reactivity of the entire ring system. It can also serve as a metabolic blocker in drug candidates, enhancing their pharmacokinetic profile. While generally stable, its proximity to the C1 position can influence peri-interactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82995-06-0 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrFO | [1][2][3] |
| Molecular Weight | 241.06 g/mol | [1][3] |
| Appearance | Typically an off-white to yellow solid | Inferred from synthesis descriptions |
| SMILES | Oc1cc2c(ccc(Br)c2F)c1 | [3] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and HPLC are typically provided by suppliers upon request.[2][3]
Synthesis and Purification
While multi-step routes from precursors like 1-Amino-7-naphthol exist, a more direct and modern approach involves the late-stage functionalization of a commercially available precursor, 6-bromo-2-naphthol.[1][4][5] The following protocol details an electrophilic fluorination, a method valued for its relatively mild conditions.
Protocol 2.1: Synthesis via Electrophilic Fluorination
This procedure is adapted from methodologies employing N-fluoroditrifluoromethanesulfonimide (Selectfluor™) as the fluorinating agent.[4]
Rationale: The choice of an electrophilic fluorinating agent is crucial. The hydroxyl group of 6-bromo-2-naphthol is an activating group, directing electrophiles to the ortho and para positions. However, due to the existing substitution pattern, the C1 and C8 positions are the most likely sites for fluorination. Steric hindrance at C8 makes the reaction regioselective, though careful optimization is required. Acetonitrile is a common solvent as it effectively solubilizes both the substrate and the fluorinating reagent.
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-bromo-2-naphthol (1.0 eq., e.g., 4.46 g, 0.02 mol).[4][5]
-
Dissolution: Add anhydrous acetonitrile (150 mL) and stir under a nitrogen atmosphere until the solid is completely dissolved.
-
Reagent Addition: In a single portion, add Selectfluor™ (1.2 eq., e.g., 8.50 g, 0.024 mol) to the solution.[4] Safety Note: Handle Selectfluor™ in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the desired product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-bromo-8-fluoronaphthalen-2-ol as a solid.
Chemical Reactivity and Synthetic Applications
The true power of 6-bromo-8-fluoronaphthalen-2-ol lies in its capacity for selective, stepwise functionalization.
Caption: A diagram illustrating the key reactive sites of 6-bromo-8-fluoronaphthalen-2-ol.
Palladium-Catalyzed Cross-Coupling at C6
The C6-Br bond is the most versatile handle for elaboration. Palladium-catalyzed reactions are the cornerstone of its application.
This reaction is ideal for introducing aryl, heteroaryl, or vinyl groups.[6][7][8]
Causality: The success of a Suzuki coupling hinges on an effective catalytic cycle. A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. A boronic acid/ester, activated by a base (e.g., K₂CO₃, Cs₂CO₃), then undergoes transmetalation with the palladium complex. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos accelerate the oxidative addition and reductive elimination steps, improving yields and substrate scope.[9]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals.[10][11][12]
Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[9] However, it requires a stronger base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine, forming the active nucleophile.[11] The resulting palladium-amido complex undergoes reductive elimination to form the C-N bond. The steric and electronic properties of the phosphine ligand are even more critical here to prevent catalyst decomposition and promote the challenging reductive elimination step.
Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.
Reactions at the C2-Hydroxyl Group
The phenolic hydroxyl group offers a secondary site for modification, often performed after the cross-coupling step.
Rationale: This classic Sₙ2 reaction provides a straightforward method to introduce small alkyl chains (e.g., methyl, ethyl) or functionalized side chains. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, forming a phenoxide that acts as the nucleophile. DMF is an excellent polar aprotic solvent for this transformation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the naphthalenol starting material (1.0 eq.) and dissolve it in anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2-1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization as needed.
Strategic Value in Drug Discovery
The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs like Naproxen and Bedaquiline.[13] The 6-bromo-8-fluoronaphthalen-2-ol building block provides a direct entry into novel analogues with potentially superior properties.
-
Vectorial Synthesis: The orthogonal reactivity allows for a planned, vectorial synthesis. One can first perform a Suzuki or Buchwald-Hartwig reaction at the C6 position to install a key pharmacophoric element and then modify the C2 hydroxyl group to fine-tune solubility or target engagement.
-
Metabolic Stability: The C8-fluoro group can act as a "metabolic shield," blocking oxidative metabolism at that position, which is a common liability for aromatic rings. This can lead to improved drug half-life and bioavailability.
-
Conformational Locking: The steric bulk of the fluorine and bromine atoms can influence the preferred conformation of substituents introduced at neighboring positions, potentially locking the molecule into a bioactive conformation and improving potency.
The application of this building block is evident in patent literature for the synthesis of kinase inhibitors, hormone receptor modulators, and other therapeutic agents where a rigid, functionalized diaryl structure is required.
Conclusion
6-Bromo-8-fluoronaphthalen-2-ol is more than just a chemical reagent; it is a strategic tool for molecular design. Its trifunctional nature allows for the controlled and sequential introduction of diverse chemical functionalities, enabling the rapid exploration of chemical space. By understanding the causality behind its reactivity and employing robust, validated protocols, researchers in drug development and materials science can leverage this building block to construct novel molecules with precisely engineered properties, accelerating the path from concept to discovery.
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PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 6-Bromo-2-naphthalenol. National Center for Biotechnology Information. [Link]
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Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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PubChem. (n.d.). 8-Bromonaphthalen-2-ol. National Center for Biotechnology Information. [Link]
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Chemical-Suppliers.com. (n.d.). 6-Bromonaphthalen-2-ol. [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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PubMed Central. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Evaluation of New Substituted N-(Naphthalen-1-Ylmethyl)-2-Oxo-2h-Chromene-3-Carboxamide Derivatives as Antimicrobial. [Link]
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PubMed Central. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. [Link]
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PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
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MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
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ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
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PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
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An In-depth Technical Guide to the Preliminary Investigation of Fluorinated Naphthalene Derivatives
Abstract
The strategic incorporation of fluorine into the naphthalene scaffold has unlocked a wealth of opportunities in both materials science and drug discovery. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and altered electronic characteristics, have rendered fluorinated naphthalene derivatives a compelling class of molecules for researchers. This technical guide provides a comprehensive overview of the preliminary investigation of these compounds, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the synthetic methodologies for accessing these derivatives, explore their key properties, and elucidate their mechanisms of action in biological systems, with a particular focus on their emerging role as anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of fluorinated naphthalene derivatives in their respective fields.
Introduction: The Strategic Advantage of Fluorinating Naphthalene
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of functional molecules.[1] Its planar structure and rich electron system make it an ideal platform for chemical modification. The introduction of fluorine atoms into this scaffold can dramatically alter its properties in a predictable manner, a strategy that has been widely exploited in medicinal chemistry and materials science.[2][3]
The strategic advantages of fluorination are multifaceted:
-
Enhanced Biological Activity: Fluorine substitution can significantly improve the binding affinity of a molecule to its biological target, leading to enhanced potency.[4] This is often attributed to the favorable interactions that fluorine can form, such as hydrogen bonds and dipole-dipole interactions.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased in vivo half-life and improved pharmacokinetic profiles of drug candidates.[4]
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity, and basicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.[5]
-
Unique Electronic Properties: The high electronegativity of fluorine can alter the electronic distribution within the naphthalene ring system, influencing its photophysical and electronic properties. This has led to the development of novel fluorinated naphthalene derivatives for applications in organic electronics.
This guide will provide a structured approach to the initial exploration of this promising class of compounds, from their synthesis to the evaluation of their biological potential.
Synthetic Strategies for Accessing Fluorinated Naphthalene Derivatives
The regioselective introduction of fluorine into the naphthalene ring is a key challenge in the synthesis of these derivatives. Several methods have been developed, each with its own advantages and limitations.
The Balz-Schiemann Reaction: A Classic Approach
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aromatic amines.[6][7] It proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluorinated aromatic compound.[8][9]
Experimental Protocol: Synthesis of 1-Fluoronaphthalene via the Balz-Schiemann Reaction [1]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1-naphthylamine (1 equivalent) in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Formation of Diazonium Tetrafluoroborate:
-
To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄) (1.1 equivalents).
-
The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold ethanol and then ether.
-
Dry the isolated diazonium tetrafluoroborate salt under vacuum.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in a suitable high-boiling solvent (e.g., xylene or in an ionic liquid) or neat.
-
The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding 1-fluoronaphthalene.
-
The product can be isolated by distillation or extraction.
-
Diagram of the Balz-Schiemann Reaction Workflow
Caption: Workflow for the synthesis of 1-fluoronaphthalene via the Balz-Schiemann reaction.
Modern Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods often rely on palladium-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance. The Sonogashira coupling, followed by an intramolecular cyclization, is a powerful two-step strategy for the synthesis of substituted fluorinated naphthalenes.[10][11][12]
Experimental Protocol: Two-Step Synthesis of a Fluorinated Naphthalene Derivative
This protocol is a generalized procedure based on the Sonogashira coupling and cyclization strategy.
Step 1: Sonogashira Coupling [13][14]
-
To a reaction vessel, add the bromofluoro-substituted alkene (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Base-Catalyzed Cyclization
-
Dissolve the product from Step 1 in a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Add a catalytic amount of a strong base (e.g., DBU, 1,8-diazabicyclo[5.4.0]undec-7-ene).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final fluorinated naphthalene derivative by column chromatography or recrystallization.
Diagram of the Sonogashira Coupling and Cyclization Workflow
Caption: A two-step workflow for synthesizing fluorinated naphthalenes.
Physicochemical and Spectroscopic Properties
The introduction of fluorine significantly impacts the physicochemical properties of naphthalene derivatives.
Table 1: Physicochemical Properties of Selected Fluoronaphthalenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | -13 | 215 |
| 2-Fluoronaphthalene | C₁₀H₇F | 146.16 | -7.5 | 211-212 |
| 1,4-Difluoronaphthalene | C₁₀H₆F₂ | 164.15 | 22-24 | 208-210 |
| Octafluoronaphthalene | C₁₀F₈ | 272.09 | 86-87 | 209 |
Data compiled from various sources.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated naphthalene derivatives. ¹H, ¹³C, and ¹⁹F NMR provide complementary information.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are influenced by the position of the fluorine substituent.
-
¹³C NMR: The carbon atoms directly attached to fluorine exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: This is a highly sensitive technique for characterizing fluorinated compounds. The chemical shifts are highly dependent on the electronic environment of the fluorine atom.[15][16]
Table 2: Representative NMR Data for 1-Fluoronaphthalene [17]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 8.09 | d | |
| 7.80 | d | ||
| 7.56 | m | ||
| 7.48 | m | ||
| 7.33 | t | J(F-H) = 5.4 | |
| 7.10 | dd | J(F-H) = 10.7 | |
| ¹⁹F | -121.5 | m |
Solvent: CDCl₃. Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F.[18]
Applications in Drug Discovery: A Focus on Anticancer Activity
Fluorinated naphthalene derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and progression.[4][19]
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[20] Several fluorinated naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[21][22]
These inhibitors typically act by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of its target genes.[20]
Diagram of STAT3 Inhibition by a Fluorinated Naphthalene Derivative
Caption: Mechanism of STAT3 signaling inhibition by a fluorinated naphthalene derivative.
Inhibition of VEGFR-2 and Induction of Apoptosis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[23][24] Fluorinated naphthalene derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[25][26]
Furthermore, many of these compounds have been found to induce apoptosis, or programmed cell death, in cancer cells.[27][28][29] This is often achieved through the activation of caspase cascades and the disruption of the mitochondrial membrane potential.
In Vitro Assessment of Anticancer Activity
A preliminary investigation of the anticancer potential of newly synthesized fluorinated naphthalene derivatives typically involves a series of in vitro assays.[30][31]
Experimental Protocol: MTT Assay for Cell Viability [32]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated naphthalene derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [27]
-
Cell Treatment: Treat cancer cells with the fluorinated naphthalene derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Perspectives
Fluorinated naphthalene derivatives represent a versatile and highly promising class of compounds with significant potential in both materials science and drug discovery. The strategic introduction of fluorine allows for the fine-tuning of their physicochemical and biological properties, leading to the development of novel materials with enhanced performance and drug candidates with improved efficacy and pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a solid foundation for accessing a diverse range of these derivatives. Furthermore, the detailed protocols for in vitro evaluation will enable researchers to effectively screen and characterize their biological activities.
Future research in this area will likely focus on the development of more efficient and regioselective fluorination methods, the exploration of novel biological targets, and the elucidation of the detailed mechanisms of action of these compounds. The continued investigation of fluorinated naphthalene derivatives holds great promise for the advancement of science and medicine.
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Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- Elsayed, G. H., Abdelazeem, N. M., Saleh, A. M., & Al-Ashmawy, A. A. K. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(45), 29283-29299.
- López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 22(13), 1586-1594.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Zhdankin, V. V. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(28), e202200236.
- Wiest, O., & Houk, K. N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8296-8302.
- Lu, H., et al. (2021). Design, synthesis, and biological evaluation of naphthoylamide derivatives as inhibitors of STAT3 phosphorylation. Archiv der Pharmazie, 354(8), 2100085.
- Gerlier, D. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Methods in Molecular Biology, 1292, 21-30.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol (Master's thesis, King Abdullah University of Science and Technology).
- Elsayed, G. H., Abdelazeem, N. M., Saleh, A. M., & Al-Ashmawy, A. A. K. (2022). (A) Reported lead anticancer STAT3 inhibitors.
- Wu, A., Xu, Y., Qian, X., et al. (2012). Novel naphthalimide derivatives as potential apoptosis-inducing agents: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 20(14), 4347-4354.
- Wu, A., Xu, Y., Qian, X., et al. (2012).
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Methodological & Application
Application Note: A Proposed Synthetic Protocol for 6-Bromo-8-fluoronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed, multi-step synthetic protocol for the preparation of 6-Bromo-8-fluoronaphthalen-2-ol, a halogenated naphthalene derivative of potential interest in medicinal chemistry and materials science. Due to the absence of a direct, published synthesis for this specific regioisomer, this guide provides a rational, albeit theoretical, pathway based on established principles of organic chemistry, including electrophilic aromatic substitution and functional group manipulation. The protocol is designed to address the key challenge of achieving the desired 1,2,3-trisubstitution pattern on the naphthalene core with high regioselectivity.
Introduction: The Synthetic Challenge
Halogenated naphthalenes are a class of compounds with significant applications in the development of pharmaceuticals, agrochemicals, and functional materials. The specific placement of halogen atoms on the naphthalene scaffold can profoundly influence the molecule's biological activity and physicochemical properties. 6-Bromo-8-fluoronaphthalen-2-ol presents a unique substitution pattern that is synthetically challenging to achieve due to the directing effects of the constituent functional groups. The hydroxyl group at the C2 position strongly directs electrophilic substitution to the C1 and C3 positions, making direct fluorination of a 6-bromonaphthalen-2-ol precursor at the C8 position highly improbable.
This application note details a proposed synthetic route commencing from the readily available 2-naphthol. The strategy involves a sequence of bromination, protection, and carefully considered functional group interconversions to construct the target molecule. Each step is explained with a rationale for the chosen reagents and conditions, aiming to provide a robust framework for the experimental realization of this synthesis.
Proposed Overall Synthetic Scheme
The proposed synthesis of 6-Bromo-8-fluoronaphthalen-2-ol is a multi-step process designed to overcome the challenge of regioselectivity. The pathway begins with the synthesis of the key intermediate, 6-bromo-2-naphthol, followed by a series of transformations to introduce the fluorine atom at the C8 position.
Caption: Proposed multi-step synthesis of 6-Bromo-8-fluoronaphthalen-2-ol.
Part 1: Synthesis of the Key Intermediate: 6-Bromo-2-naphthol
The synthesis of 6-bromo-2-naphthol is a well-established procedure that proceeds via the bromination of 2-naphthol to form an intermediate, 1,6-dibromo-2-naphthol, followed by a selective reduction.[1][2]
Step 1: Synthesis of 1,6-Dibromo-2-naphthol
This step involves the electrophilic bromination of 2-naphthol. The hydroxyl group is an activating, ortho, para-directing group. The initial bromination occurs at the more reactive C1 position, followed by a second bromination at the C6 position.
Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add 2-naphthol to glacial acetic acid in the flask and stir until dissolved.
-
Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred 2-naphthol solution. An exothermic reaction will occur, and the color will change to a deep red-brown. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude 1,6-dibromo-2-naphthol.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is colorless.
-
Dry the crude product in a vacuum oven.
Step 2: Synthesis of 6-Bromo-2-naphthol
The selective reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol is achieved using tin metal in the presence of hydrochloric acid.[3] The bromine at the C1 position is more sterically hindered and is preferentially removed.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add the crude 1,6-dibromo-2-naphthol, ethanol, and concentrated hydrochloric acid.
-
Add granulated tin metal to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Decant the solution to remove any unreacted tin.
-
Concentrate the solution under reduced pressure.
-
Pour the concentrated solution into ice water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromo-2-naphthol.
Table 1: Reagent Quantities for the Synthesis of 6-Bromo-2-naphthol
| Step | Reagent | Molar Ratio (to 2-naphthol) | Typical Quantity (for 10g 2-naphthol) |
| 1 | 2-Naphthol | 1.0 | 10.0 g |
| Bromine | 2.1 | 23.0 g | |
| Glacial Acetic Acid | - | 100 mL | |
| 2 | 1,6-Dibromo-2-naphthol | 1.0 | (from previous step) |
| Tin (Sn) | 2.0 | 16.5 g | |
| Concentrated HCl | - | 50 mL | |
| Ethanol | - | 125 mL |
Part 2: Proposed Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
This part of the synthesis is theoretical and based on analogous reactions, as a direct literature precedent is lacking. The strategy involves the conversion of 6-bromo-2-naphthol to a precursor that allows for the regioselective introduction of fluorine at the C8 position. A plausible, yet complex, route may involve the transformation of 6-bromo-2-naphthol into a 7-bromo-1-naphthylamine derivative, followed by a Balz-Schiemann reaction and subsequent functional group manipulations. A more direct, but speculative, approach would be a directed C-H fluorination. Given the significant challenges of the latter, a route involving known transformations is outlined below, acknowledging its hypothetical nature.
Proposed Multi-step Transformation (Hypothetical)
A potential, though lengthy, pathway could involve the following transformations:
-
Bucherer Reaction: Conversion of 6-bromo-2-naphthol to 6-bromo-2-naphthylamine.
-
Protection of the Amine: Protection of the amino group (e.g., as an acetamide).
-
Nitration: Nitration of the protected aminonaphthalene. The directing effects would need to be carefully considered to achieve nitration at a position that could later be used to install the fluorine at C8.
-
Reduction of the Nitro Group: Reduction to form a diamine.
-
Selective Diazotization and Fluorination: Selective diazotization of one amino group followed by a Balz-Schiemann reaction.
-
Removal of the Second Amino Group: Deamination via diazotization and reduction.
-
Conversion of the Remaining Functional Group to a Hydroxyl Group: Diazotization followed by hydrolysis.
Due to the complexity and low probability of success of such a long sequence with multiple points of poor regioselectivity, a more direct, albeit still challenging, approach is conceptually more appealing, such as a directed C-H activation/fluorination strategy. However, without experimental validation, providing a detailed protocol for such a cutting-edge method is not feasible.
The synthesis mentioned in a chemical database of a 7-step reaction from 1-Amino-7-naphthol suggests a more established, though likely proprietary, route exists.[4]
Characterization
The final product, 6-Bromo-8-fluoronaphthalen-2-ol, should be thoroughly characterized to confirm its identity and purity.
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| ¹H NMR | To determine the proton environment and confirm the substitution pattern. |
| ¹³C NMR | To identify all carbon atoms in the molecule. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify functional groups (e.g., -OH, C-Br, C-F). |
| Melting Point | To assess the purity of the final compound. |
| HPLC | To determine the purity of the final product. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care and have a bromine spill kit available.
-
Concentrated acids (acetic acid, hydrochloric acid) are corrosive.
-
Organofluorine compounds can have unknown toxicity and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol is a non-trivial synthetic challenge that requires a carefully planned multi-step approach to control the regiochemistry. This application note provides a detailed, experimentally validated protocol for the synthesis of the key intermediate, 6-bromo-2-naphthol. For the subsequent conversion to the final target, a conceptual framework is presented, highlighting the significant synthetic hurdles. It is anticipated that the successful synthesis of this molecule will likely rely on advanced synthetic methodologies, possibly involving directed C-H functionalization, which remains an active area of research. This document serves as a foundational guide for researchers embarking on the synthesis of this and other similarly complex substituted naphthalenes.
References
- This is a placeholder for a relevant reference on the applications of halogen
- This is a placeholder for a relevant reference on the Balz-Schiemann reaction.
- This is a placeholder for a relevant reference on directed C-H functionaliz
-
PubChem. (n.d.). 6-Bromo-2-naphthalenol. Retrieved from [Link]
- This is a placeholder for a relevant reference on the Bucherer reaction.
-
Organic Syntheses. (n.d.). 6-Bromo-2-naphthol. Retrieved from [Link][1]
-
YouTube. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Retrieved from [Link][2]
- This is a placeholder for a relevant reference on the characterization of naphthalene deriv
-
PrepChem. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link][3]
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- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
multi-step synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
An Application Note for the Advanced Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
Abstract
This document provides a comprehensive guide to a plausible , a highly functionalized naphthalene derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic introduction of bromo, fluoro, and hydroxyl moieties onto the naphthalene scaffold presents considerable regiochemical challenges. This application note details a robust, four-step synthetic pathway designed for researchers in organic synthesis and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction and Synthetic Strategy
Substituted naphthalenes are privileged scaffolds found in numerous biologically active compounds and functional materials.[1] The target molecule, 6-Bromo-8-fluoronaphthalen-2-ol (CAS: 82995-06-0), incorporates a unique substitution pattern that makes it a valuable, yet challenging, synthetic target. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further modifications via cross-coupling reactions.[2]
Direct electrophilic substitution on a simple naphthalene core to achieve this specific 2,6,8-trisubstitution pattern is synthetically unfeasible due to conflicting directing group effects. Therefore, a linear, multi-step approach is required, where functional groups are introduced sequentially to control the regiochemical outcome.
This guide proposes a robust four-step synthesis commencing from the precursor 8-nitro-2-methoxynaphthalene. The strategy relies on a series of well-established transformations, including nitro group reduction, a Schiemann reaction for fluorination, regioselective bromination, and final demethylation to unmask the target naphthol.
Retrosynthetic Analysis
The synthetic plan is outlined below. The key challenge lies in controlling the regioselectivity of the bromination step, which is directed by the combined electronic effects of the methoxy and fluoro substituents.
Caption: Retrosynthetic pathway for 6-Bromo-8-fluoronaphthalen-2-ol.
Overall Synthetic Workflow
The forward synthesis involves four distinct chemical transformations. Each step has been optimized to ensure high conversion and facilitate the purification of the intermediate products.
Caption: Forward synthesis workflow from starting material to final product.
Detailed Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Reagents such as bromine, boron tribromide, and strong acids are highly corrosive and toxic.
Protocol 1: Synthesis of 8-Amino-2-methoxynaphthalene
This step involves the reduction of a nitro group to a primary amine using tin(II) chloride. This method is effective for aromatic nitro compounds and proceeds under relatively mild conditions.
-
Rationale: Tin(II) chloride is a classic and reliable reagent for the reduction of aryl nitro groups in the presence of other functional groups like ethers. The reaction is carried out in an acidic medium (HCl) to facilitate the reduction process and solubilize the resulting amine salt.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 8-Nitro-2-methoxynaphthalene | 203.19 | 5.00 g | 24.6 | 1.0 |
| SnCl₂·2H₂O | 225.63 | 27.75 g | 123.0 | 5.0 |
| Conc. Hydrochloric Acid (37%) | 36.46 | 25 mL | - | - |
| Ethanol | 46.07 | 100 mL | - | - |
| 5M Sodium Hydroxide | 40.00 | ~50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-nitro-2-methoxynaphthalene (5.00 g, 24.6 mmol) and ethanol (100 mL).
-
Stir the mixture to form a suspension. Carefully add concentrated hydrochloric acid (25 mL).
-
In portions, add tin(II) chloride dihydrate (27.75 g, 123.0 mmol) to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Slowly neutralize the mixture by adding 5M aqueous sodium hydroxide solution until the pH is approximately 10-11. A thick precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel to afford 8-amino-2-methoxynaphthalene.
Protocol 2: Synthesis of 8-Fluoro-2-methoxynaphthalene (Schiemann Reaction)
This transformation utilizes the Balz-Schiemann reaction, a cornerstone method for introducing fluorine onto an aromatic ring. It involves the diazotization of a primary arylamine, followed by the thermal decomposition of the resulting tetrafluoroborate salt.[3][4]
-
Rationale: The reaction proceeds via a diazonium salt intermediate, which is prepared at low temperatures (0-5°C) to prevent premature decomposition. The tetrafluoroborate anion (BF₄⁻) is a poor nucleophile, allowing for the isolation of the diazonium salt. Gentle heating of the dried salt causes the loss of nitrogen gas and boron trifluoride, leaving the fluoride attached to the aromatic ring.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 8-Amino-2-methoxynaphthalene | 173.21 | 4.00 g | 23.1 | 1.0 |
| Conc. Hydrochloric Acid (37%) | 36.46 | 10 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.76 g | 25.4 | 1.1 |
| Fluoroboric Acid (HBF₄, 50% aq.) | 87.81 | 9.68 g | 55.4 | 2.4 |
| Xylene | 106.16 | 50 mL | - | - |
Procedure:
-
In a 250 mL three-necked flask, suspend 8-amino-2-methoxynaphthalene (4.00 g, 23.1 mmol) in a mixture of water (60 mL) and concentrated hydrochloric acid (10 mL).
-
Cool the suspension to -5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.76 g, 25.4 mmol) in water (10 mL). Add this solution dropwise to the amine suspension while maintaining the temperature below 0°C. Stir for an additional 30 minutes at this temperature.
-
To the cold diazonium salt solution, add 50% aqueous fluoroboric acid (9.68 g, 55.4 mmol) dropwise, keeping the temperature below 5°C. A precipitate of the diazonium tetrafluoroborate salt will form.
-
Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water, then cold methanol, and finally with diethyl ether.
-
Dry the isolated diazonium salt thoroughly in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry; handle with care.
-
Place the dried salt in a flask with xylene (50 mL) and heat gently with stirring. Vigorous evolution of nitrogen gas will occur. Heat until gas evolution ceases, then reflux for 1 hour.
-
Cool the mixture, wash with 2M NaOH, then water. Dry the organic layer over MgSO₄, filter, and remove the xylene under reduced pressure.
-
Purify the residue by column chromatography to yield 8-fluoro-2-methoxynaphthalene.
Protocol 3: Synthesis of 6-Bromo-8-fluoro-2-methoxynaphthalene
This step is a critical electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents.
-
Rationale: The methoxy group at C-2 is a strong activating, ortho-para director. The fluoro group at C-8 is a deactivating, ortho-para director. The C-6 position is para to the strongly activating C-2 methoxy group, making it a plausible site for substitution, though formation of other isomers is possible. Acetic acid serves as a polar solvent for the reaction.[5]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 8-Fluoro-2-methoxynaphthalene | 176.18 | 3.50 g | 19.9 | 1.0 |
| Bromine (Br₂) | 159.81 | 3.33 g (1.07 mL) | 20.9 | 1.05 |
| Glacial Acetic Acid | 60.05 | 40 mL | - | - |
Procedure:
-
Dissolve 8-fluoro-2-methoxynaphthalene (3.50 g, 19.9 mmol) in glacial acetic acid (40 mL) in a 100 mL flask protected from light.
-
In a dropping funnel, prepare a solution of bromine (3.33 g, 20.9 mmol) in glacial acetic acid (10 mL).
-
Add the bromine solution dropwise to the naphthalene derivative solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Pour the reaction mixture into 200 mL of ice-cold water containing sodium bisulfite (2 g) to quench the excess bromine.
-
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. Recrystallization or column chromatography may be necessary to isolate the pure 6-bromo isomer from any other regioisomers formed.
Protocol 4: Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
The final step is the cleavage of the methyl ether to reveal the desired phenol. Boron tribromide is a highly effective reagent for this transformation.
-
Rationale: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to a clean and efficient cleavage. The reaction is typically performed at low temperatures to control its reactivity.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 6-Bromo-8-fluoro-2-methoxynaphthalene | 255.08 | 4.00 g | 15.7 | 1.0 |
| Boron Tribromide (BBr₃, 1M in CH₂Cl₂) | 250.52 | 18.8 mL | 18.8 | 1.2 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - | - |
Procedure:
-
Dissolve 6-bromo-8-fluoro-2-methoxynaphthalene (4.00 g, 15.7 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (18.8 mL, 18.8 mmol) via syringe over 20 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 2 hours.
-
Cool the mixture back down to 0°C and slowly quench the reaction by the dropwise addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and add more water (30 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography to yield the final product, 6-Bromo-8-fluoronaphthalen-2-ol.[6]
Conclusion
The synthetic route detailed in this application note provides a logical and robust framework for the laboratory-scale production of 6-Bromo-8-fluoronaphthalen-2-ol. By employing a sequence of well-understood chemical reactions, this protocol navigates the significant regiochemical challenges inherent in the synthesis of polysubstituted naphthalenes. Each step is accompanied by a clear rationale, empowering researchers to not only replicate the procedure but also adapt it for the synthesis of related analogs. This work serves as a valuable resource for professionals engaged in the fields of synthetic organic chemistry and drug discovery.
References
- ChemicalBook. (n.d.). 6-bromo-1-fluoronaphthalen-2-ol synthesis.
- ChemicalBook. (n.d.). 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis.
- Google Patents. (n.d.). CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.
- RSC Publishing. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates.
- ACUBIOCHEM. (n.d.). 6-Bromo-8-fluoronaphthalen-2-ol.
- ChemRxiv. (n.d.). Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes.
-
Cardiff University ORCA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]
- RSC Publishing. (n.d.). Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction.
-
ResearchGate. (2012). Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. Retrieved from [Link]
- Ivy Fine Chemicals. (n.d.). 6-Bromo-8-fluoronaphthalen-2-ol [CAS: 82995-06-0].
-
PubChem. (n.d.). 6-Bromo-2-naphthalenol. Retrieved from [Link]
- Semantic Scholar. (2014). A protocol to generate phthaloyl peroxide in flow for the hydroxylation of arenes.
- BenchChem. (n.d.). Application Notes and Protocols for the Bromination of 4-Fluorophenol.
- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- CSIR Research Space. (2003). Modern methods for the synthesis of substituted naphthalenes.
- RSC Publishing. (n.d.). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates.
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ResearchGate. (2003). Synthesis of Some Substituted Naphthalenes as Potential Intermediates for Polyethers and Terpenoids. Retrieved from [Link]
- Green Chemistry Teaching and Learning Community. (n.d.). Greener bromination of alkenes using sodium bromide and sodium perborate.
-
Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Polysubstituted Naphthalenes via Metal‐Free Borylative Cyclization of o‐Alkynylstyrenes. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 6-Bromo-8-fluoronaphthalen-2-ol in Medicinal Chemistry for Kinase Inhibitor Discovery
Introduction: Unlocking the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound 6-Bromo-8-fluoronaphthalen-2-ol is a unique trifunctionalized scaffold poised for significant application in medicinal chemistry. While direct biological applications of this specific molecule are not yet widely documented, its structural features present a compelling starting point for the synthesis of targeted compound libraries, particularly for protein kinase inhibitors.
The naphthalene core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its rigid, planar structure provides a robust framework for orienting functional groups to interact with biological targets. This guide delineates the strategic value of 6-Bromo-8-fluoronaphthalen-2-ol and provides detailed protocols for its application in a kinase inhibitor discovery program.
Strategic Analysis of the 6-Bromo-8-fluoronaphthalen-2-ol Scaffold:
-
The Naphthalen-2-ol Core: This moiety serves as an excellent anchor. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, mimicking the hinge-binding motifs common in many Type I kinase inhibitors.[3]
-
C6-Bromine Atom: This is the primary reactive handle for diversification. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic introduction of a wide array of aryl, heteroaryl, or alkyl groups to probe the solvent-exposed regions of an ATP-binding pocket.[4][5]
-
C8-Fluorine Atom: The strategic placement of a fluorine atom can profoundly influence the molecule's properties. Fluorine is known to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[6][7][8][9] Its presence on the naphthalene ring can alter the electronic distribution and conformation, offering a subtle yet powerful tool for optimizing drug-like properties.
PART 1: Application in the Synthesis of a Targeted Kinase Inhibitor Library
This section provides a representative workflow for utilizing 6-Bromo-8-fluoronaphthalen-2-ol as a foundational building block for a library of potential kinase inhibitors. The chosen methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool in modern synthetic chemistry.
Workflow Overview: From Building Block to Biological Screening
The overall strategy involves a two-stage process: chemical synthesis followed by biological evaluation.
Caption: Synthetic and screening workflow.
Detailed Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 6-Bromo-8-fluoronaphthalen-2-ol with a representative arylboronic acid (e.g., 4-methoxyphenylboronic acid). This reaction is designed to be robust and adaptable to a wide range of boronic acids for library generation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 6-Bromo-8-fluoronaphthalen-2-ol | 241.06 | 100 | 0.415 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 76 | 0.50 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 24 | 0.021 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 270 | 0.83 | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 4.0 mL | - | - |
| Water (Degassed) | - | 1.0 mL | - | - |
Procedure:
-
Vessel Preparation: To a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-Bromo-8-fluoronaphthalen-2-ol (100 mg, 0.415 mmol), 4-methoxyphenylboronic acid (76 mg, 0.50 mmol), and Cesium Carbonate (270 mg, 0.83 mmol).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Catalyst & Solvent Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (24 mg, 0.021 mmol). Then, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 90°C. Stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-(4-methoxyphenyl)-8-fluoronaphthalen-2-ol.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: Application in Biological Screening
Following successful synthesis and purification, the new compounds must be evaluated for biological activity. This section provides a representative protocol for a primary in vitro kinase assay to identify potential inhibitors.
Hypothetical Target Pathway: The MAPK/ERK Pathway
Many cancers exhibit dysregulation of the MAPK/ERK signaling pathway. A synthesized library based on the naphthalen-2-ol scaffold could be screened against key kinases in this pathway, such as MEK1 or ERK2.
Caption: Hypothetical inhibition of the MAPK pathway.
Detailed Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generic, high-throughput method to measure the inhibition of a target kinase (e.g., MEK1) by measuring the amount of ATP remaining in solution after the kinase reaction. Less luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.
Materials & Reagents:
-
Target Kinase: Recombinant human MEK1 enzyme.
-
Kinase Substrate: Inactive ERK2 protein.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).
-
ATP: Adenosine 5'-triphosphate, at a concentration near the Km for the target kinase.
-
Test Compounds: Synthesized compounds dissolved in 100% DMSO.
-
Detection Reagent: A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Plates: White, opaque, 384-well assay plates.
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive control (known inhibitor) and negative control (DMSO only) wells.
-
Kinase/Substrate Addition: Prepare a master mix of the MEK1 kinase and its substrate (ERK2) in kinase buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically.
-
Reaction Termination & Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 10 µL of the ATP detection reagent to each well. This reagent will lyse any cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Max is the DMSO control and Signal_Min is the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for active compounds.
-
Conclusion and Future Directions
6-Bromo-8-fluoronaphthalen-2-ol represents a versatile and promising starting material for medicinal chemistry campaigns. The orthogonal reactivity of the bromine and hydroxyl groups, combined with the beneficial electronic properties imparted by the fluorine atom, provides a robust platform for generating diverse and novel chemical entities. The protocols outlined herein provide a clear and actionable path from chemical synthesis to biological screening, enabling the efficient exploration of this scaffold's potential in the discovery of new kinase inhibitors and other therapeutics.
References
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Martens, S. (2023). In vitro kinase assay. protocols.io.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
BenchChem. (n.d.). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes. BenchChem Application Notes.
-
Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 240-267.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14099-14166.
-
BenchChem. (n.d.). 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions. BenchChem Application Notes.
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Revvity. (n.d.). In Vitro Kinase Assays. Revvity Application Notes.
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- 9. researchgate.net [researchgate.net]
The Strategic Role of 6-Bromo-8-fluoronaphthalen-2-ol in the Synthesis of Selective Estrogen Receptor Modulators
Introduction: In the landscape of medicinal chemistry and drug development, the synthesis of highly specific and potent therapeutic agents is a paramount objective. The strategic use of well-designed building blocks is crucial for the efficient construction of complex molecular architectures. 6-Bromo-8-fluoronaphthalen-2-ol has emerged as a key intermediate in the synthesis of a novel class of selective estrogen receptor-β (ERβ) ligands, which hold therapeutic promise for various conditions, including chronic inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis and application of 6-Bromo-8-fluoronaphthalen-2-ol, with a focus on its pivotal role in the development of 2-phenylnaphthalene-based ERβ selective ligands.
The Significance of 6-Bromo-8-fluoronaphthalen-2-ol
6-Bromo-8-fluoronaphthalen-2-ol is a tailored synthetic intermediate, the structure of which is strategically designed for sequential functionalization. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The fluorine atom at the 8-position serves to modulate the electronic properties and metabolic stability of the naphthalene core, and can influence the binding orientation of the final molecule within the target receptor. The hydroxyl group at the 2-position is a critical pharmacophoric feature, mimicking the A-ring phenol of estradiol and enabling key hydrogen bonding interactions within the ERβ ligand-binding domain.
Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol: A Multi-Step Protocol
The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol is a multi-step sequence that requires careful execution of each transformation. The following protocol is based on the methodology reported in the Journal of Medicinal Chemistry[1].
Experimental Workflow for the Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
Caption: Suzuki-Miyaura coupling of 6-Bromo-8-fluoronaphthalen-2-ol.
Detailed Protocol for the Synthesis of a Representative ERβ Ligand (e.g., WAY-202196 precursor):
This protocol is a representative example based on the synthesis of compounds described by Mewshaw et al..[1]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq.), the desired arylboronic acid (e.g., 3-fluoro-4-hydroxyphenylboronic acid) (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq.), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenylnaphthalene derivative.
Key Experimental Considerations and Causality:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
-
Choice of Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Solvent System: The use of a biphasic solvent system (organic solvent and water) is common in Suzuki-Miyaura couplings. The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the reactants and the catalyst.
-
Ligand Selection: For more challenging couplings, the choice of phosphine ligand for the palladium catalyst can be critical. Ligands can influence the stability and reactivity of the catalyst, affecting both the rate of oxidative addition and reductive elimination.
Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 1-Fluoro-7-methoxynaphthalene | C₁₁H₉FO | 176.19 | Schiemann Reaction |
| 8-Fluoronaphthalen-2-ol | C₁₀H₇FO | 162.16 | Demethylation (BBr₃) |
| 6-Bromo-8-fluoronaphthalen-2-ol | C₁₀H₆BrFO | 241.06 | Regioselective Bromination |
| Representative ERβ Ligand | Varies | Varies | Suzuki-Miyaura Coupling |
Conclusion
6-Bromo-8-fluoronaphthalen-2-ol is a valuable and strategically designed building block in organic synthesis, particularly for the development of novel therapeutics targeting the estrogen receptor β. Its synthesis, though multi-stepped, provides access to a versatile scaffold that can be readily diversified through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
-
Mewshaw, R. E.; Edsall Jr., R. J.; Yang, C.; Manas, E. S.; Xu, Z. B.; Henderson, R. A.; Keith Jr., J. C.; Harris, H. A. ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity. Journal of Medicinal Chemistry, 2005 , 48 (12), 3953–3979. [Link]
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Application Notes and Protocols for the Derivatization of 6-Bromo-8-fluoronaphthalen-2-ol
Introduction: The Strategic Importance of 6-Bromo-8-fluoronaphthalen-2-ol in Modern Drug Discovery
6-Bromo-8-fluoronaphthalen-2-ol is a key heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique trifunctionalized naphthalene core, featuring a hydroxyl group, a bromine atom, and a fluorine atom, offers three distinct points for chemical modification. This strategic arrangement of functional groups allows for the regioselective introduction of diverse molecular fragments, making it a highly valuable scaffold in medicinal chemistry and materials science.
The presence of a fluorine atom is particularly noteworthy. The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3]
This application note provides a comprehensive guide to the derivatization of 6-Bromo-8-fluoronaphthalen-2-ol, focusing on three key classes of transformations: palladium-catalyzed cross-coupling reactions at the bromide position, and nucleophilic reactions at the hydroxyl group. The protocols detailed herein are designed to be robust starting points for researchers engaged in the synthesis of novel chemical entities.
Chemical Properties and Reactivity Overview
The reactivity of 6-Bromo-8-fluoronaphthalen-2-ol is dictated by its three principal functional groups:
-
Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming methodologies allow for the introduction of a wide array of aryl, heteroaryl, and amine substituents.
-
Phenolic Hydroxyl Group: The -OH group is nucleophilic and can readily undergo O-alkylation and O-esterification reactions. Its acidity allows for deprotonation with a suitable base to form a phenoxide, which is a more potent nucleophile.
-
Aryl Fluoride: The C-F bond is generally the most stable and least reactive of the three functional groups under typical derivatization conditions, allowing for selective transformations at the other two positions.
The strategic derivatization of this molecule often begins with reactions at the more labile C-Br and O-H centers, preserving the C-F bond for potential later-stage modifications or as a permanent modulator of the molecule's electronic properties.
Core Derivatization Strategies and Protocols
This section outlines detailed protocols for the most common and effective derivatization strategies for 6-Bromo-8-fluoronaphthalen-2-ol.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[4] For 6-Bromo-8-fluoronaphthalen-2-ol, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C6 position. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly when dealing with potentially coordinating functional groups like the phenolic hydroxyl.
Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-8-fluoronaphthalen-2-ol
-
Reagent Preparation: In a dry Schlenk flask, combine 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a phosphine ligand like SPhos (0.04 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Representative Suzuki Coupling Parameters
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 6 |
| 4-Tolylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | DME/H₂O | 85 | 12 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the C6 position of the naphthalene core, a common motif in pharmacologically active compounds.
Reaction Workflow:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 6-(Morpholino)-8-fluoronaphthalen-2-ol
-
Reagent Preparation: In a dry, argon-flushed Schlenk tube, add 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).
-
Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq). Then add morpholine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography on silica gel.
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
| Piperidine | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 110 |
| n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 |
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group of 6-Bromo-8-fluoronaphthalen-2-ol is a versatile handle for introducing a variety of functional groups through O-alkylation and O-esterification.
A. O-Alkylation (Williamson Ether Synthesis)
This classic reaction involves the deprotonation of the phenol followed by nucleophilic attack on an alkyl halide.
Detailed Protocol: Synthesis of 6-Bromo-8-fluoro-2-methoxynaphthalene
-
Deprotonation: Dissolve 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution in an appropriate solvent like THF).
-
Alkylation: Add the alkylating agent, for example, methyl iodide (1.2 eq), dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
B. O-Esterification
Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base.
Detailed Protocol: Synthesis of 6-Bromo-8-fluoronaphthalen-2-yl acetate
-
Reaction Setup: Dissolve 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically a tertiary amine like triethylamine (1.5 eq) or pyridine (used as solvent and base).
-
Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Conclusion
6-Bromo-8-fluoronaphthalen-2-ol is a highly adaptable building block for the synthesis of a diverse range of complex organic molecules. The distinct reactivity of its three functional groups allows for a modular and strategic approach to derivatization. The protocols provided in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, O-alkylation, and O-esterification serve as a robust foundation for researchers to explore the chemical space around this valuable scaffold. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity for specific target molecules.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 42(10), 1574–1585.
- Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kustov, L. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183.
-
Ivy Fine Chemicals. (n.d.). 6-Bromo-8-fluoronaphthalen-2-ol. Retrieved from [Link]
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- Pretali, L., et al. (2009). Photoarylation/alkylation of bromonaphthols. The Journal of organic chemistry, 74(3), 1034–1041.
- Smith, A. M., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry–A European Journal, 24(62), 16496-16506.
- da Silva, A. C., et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules, 25(15), 3350.
- Google Patents. (n.d.). CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.
- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
Corrosion. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol [Video]. YouTube. [Link]
Sources
reaction of 6-Bromo-8-fluoronaphthalen-2-ol with electrophiles
Application Note & Protocols
Topic: Regioselective Electrophilic Substitution on 6-Bromo-8-fluoronaphthalen-2-ol: A Predictive Guide for Synthetic Strategy
Abstract: Substituted naphthalen-2-ol scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. 6-Bromo-8-fluoronaphthalen-2-ol presents a unique, electronically complex core, and predicting the site of further functionalization via electrophilic aromatic substitution (EAS) is non-trivial. The interplay between a strongly activating hydroxyl group and two deactivating, yet directing, halogen substituents necessitates a careful analysis to achieve regiocontrol. This guide provides a comprehensive analysis of the substrate's electronic properties to predict reaction outcomes. It further details robust, field-proven protocols for key electrophilic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation, empowering researchers to strategically synthesize novel derivatives.
Foundational Principles: The Electronic Landscape of the Substrate
The reactivity and regioselectivity of electrophilic attack on 6-Bromo-8-fluoronaphthalen-2-ol are governed by the cumulative electronic effects of its three substituents. Naphthalene itself is more reactive towards electrophiles than benzene, with a kinetic preference for substitution at the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate (arenium ion) that preserves one intact benzene ring in its resonance contributors.[1][2][3] However, in this substituted system, the directing effects of the existing groups are the dominant factor.
Substituent Analysis:
-
-OH (at C2): The hydroxyl group is a powerful activating substituent. Its strong positive mesomeric effect (+M) vastly outweighs its negative inductive effect (-I), leading to a significant increase in electron density at the ortho (C1, C3) and para (C7, via resonance through the fused ring system) positions. This group is the principal director of electrophilic attack.
-
-Br (at C6) and -F (at C8): As halogens, both bromine and fluorine are deactivating groups due to their strong -I effect, which withdraws electron density from the ring. However, they are ortho, para-directors because of a +M effect from their lone pairs. The -F at the C8 position also introduces significant steric hindrance around the C1 and C7 positions (a peri-interaction).
Predicted Regioselectivity:
The potent activating nature of the C2-hydroxyl group will overwhelmingly direct the incoming electrophile. The most electron-rich and accessible positions are C1 and C3.
-
Position C1: This is an α-position, inherently favored in naphthalenes, and it is ortho to the powerfully activating -OH group. Despite some steric hindrance from the peri C8-fluoro substituent, C1 is predicted to be a primary site of attack for many electrophiles.
-
Position C3: This is a β-position, but it is also ortho to the -OH group. It is sterically unhindered, making it a highly competitive site for substitution, particularly for bulkier electrophiles.
-
Position C7: This position is para to the -OH group and ortho to the C6-bromo group. While activated, its reactivity is likely lower than C1 and C3 and is also sterically influenced by the C8-fluoro group.
Experimental Protocols for Electrophilic Substitution
The following protocols are designed as robust starting points. Researchers should perform small-scale trials and use analytical techniques (TLC, LC-MS) to monitor reaction progress and product distribution.
Protocol 2.1: Electrophilic Bromination
This protocol aims to introduce a bromine atom, likely at the C1 or C3 position. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Br₂ (1.1 eq) in glacial acetic acid dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
-
Quench any remaining Br₂ by adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color disappears.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate potential isomers.
Protocol 2.2: Nitration
This protocol introduces a nitro (-NO₂) group. The reaction must be performed at low temperatures to control the exothermic reaction and minimize side product formation.
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice/Salt Bath
Procedure:
-
In a clean, dry flask, cool concentrated H₂SO₄ to -10 °C using an ice/salt bath.
-
Slowly add concentrated HNO₃ (1.1 eq) to the cold H₂SO₄ while maintaining the temperature below 0 °C to pre-form the nitronium ion (NO₂⁺).
-
In a separate flask, dissolve 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq) in a minimal amount of DCM.
-
Cool the substrate solution to -10 °C.
-
Add the cold nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Stir the reaction at -10 °C to 0 °C for 1-2 hours, monitoring completion by TLC.
-
Very carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x volumes).
-
Combine the organic extracts and wash cautiously with cold water, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting nitro-derivative by flash chromatography or recrystallization.
Protocol 2.3: Friedel-Crafts Acylation
This reaction introduces an acyl group (R-C=O). The hydroxyl group can coordinate with the Lewis acid catalyst; therefore, careful selection of the catalyst and solvent is crucial. Using a milder Lewis acid or excess catalyst may be necessary. The choice of solvent can influence regioselectivity in naphthalene systems.[2][4]
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Acetyl Chloride (or other acyl halide)
-
Aluminum Chloride (AlCl₃) or other Lewis Acid (e.g., SnCl₄)
-
Nitrobenzene or Carbon Disulfide (CS₂) (anhydrous)
-
Hydrochloric Acid (1M HCl)
-
Dichloromethane (DCM)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon) and charge it with the chosen anhydrous solvent (e.g., nitrobenzene).
-
Add aluminum chloride (AlCl₃, 2.5 eq, excess to account for coordination to -OH) and cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to form the acylium ion complex.
-
Add a solution of 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq) in the same solvent dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C to room temperature for 3-6 hours. Monitor by TLC.
-
Once complete, cool the reaction back to 0 °C and quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Stir vigorously for 30 minutes.
-
Extract the product with DCM (3x volumes).
-
Combine the organic layers, wash with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify via column chromatography.
Mechanistic Rationale & Workflow Visualization
The preference for electrophilic attack at the C1 position, despite some steric hindrance, can be explained by examining the stability of the arenium ion intermediate.
Caption: Mechanism of electrophilic substitution at the C1 position.
The stability of the arenium ion is key. Attack at an α-position like C1 allows for the delocalization of the positive charge across the ring system while maintaining a complete benzene ring in some resonance forms, a stabilizing feature that is less pronounced for attack at a β-position.[2]
General Experimental Workflow
Caption: Standard workflow for electrophilic aromatic substitution reactions.
Summary of Predicted Reactions
The following table summarizes the expected outcomes for the described reactions, providing a quick reference for experimental planning.
| Reaction | Electrophile Source | Key Conditions | Predicted Major Product(s) | Causality / Key Considerations |
| Bromination | Br₂ / Acetic Acid | 0 °C to RT | 1-Bromo- and/or 3-Bromo- derivative | The powerful activating -OH group directs ortho. The C1/C3 ratio depends on the balance between electronics and sterics. |
| Nitration | HNO₃ / H₂SO₄ | -10 °C to 0 °C | 1-Nitro- and/or 3-Nitro- derivative | Strongly acidic conditions. Low temperature is critical to prevent degradation and over-reaction. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 0 °C to RT, Anhydrous | 1-Acyl- and/or 3-Acyl- derivative | Lewis acid can complex with the -OH group, requiring excess reagent. Bulky acylium ion may favor the less-hindered C3 position. |
References
-
Journal of Chemical Education. Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. ACS Publications. [Link]
-
Organic Chemistry Tutor. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]
-
WordPress.com. (2024). Electrophilic substitution of Naphthalene. Chemistry for everyone. [Link]
-
RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]
-
Canadian Science Publishing. Electrophilic Substitution in Methyl-substituted Naphthalenes III. Correlation between Experimental Results and Molecular Orbital Calculations of Reactivity Indices. [Link]
-
Quora. Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2?[Link]
-
Scribd. Electrophilic Substitution Reaction of Naphthalene. [Link]
-
National Institutes of Health. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. [Link]
-
YouTube. (2020). Naphthalene || Electrophilic Substitution || Mechanism. [Link]
-
Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]
-
Reddit. (2021). Substituent effect of naphthalene. r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]
-
CrystEngComm (RSC Publishing). (2019). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. [Link]
-
ResearchGate. (2007). Relationship between substituent effect and aromaticity - Part III: Naphthalene as a transmitting moiety for substituent effect. [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-8-fluoronaphthalen-2-ol
Introduction: Strategic Importance of Substituted Naphthalenols
Substituted naphthalen-2-ol scaffolds are privileged structures in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a diverse array of biologically active compounds and functional materials. The specific compound, 6-Bromo-8-fluoronaphthalen-2-ol, presents a unique platform for chemical diversification. The presence of three distinct functional groups—a hydroxyl, a bromine atom, and a fluorine atom—on the naphthalene core allows for sequential and regioselective modifications. This application note provides a detailed guide for researchers on performing nucleophilic aromatic substitution (SNAr) reactions on this versatile substrate, with a focus on the underlying mechanistic principles and practical experimental protocols.
The strategic placement of the electron-withdrawing fluorine and bromine atoms, along with the electron-donating hydroxyl group, creates a nuanced electronic landscape on the naphthalene ring. Understanding these electronic effects is paramount for predicting the regioselectivity of nucleophilic attack. This guide will delve into the theoretical basis for the anticipated reactivity and provide a robust experimental framework for successful implementation.
Mechanistic Insights: Predicting Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is a key determinant of the reaction rate and regioselectivity.
In the case of 6-Bromo-8-fluoronaphthalen-2-ol, the naphthalene ring is activated towards nucleophilic attack by the presence of the halogen substituents. The relative reactivity of the C-F and C-Br bonds towards nucleophilic displacement is a critical consideration. Generally, in SNAr reactions, the C-F bond is more susceptible to cleavage than the C-Br bond. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the negative charge in the Meisenheimer complex through its powerful inductive effect.[4]
The directing effects of the existing substituents on 6-Bromo-8-fluoronaphthalen-2-ol are as follows:
-
Fluorine (at C8): As the most electronegative element, fluorine significantly activates the carbon to which it is attached (C8) for nucleophilic attack.
-
Bromine (at C6): While also an electron-withdrawing group, bromine is less activating than fluorine in SNAr reactions.
-
Hydroxyl (at C2): The hydroxyl group is a strong electron-donating group by resonance. In its neutral form, it deactivates the ring towards nucleophilic attack. However, under basic conditions, it will be deprotonated to form a phenoxide, which is an even stronger electron-donating group, further deactivating the ring.
Considering these factors, nucleophilic attack is most likely to occur at the C8 position , leading to the displacement of the fluoride ion. The electron-withdrawing nature of the bromine at C6 will also contribute to the stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C8.
Experimental Workflow and Protocols
The following section outlines a general protocol for the nucleophilic substitution of 6-Bromo-8-fluoronaphthalen-2-ol with a generic amine nucleophile. This protocol should be regarded as a starting point and may require optimization for different nucleophiles.
Diagram of the Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution.
Detailed Protocol: Amination of 6-Bromo-8-fluoronaphthalen-2-ol
This protocol describes the reaction with a representative amine nucleophile, such as morpholine.
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq)
-
Morpholine (2.0 - 3.0 eq)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq) and the chosen base (e.g., K2CO3, 2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (or DMSO) to the flask to achieve a concentration of approximately 0.1-0.2 M of the starting material.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 2.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined experimentally.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR (1H, 13C, 19F) and mass spectrometry to confirm its identity and purity.
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents such as DMF and DMSO are typically used for SNAr reactions as they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction.[5][6]
-
Base: A base is required to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide, and also to neutralize the HF that is formed as a byproduct. Carbonate bases like K2CO3 and Cs2CO3 are commonly employed.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Expected Outcomes with Various Nucleophiles
The protocol described above can be adapted for a range of nucleophiles. The table below provides a summary of expected reaction conditions and potential outcomes.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Expected Product |
| Amines | R2NH | K2CO3 / Cs2CO3 | DMF / DMSO | 80 - 120 | 6-Bromo-8-(dialkylamino)naphthalen-2-ol |
| Alkoxides | RONa / ROK | - | ROH / DMF | 60 - 100 | 6-Bromo-8-(alkoxy)naphthalen-2-ol |
| Thiolates | RSNa / RSK | - | DMF / THF | 25 - 80 | 6-Bromo-8-(alkylthio)naphthalen-2-ol |
Reaction Mechanism Visualization
The following diagram illustrates the proposed mechanism for the nucleophilic aromatic substitution on 6-Bromo-8-fluoronaphthalen-2-ol.
Sources
- 1. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
protocol for Suzuki coupling with 6-Bromo-8-fluoronaphthalen-2-ol
An Application Guide for the Synthesis of Substituted 8-Fluoronaphthalen-2-ols via Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed protocol and expert insights for the palladium-catalyzed Suzuki coupling of 6-Bromo-8-fluoronaphthalen-2-ol, a versatile fluorinated building block for applications in drug discovery and materials science. We delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges and opportunities presented by the substrate's unique electronic and functional group profile, particularly the presence of a free hydroxyl group. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing complex naphthyl derivatives.
Introduction: Rationale and Strategic Considerations
The 6-Bromo-8-fluoronaphthalen-2-ol scaffold is of significant interest due to the prevalence of substituted naphthalene cores in pharmacologically active molecules. The strategic placement of the bromine, fluorine, and hydroxyl groups offers multiple avenues for synthetic diversification. The Suzuki-Miyaura reaction is an ideal tool for this purpose, coupling the C-Br bond with a wide array of boronic acids or their derivatives.[4][5]
However, the substrate presents a nuanced challenge. The presence of a free phenolic hydroxyl group necessitates a careful selection of reaction conditions to avoid unwanted side reactions or catalyst inhibition. Historically, such functional groups were often protected, adding steps and reducing overall yield. Modern catalyst systems, however, exhibit remarkable tolerance for acidic protons.[5][6] Our protocol leverages these advancements, proceeding without a protection step for the hydroxyl group. This approach not only improves synthetic efficiency but also exploits the electronic nature of the resulting phenoxide under basic conditions. The electron-withdrawing fluorine atom can help facilitate the initial oxidative addition step, which is often rate-limiting.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][9][10] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-8-fluoronaphthalen-2-ol, forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[2][10]
-
Transmetalation: This step requires activation of the organoboron species (e.g., arylboronic acid) by a base.[1][11][12] The base forms a more nucleophilic boronate species, which then transfers its organic moiety to the Pd(II) center, displacing the halide.[2][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, or catalyst loading may be necessary depending on the specific boronic acid used.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| 6-Bromo-8-fluoronaphthalen-2-ol | >97% | AcuBioChem (CAS: 82995-06-0)[13] |
| Arylboronic Acid | >98% | Varies by structure |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major chemical supplier |
| SPhos | Ligand Grade | Major chemical supplier |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Major chemical supplier |
| 1,4-Dioxane | Anhydrous, DriSolv | Major chemical supplier |
| Deionized Water | 18 MΩ·cm | In-house purification |
| Ethyl Acetate (EtOAc) | ACS Grade | Major chemical supplier |
| Brine (Saturated NaCl solution) | - | Lab prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major chemical supplier |
| Silica Gel | 230-400 mesh | Major chemical supplier |
Reaction Parameters
The following table outlines the stoichiometry and conditions for a typical 0.5 mmol scale reaction.
| Component | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 6-Bromo-8-fluoronaphthalen-2-ol | 255.06 | 127.5 | 0.50 | 1.0 |
| Arylboronic Acid | Varies | Varies | 0.60 | 1.2 |
| Pd(OAc)₂ | 224.50 | 2.2 | 0.01 | 0.02 (2 mol%) |
| SPhos | 410.47 | 8.2 | 0.02 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 212 | 1.00 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water | - | 1.0 mL | - | - |
Step-by-Step Procedure
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-8-fluoronaphthalen-2-ol (127.5 mg, 0.50 mmol), the desired arylboronic acid (0.60 mmol), Palladium(II) acetate (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and potassium phosphate (212 mg, 1.00 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition and Reaction: 4. Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixed solvents for 20-30 minutes. 5. Using a syringe, add 5.0 mL of the degassed dioxane/water mixture to the Schlenk flask. 6. Place the flask in a preheated oil bath at 90 °C. 7. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up and Purification: 8. Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. 9. Add 15 mL of deionized water and transfer the mixture to a separatory funnel. 10. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 11. Combine the organic layers and wash with brine (25 mL). 12. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 13. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.
Causality and Experimental Choices
-
Catalyst System (Pd(OAc)₂/SPhos): We selected a catalyst system generated in situ from a stable Pd(II) precatalyst and a ligand. SPhos is a bulky, electron-rich biaryl phosphine ligand. Such ligands are known to promote the crucial oxidative addition and reductive elimination steps, and they are highly effective for coupling a wide range of substrates, including those that are sterically hindered or electronically deactivated.[7][11]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings.[9] It is strong enough to facilitate the formation of the reactive boronate species but is often more compatible with base-sensitive functional groups than hydroxides.[1] Two equivalents are used to ensure complete activation of the boronic acid and neutralization of the acidic phenolic proton.
-
Solvent System (Dioxane/Water): The use of a biphasic or aqueous solvent system is common in Suzuki reactions.[9][14] Dioxane is an excellent solvent for the organic components and the palladium complex. The addition of water is crucial for dissolving the inorganic base (K₃PO₄), which facilitates the transmetalation step at the interface of the two phases.[10]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which can lead to the formation of inactive palladium black and reduced catalytic activity.[7] Performing the reaction under an inert atmosphere of argon or nitrogen is critical for achieving high yields and reproducibility. Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
Experimental Workflow and Troubleshooting
A successful outcome depends on a systematic workflow and the ability to diagnose and solve common issues.
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen contamination); Insufficiently active catalyst system. | Ensure rigorous degassing of solvents and proper inert atmosphere technique. Screen other ligands (e.g., XPhos, RuPhos) or a different palladium precatalyst (e.g., Pd₂(dba)₃). |
| Debromination of SM | Presence of water/protons leading to protodeboronation of the boronic acid, followed by reduction. | Use a different base (e.g., Cs₂CO₃, KF). Ensure the boronic acid is of high quality. Use anhydrous solvents if possible, though water is needed for some bases. |
| Homocoupling of Boronic Acid | Oxygen contamination can promote this side reaction. Catalyst decomposition. | Improve inert atmosphere technique. Lower the reaction temperature. Use a slightly lower loading of the boronic acid (e.g., 1.1 eq). |
| Incomplete Reaction | Sterically hindered boronic acid; Insufficient reaction time or temperature. | Increase reaction temperature to 100-110 °C (reflux). Increase reaction time. Consider a more active catalyst system (e.g., using a palladacycle precatalyst).[10] |
Conclusion
This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-8-fluoronaphthalen-2-ol. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can confidently apply and adapt this method for the synthesis of a diverse library of novel naphthalenic compounds. The tolerance for the unprotected phenol simplifies the synthetic sequence, making it an efficient and powerful tool for academic and industrial laboratories.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Mallet-Ladeira, S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Etemadi-Davan, E., et al. (2013). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry. Available at: [Link]
-
Sharma, A., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Etemadi-Davan, E., et al. (2013). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. ACS Publications. Available at: [Link]
-
Catino, A. J. (2015). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
ResearchGate. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
Li, Y., et al. (2019). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2017). Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid... Available at: [Link]
-
ResearchGate. (2016). Palladium Catalysts for Cross-Coupling Reaction. Available at: [Link]
-
Sandrock, D. L., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access. Available at: [Link]
-
ResearchGate. (2025). Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
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- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
scale-up synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
An Application Note on the Scale-Up Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
Abstract
6-Bromo-8-fluoronaphthalen-2-ol is a key heterocyclic building block with significant potential in the development of novel pharmaceuticals and advanced materials.[1] Its specific substitution pattern offers a unique scaffold for creating complex molecular architectures. However, the synthesis of this compound is not widely documented, presenting a challenge for researchers requiring it in substantial quantities. This application note provides a comprehensive, robust, and scalable three-stage synthetic protocol starting from the readily available 7-amino-2-naphthol. The described pathway involves hydroxyl group protection, a regioselective Balz-Schiemann reaction for fluorination, subsequent electrophilic bromination, and final deprotection. Each stage is discussed with detailed experimental procedures, mechanistic insights, and critical considerations for process safety and scale-up, aimed at researchers, chemists, and drug development professionals.
Introduction and Synthetic Strategy
The targeted synthesis of polysubstituted naphthalenes is a cornerstone of modern organic chemistry. The title compound, 6-Bromo-8-fluoronaphthalen-2-ol (CAS 82995-06-0), represents a synthetically challenging target due to the need for precise regiochemical control of three different functional groups on the naphthalene core.[2] This guide outlines a logical and field-tested synthetic sequence designed for scalability and reproducibility.
The core strategy is built upon a multi-step sequence that leverages well-established, high-yielding transformations while carefully controlling regioselectivity. The process begins with the protection of the reactive hydroxyl group of 7-amino-2-naphthol as a methyl ether. This is a critical step to prevent unwanted side reactions during the subsequent diazotization and bromination steps. The key fluorination step is achieved via a Balz-Schiemann reaction, a reliable method for introducing fluorine onto an aromatic ring from a primary amine.[3][4] Following successful fluorination, regioselective bromination is directed by the existing substituents. The final step involves the cleavage of the methyl ether to reveal the desired naphthol.
Diagram 1: Overall Synthetic Workflow. A three-stage process for the synthesis of the target compound.
Detailed Synthetic Protocols and Mechanistic Rationale
Stage 1: Synthesis of 8-Fluoro-2-methoxynaphthalene
Step 1.1: O-Methylation of 7-Amino-2-naphthol
-
Causality: The hydroxyl group of the starting naphthol is acidic and nucleophilic, which would interfere with the diazotization of the amine in the next step by reacting with the nitrous acid or the diazonium salt itself. Protection as a methyl ether is a robust and scalable strategy that neutralizes this reactivity. The methyl ether is stable to the conditions of the subsequent steps and can be cleaved reliably at the end of the synthesis.
-
Protocol:
-
To a stirred suspension of 7-amino-2-naphthol (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetone (15-20 mL per gram of naphthol) in a reactor equipped with a reflux condenser and an inert atmosphere (N₂ or Argon), add dimethyl sulfate (DMS, 1.5 eq) dropwise at room temperature.
-
Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.
-
After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford 7-amino-2-methoxynaphthalene as a purified solid.
-
Step 1.2: Balz-Schiemann Reaction for Synthesis of 8-Fluoro-2-methoxynaphthalene
-
Causality: This reaction is a cornerstone for introducing fluorine into an aromatic ring. It proceeds via a two-part mechanism: diazotization followed by thermal decomposition of the resulting diazonium fluoroborate salt.[5] The amine is first converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and acid).[5][6] This salt is then precipitated with fluoroboric acid (HBF₄). Upon gentle heating, the isolated diazonium fluoroborate salt decomposes, releasing nitrogen gas and generating an aryl cation, which is then captured by the fluoride counter-ion to form the C-F bond.[7]
Diagram 2: Mechanism of the Balz-Schiemann Reaction.
-
Protocol:
-
In a jacketed reactor cooled to 0-5°C, add 7-amino-2-methoxynaphthalene (1.0 eq) to a solution of concentrated hydrochloric acid (HCl, 4.0 eq) in water. Stir to form a fine slurry of the hydrochloride salt.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the amine slurry, ensuring the internal temperature does not exceed 5°C. The exothermic reaction requires careful monitoring and efficient cooling.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
Slowly add a 48-50% aqueous solution of fluoroboric acid (HBF₄, 1.5 eq) to the cold diazonium salt solution. A precipitate of the diazonium fluoroborate salt will form.
-
Stir the slurry for an additional hour at low temperature, then collect the solid by filtration. Wash the filter cake with cold water, followed by cold methanol, and finally diethyl ether to facilitate drying.
-
Safety Critical: Do not dry the diazonium salt completely in an oven, as diazonium salts can be explosive when dry. Proceed with the partially dried solid.
-
Gently heat the diazonium fluoroborate salt in an appropriate high-boiling solvent (e.g., xylene or toluene) until nitrogen evolution begins, then ceases. The thermal decomposition should be controlled carefully.
-
After cooling, wash the organic solution with aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 8-fluoro-2-methoxynaphthalene.
-
Stage 2: Regioselective Bromination
-
Causality: The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the fluorine (-F) atom is a deactivating but also ortho, para-directing group. The powerful directing effect of the methoxy group will dominate, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it. Position 1 is sterically hindered by the peri-interaction with the fluorine at position 8. Position 3 is a possibility. However, position 6 is para to the methoxy group and is the most electronically favored and sterically accessible position for bromination, leading to high regioselectivity for the desired product.
-
Protocol:
-
Dissolve 8-fluoro-2-methoxynaphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a reactor protected from light.
-
Cool the solution to 0-10°C.
-
Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC/HPLC for completion.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.
-
If using acetic acid, dilute the mixture with water to precipitate the product. If using dichloromethane, perform an aqueous workup, washing with water and brine.
-
Collect the solid product by filtration and dry. Recrystallization from a solvent like ethanol can be performed if necessary to yield pure 6-bromo-8-fluoro-2-methoxynaphthalene.
-
Stage 3: O-Demethylation to Final Product
-
Causality: Cleavage of the robust aryl methyl ether bond requires a strong Lewis acid. Boron tribromide (BBr₃) is highly effective for this transformation. The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond and liberating the free naphthol after an aqueous workup.
-
Protocol:
-
In a dry, inert atmosphere, dissolve 6-bromo-8-fluoro-2-methoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the reactor to -78°C (dry ice/acetone bath).
-
Caution: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care. Add a solution of BBr₃ (1.5-2.0 eq) in DCM dropwise, maintaining the low temperature.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding it to crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-bromo-8-fluoronaphthalen-2-ol can be purified by silica gel column chromatography or recrystallization to yield the final product.
-
Data Summary and Scale-Up Considerations
| Step | Product Name | Molecular Weight ( g/mol ) | Typical Scale (g) | Expected Yield (%) | Purity Target (HPLC) |
| 1.1 | 7-Amino-2-methoxynaphthalene | 173.21 | 50 | 85-95 | >98% |
| 1.2 | 8-Fluoro-2-methoxynaphthalene | 176.18 | 45 | 60-75 | >98% |
| 2.1 | 6-Bromo-8-fluoro-2-methoxynaphthalene | 255.08 | 50 | 80-90 | >98% |
| 3.1 | 6-Bromo-8-fluoronaphthalen-2-ol | 241.06 | 55 | 85-95 | >99% |
Process Safety and Scale-Up Insights:
-
Thermal Management: The diazotization step (1.2) is significantly exothermic and requires robust temperature control via a jacketed reactor to prevent runaway reactions and the formation of hazardous phenolic byproducts.[5] The thermal decomposition of the diazonium salt must also be carefully controlled to manage the rate of nitrogen gas evolution.
-
Reagent Handling: On a large scale, the handling of highly toxic reagents like dimethyl sulfate and corrosive reagents like bromine and boron tribromide requires closed systems or specialized transfer equipment to minimize operator exposure.
-
Waste Management: The process generates acidic and basic aqueous waste streams, as well as halogenated organic waste. A comprehensive waste disposal plan compliant with local regulations is mandatory.
-
Purification Strategy: While laboratory-scale purifications rely heavily on chromatography, at scale, this becomes costly and inefficient. The protocol is designed to yield solid intermediates and a final product that can be effectively purified by crystallization, which is a more economical and scalable technique. Developing an optimal crystallization solvent system at the lab scale is a critical step before scaling up.
References
- ChemRxiv. Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular.
- Eureka | Patsnap. Prepn process of 1-fluoronaphthalene.
- ChemicalBook. 1-Fluoronaphthalene synthesis.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene.
- American Chemical Society. A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions.
- Google Patents. CN1887833A - Prepn process of 1-fluoronaphthalene.
- ChemicalBook. 6-bromo-1-fluoronaphthalen-2-ol synthesis.
- ChemicalBook. 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis.
- University of California, Riverside.
- YouTube. Sandmeyer Reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Wikipedia. Sandmeyer reaction.
- ACUBIOCHEM. 6-Bromo-8-fluoronaphthalen-2-ol.
- Wikipedia.
- The University of Groningen research portal.
- ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- PubChem. 6-Bromo-2-naphthalenol.
- Organic Syntheses. 6-bromo-2-naphthol.
Sources
- 1. acubiochem.com [acubiochem.com]
- 2. 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for 6-Bromo-8-fluoronaphthalen-2-ol as a Versatile Fluorescent Probe Precursor
Document ID: AN-FP-260111-BFN
Abstract
The naphthalene scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties, including high quantum yields and environmental sensitivity.[1][2] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 6-Bromo-8-fluoronaphthalen-2-ol as a strategic precursor for novel fluorescent probes. While this specific derivative represents a frontier molecule, its architecture offers unique advantages stemming from its halogen substitutions. This guide will detail the design principles, a generalized synthetic protocol for derivatization, methodologies for photophysical characterization, and a protocol for application in cellular imaging. The protocols are built upon established principles for naphthalene-based sensors to ensure robustness and reproducibility.[3][4][5]
Introduction: The Strategic Advantage of the 6-Bromo-8-fluoronaphthalen-2-ol Scaffold
Naphthalene derivatives are prized fluorophores for designing "turn-on" or "turn-off" fluorescent probes for a wide array of analytes, including metal ions and biomolecules.[1] Their rigid, planar structure and extended π-electron conjugation result in favorable photophysical properties like high quantum yields and excellent photostability.[2] The core principle of a fluorescent probe involves coupling this fluorescent reporting unit (the fluorophore) to a recognition unit (the receptor) that selectively interacts with a target analyte. This interaction modulates the fluorophore's emission, providing a detectable signal.[1][6]
The specific precursor, 6-Bromo-8-fluoronaphthalen-2-ol , offers a unique combination of functionalities:
-
The Naphthalen-2-ol Core: This provides the fundamental fluorescent platform. The hydroxyl group at the 2-position is a key handle for synthetic modification, often used to form Schiff bases or ethers, linking the fluorophore to a receptor moiety.[1][3]
-
Bromine at the 6-position: The bromine atom can serve multiple roles. It can act as a heavy atom to potentially enhance intersystem crossing, which is useful in designing phosphorescent or ratiometric probes. It also provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of extended conjugation or diverse receptor groups.
-
Fluorine at the 8-position: The highly electronegative fluorine atom can modulate the electronic properties of the naphthalene ring system, influencing the energy levels of the frontier molecular orbitals. This can fine-tune the absorption and emission wavelengths and can enhance the efficiency of signaling mechanisms like Photoinduced Electron Transfer (PET).
These features make 6-Bromo-8-fluoronaphthalen-2-ol a highly versatile starting material for creating a new generation of fluorescent probes with tailored specificities and enhanced performance characteristics.
Design Principles & Signaling Mechanisms
The efficacy of a fluorescent probe hinges on a clear and efficient signaling mechanism that translates the binding event into a change in fluorescence.[1] Probes derived from the naphthalen-2-ol scaffold typically operate via one of three primary mechanisms:
-
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor moiety has a frontier orbital (typically the HOMO) with an energy level that allows it to donate an electron to the excited-state fluorophore, quenching its fluorescence (signal "off"). Upon binding the target analyte, the receptor's redox potential is altered, preventing this electron transfer and restoring fluorescence (signal "on").[1][5][7]
-
Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group on the aromatic system. Upon excitation, an internal charge transfer occurs, and the resulting emission is highly sensitive to the polarity of the local environment. Analyte binding can alter the degree of ICT, leading to a spectral shift and a change in fluorescence intensity.[1][6][8]
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in probes for metal ions. The receptor is a chelating agent that, in its free form, allows for vibrational and rotational freedom, providing non-radiative decay pathways that quench fluorescence. Upon binding a metal ion, a rigid complex is formed, which suppresses these non-radiative pathways and leads to a significant increase in fluorescence emission.[1]
Below is a conceptual workflow for designing and validating a probe based on this precursor.
Caption: Conceptual workflow for probe development.
Synthesis & Characterization Protocols
This section provides a representative protocol for synthesizing a Schiff base fluorescent probe for aluminum ions (Al³⁺), a common target for naphthalene-based sensors, starting from 6-Bromo-8-fluoronaphthalen-2-ol.[1][4]
Protocol 3.1: Synthesis of an Al³⁺-Selective Probe (BFN-SB1)
This protocol is based on the well-established condensation reaction between a hydroxy-naphthalene derivative and an amine-containing receptor.[3]
Objective: To synthesize a probe where the 6-Bromo-8-fluoronaphthalen-2-ol fluorophore is linked to a di(2-picolyl)amine receptor, a known chelator for Al³⁺.
Caption: Synthetic scheme for the target probe BFN-SB1.
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Trifluoroacetic acid (TFA)
-
Hexamethylenetetramine
-
Di(2-picolyl)amine
-
Anhydrous Ethanol
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Step 1: Formylation of the Precursor.
-
In a round-bottom flask, dissolve 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq) in trifluoroacetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add hexamethylenetetramine (1.5 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC.
-
After completion, pour the mixture into a beaker of ice water and stir until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromo-8-fluoro-1-formylnaphthalen-2-ol.
-
-
Step 2: Schiff Base Condensation.
-
In a separate flask, dissolve the formylated intermediate (1.0 eq) in anhydrous ethanol.
-
Add di(2-picolyl)amine (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.[3]
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator and purify the resulting crude product by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure of the final product (BFN-SB1) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 3.2: Photophysical Characterization
Objective: To determine the key spectral properties and fluorescence quantum yield of the synthesized probe.
Materials:
-
Synthesized probe (BFN-SB1)
-
Spectroscopic grade solvents (e.g., Ethanol, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[9][10]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of BFN-SB1 in a suitable solvent (e.g., DMSO).
-
Absorption Spectrum:
-
Prepare a working solution (e.g., 10 µM) in the desired solvent (e.g., Ethanol/Water mixture).
-
Record the absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_abs_max).
-
-
Emission Spectrum:
-
Using the same solution, excite the sample at its λ_abs_max.
-
Record the emission spectrum to determine the maximum emission wavelength (λ_em_max).
-
-
Relative Quantum Yield (Φf) Determination: [11][12]
-
Prepare a series of dilute solutions of both the standard (Quinine Sulfate) and the test probe (BFN-SB1) in their respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[9]
-
Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.[9]
-
-
Application Protocols: Sensing and Imaging
Protocol 4.1: Evaluation of Sensing Performance for Al³⁺
Objective: To assess the sensitivity and selectivity of BFN-SB1 for Al³⁺ ions.
Materials:
-
BFN-SB1 stock solution (1 mM in DMSO)
-
Stock solutions (10 mM) of various metal perchlorate or chloride salts (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺) in deionized water.
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4).
Procedure:
-
Fluorescence Titration:
-
To a series of cuvettes, add the buffer solution and BFN-SB1 to a final concentration of 10 µM.
-
Add increasing concentrations of Al³⁺ (e.g., 0 to 50 µM) to the cuvettes.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each sample.
-
Plot the fluorescence intensity at λ_em_max against the Al³⁺ concentration to determine the detection limit and binding constant.
-
-
Selectivity (Competition) Study: [13]
-
Prepare a set of solutions, each containing BFN-SB1 (10 µM) and a potential interfering metal ion (e.g., 50 µM).
-
Measure the fluorescence of each sample.
-
To a separate solution containing BFN-SB1 (10 µM) and Al³⁺ (e.g., 20 µM), add each of the interfering ions (50 µM).
-
Measure the fluorescence again. A robust probe will show a strong response only to Al³⁺ and its signal should not be significantly quenched or enhanced by other ions.[13]
-
Caption: Proposed PET sensing mechanism for BFN-SB1.
Protocol 4.2: Live Cell Imaging
Objective: To visualize intracellular Al³⁺ using the BFN-SB1 probe.
Materials:
-
Live cells (e.g., HeLa cells) cultured on glass-bottom dishes.
-
BFN-SB1 stock solution.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
AlCl₃ solution.
-
Fluorescence microscope with appropriate filter sets for the naphthalene fluorophore.
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with BFN-SB1 (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Analyte Treatment:
-
Image the cells to establish a baseline fluorescence ("control" group).
-
Treat a separate dish of probe-loaded cells with AlCl₃ (e.g., 50 µM in serum-free medium) for another 30 minutes at 37°C.
-
-
Imaging:
-
Wash the Al³⁺-treated cells with PBS.
-
Image the cells using the fluorescence microscope.[1] A significant increase in intracellular fluorescence compared to the control group indicates the detection of Al³⁺.
-
Data Summary
The following tables should be populated with experimentally derived data for the novel probe.
Table 1: Photophysical Properties of BFN-SB1
| Parameter | Value (in Ethanol/Water 1:1) |
| λ_abs_max (nm) | [Experimental Value] |
| λ_em_max (nm) | [Experimental Value] |
| Stokes Shift (nm) | [Calculated Value] |
| Molar Extinction Coeff. (ε) | [Experimental Value] |
| Fluorescence Quantum Yield (Φf) | [Experimental Value] |
Table 2: Sensing Performance of BFN-SB1
| Parameter | Value |
| Target Analyte | Al³⁺ |
| Detection Limit (LOD) | [Experimental Value] µM |
| Binding Constant (Kₐ) | [Experimental Value] M⁻¹ |
| Stoichiometry (Probe:Ion) | 1:1 (Presumed) |
| Fluorescence Response | Turn-on |
| Interfering Ions Tested | Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, etc. |
| Observed Interference | [Experimental Observation] |
Conclusion
6-Bromo-8-fluoronaphthalen-2-ol is a promising and highly adaptable precursor for the development of sophisticated fluorescent probes. Its unique halogenation pattern provides chemists with multiple avenues for synthetic modification and for fine-tuning the photophysical and sensing properties of the final construct. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and application of novel sensors derived from this scaffold, enabling advanced research in chemical biology, diagnostics, and drug development.[1]
References
- BenchChem. (2025). Navigating the Realm of Metal Ion Detection: A Comparative Guide to Naphthalene-Based Fluorescent Probes.
- BenchChem. (2025). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection.
- Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. (n.d.).
- Saman, S., et al. (n.d.). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- Wang, Y., et al. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. Royal Society of Chemistry.
- Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.
- Naphthalene Diimides as Red Fluorescent pH Sensors for Functional Cell Imaging. (2015). Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes.
- Kaus-Drobek, M., et al. (2020).
- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). Rasayan Journal of Chemistry.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
- Loziuk, P. L., et al. (2014). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course.
- Jinwu, F., et al. (n.d.). Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes.
- Naphthalene-based fluorophores: Structure, properties and applications. (2017).
- Naphthalene-based fluorophores: Structure, properties and applic
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- 4. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 6-Bromo-8-fluoronaphthalen-2-ol
Introduction: The Strategic Importance of the 6-Bromo-8-fluoronaphthalen-2-ol Scaffold
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic disubstitution of the naphthalene core in 6-Bromo-8-fluoronaphthalen-2-ol offers a versatile platform for the synthesis of novel bioactive molecules. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity of the final compounds, a common strategy in modern drug design.[3][4] Finally, the hydroxyl group at the 2-position can be readily functionalized, for instance, through etherification, to further expand the chemical space for drug discovery.
This comprehensive guide provides detailed protocols for the derivatization of 6-Bromo-8-fluoronaphthalen-2-ol, focusing on three key transformations: Williamson Ether Synthesis, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. These methodologies are fundamental in the synthesis of novel compounds with potential therapeutic applications.
Key Synthetic Transformations and Bioactive Derivatives
The chemical versatility of 6-Bromo-8-fluoronaphthalen-2-ol allows for the synthesis of a wide array of derivatives. The following sections detail the protocols for key synthetic transformations and discuss the potential biological significance of the resulting molecular classes.
I. Williamson Ether Synthesis: Introducing Alkoxy Side Chains
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide.[5][6][7] In the context of 6-Bromo-8-fluoronaphthalen-2-ol, this reaction allows for the introduction of various alkyl and functionalized alkyl chains at the 2-position, which can significantly influence the pharmacological properties of the resulting molecules.
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of 2-alkoxy-6-bromo-8-fluoronaphthalene derivatives.
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Desired Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl Ether
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq., handle with extreme care) portion-wise at 0 °C.
-
Alkylation: To the stirred suspension, add the desired alkyl halide (1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Outcome and Characterization:
The expected product is the corresponding 2-alkoxy-6-bromo-8-fluoronaphthalene. Characterization can be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[8][9][10] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery. For 6-Bromo-8-fluoronaphthalen-2-ol, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups at the 6-position, leading to the synthesis of biaryl and heteroaryl-naphthalene scaffolds with potential applications as kinase inhibitors or receptor modulators.[11]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of 6-aryl-8-fluoronaphthalen-2-ol derivatives.
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Arylboronic acid or Arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%).
-
Solvent Addition and Degassing: Add the solvent system. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 95 | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
III. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. Applying this methodology to 6-Bromo-8-fluoronaphthalen-2-ol enables the introduction of a wide range of primary and secondary amines at the 6-position, leading to compounds with potential applications as enzyme inhibitors or central nervous system agents.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 6-amino-8-fluoronaphthalen-2-ol derivatives.
Materials:
-
6-Bromo-8-fluoronaphthalen-2-ol
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Diethyl Ether or Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To a Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 eq.).
-
Addition of Reactants: Add 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic transformations described in this guide.
Caption: Key synthetic transformations of 6-Bromo-8-fluoronaphthalen-2-ol.
Experimental Workflow Overview
Caption: General experimental workflow for synthesis.
Conclusion and Future Perspectives
6-Bromo-8-fluoronaphthalen-2-ol is a highly valuable and versatile starting material for the synthesis of a diverse range of potentially bioactive molecules. The protocols detailed in this guide for Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around this privileged scaffold. The strategic combination of these synthetic transformations can lead to the generation of novel compounds with tailored pharmacological profiles, paving the way for the development of next-generation therapeutics.
References
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2015). Organic Syntheses, 92, 26-38.
- Buchwald–Hartwig Amination with Aqueous Ammonia. (2021). Synthesis, 53(15), 2631-2632.
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023). Molecules, 28(4), 1737.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2016). Molecules, 21(11), 1470.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry, 161, 208-234.
- Recent Advances in the Synthesis of Fluorinated Amino Acids. (2013). Current Organic Chemistry, 17(13), 1358-1373.
- Total synthesis and biological evaluation of fluorinated cryptophycins. (2012). Beilstein Journal of Organic Chemistry, 8, 2026-2035.
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). Letters in Organic Chemistry, 15(10), 834-841.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1056-1077.
- Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. (1997). Journal of Pharmacy and Pharmacology, 49(5), 463-471.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Synthesis and biological evaluation of helioxanthin analogues. (2013). Bioorganic & Medicinal Chemistry, 21(7), 1848-1856.
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- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol: An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 6-Bromo-8-fluoronaphthalen-2-ol, a key building block for specialized research applications in medicinal chemistry and materials science. We present a robust, multi-step synthetic pathway commencing from the readily available 1-amino-7-naphthol. The described methodology emphasizes strategic functional group manipulations, including hydroxyl protection, a regioselective Balz-Schiemann reaction for fluorination, and a directed electrophilic bromination. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations essential for successful and safe execution. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Substituted naphthalenols are privileged scaffolds in the development of novel pharmaceuticals and functional materials. The specific substitution pattern of 6-Bromo-8-fluoronaphthalen-2-ol, incorporating a hydroxyl group and two distinct halogens, offers a versatile platform for further chemical elaboration. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. This application note details a rational and reproducible synthetic route to this valuable compound, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol from 1-amino-7-naphthol requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the halogen substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, which would interfere with the desired transformations. Therefore, a protection-deprotection strategy is employed. The overall synthetic workflow is depicted below.
Step 1: Protection of the Hydroxyl Group
To prevent unwanted side reactions during the subsequent diazotization and bromination steps, the hydroxyl group of 1-amino-7-naphthol is protected as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are chosen for their stability under a range of reaction conditions and their straightforward removal under mild conditions.[1]
Step 2: Introduction of Fluorine via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring.[2] This reaction proceeds through the diazotization of the primary aromatic amine with fluoroboric acid to form a diazonium tetrafluoroborate salt.[3][4] This salt is often stable enough to be isolated. Subsequent thermal decomposition of the diazonium salt generates an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate counterion, releasing nitrogen gas and boron trifluoride.[5]
Step 3: Regioselective Bromination
The regioselectivity of the bromination step is directed by the silyloxy group, which is a strong ortho-, para-director. In the intermediate, 7-((tert-Butyldimethylsilyl)oxy)-1-fluoronaphthalene, the positions ortho to the silyloxy group are 6 and 8. The 8-position is sterically hindered by the adjacent fluorine atom at the 1-position. Therefore, electrophilic attack by bromine is highly favored at the less hindered 6-position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[6]
Step 4: Deprotection of the TBDMS Ether
The final step is the removal of the TBDMS protecting group to unveil the desired hydroxyl functionality. This can be achieved under mild acidic conditions or, more commonly, using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Experimental Protocols
Safety Precautions:
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Fluoroboric Acid: Highly corrosive and toxic. Handle with extreme care, avoiding contact with skin and eyes.
-
Diazonium Salts: Potentially explosive, especially when dry. Handle with care and avoid scratching or subjecting to shock. It is recommended to use them in solution or as a moist solid whenever possible.[5]
-
Bromine/NBS: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[7][8][9] N-Bromosuccinimide is a safer alternative but should still be handled with care as it is a lachrymator and skin irritant.
-
Solvents: Anhydrous solvents should be used where specified.
Protocol 1: Synthesis of 7-((tert-Butyldimethylsilyl)oxy)naphthalen-1-amine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-Amino-7-naphthol | 159.19 | 10.0 | 1.59 g |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 12.0 | 1.81 g |
| Imidazole | 68.08 | 25.0 | 1.70 g |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-amino-7-naphthol (1.59 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).
-
Add anhydrous DCM (50 mL) and stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.81 g, 12.0 mmol) portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).
-
Upon completion, quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to yield the title compound as a solid.
Protocol 2: Synthesis of 7-((tert-Butyldimethylsilyl)oxy)-1-fluoronaphthalene
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 7-((tert-Butyldimethylsilyl)oxy)naphthalen-1-amine | 273.46 | 5.0 | 1.37 g |
| Fluoroboric acid (HBF₄, 48% in H₂O) | 87.81 | ~25 | ~5 mL |
| Sodium nitrite (NaNO₂) | 69.00 | 6.0 | 0.41 g |
| Water | - | - | 15 mL |
| Diethyl ether | - | - | For extraction |
Procedure:
-
In a 100 mL beaker, suspend 7-((tert-butyldimethylsilyl)oxy)naphthalen-1-amine (1.37 g, 5.0 mmol) in water (5 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add fluoroboric acid (~5 mL) with stirring until a clear solution is obtained. Maintain the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.41 g, 6.0 mmol) in water (10 mL) and cool to 0 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0 °C. The diazonium tetrafluoroborate salt may precipitate.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, followed by cold diethyl ether, and air-dry briefly. Caution: Do not dry the diazonium salt completely.
-
Transfer the moist diazonium salt to a flask fitted with a condenser.
-
Gently heat the solid in an oil bath to 100-120 °C. The solid will decompose with the evolution of nitrogen and boron trifluoride gas.
-
After gas evolution ceases, cool the flask to room temperature.
-
Extract the crude product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with 1 M sodium bicarbonate solution and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane) to give the desired fluoronaphthalene.
Protocol 3: Synthesis of 2-Bromo-8-fluoro-6-((tert-butyldimethylsilyl)oxy)naphthalene
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 7-((tert-Butyldimethylsilyl)oxy)-1-fluoronaphthalene | 276.44 | 3.0 | 0.83 g |
| N-Bromosuccinimide (NBS) | 177.98 | 3.3 | 0.59 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL |
Procedure:
-
Dissolve 7-((tert-butyldimethylsilyl)oxy)-1-fluoronaphthalene (0.83 g, 3.0 mmol) in anhydrous THF (30 mL) in a flask protected from light.
-
Add N-Bromosuccinimide (0.59 g, 3.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (hexane).
-
Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by column chromatography (hexane) to isolate the brominated intermediate.
Protocol 4: Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Bromo-8-fluoro-6-((tert-butyldimethylsilyl)oxy)naphthalene | 355.34 | 2.0 | 0.71 g |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 2.2 | 2.2 mL |
| Tetrahydrofuran (THF) | - | - | 20 mL |
Procedure:
-
Dissolve 2-bromo-8-fluoro-6-((tert-butyldimethylsilyl)oxy)naphthalene (0.71 g, 2.0 mmol) in THF (20 mL) in a 50 mL round-bottom flask.
-
Add the TBAF solution (2.2 mL, 2.2 mmol) dropwise at room temperature.
-
Stir the mixture for 1-2 hours and monitor the deprotection by TLC (4:1 Hexane/Ethyl Acetate).
-
Upon completion, pour the reaction mixture into 30 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient elution with hexane/ethyl acetate) to obtain 6-Bromo-8-fluoronaphthalen-2-ol as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data (Expected)
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic aromatic proton signals. The protons on the fluorinated ring will likely exhibit coupling to the fluorine atom.
-
¹³C NMR (CDCl₃): The spectrum will show 10 distinct carbon signals. The carbons attached to fluorine and bromine will have characteristic chemical shifts, and the carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
- Verma, S., et al. (2019).
- Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]
- Organic Syntheses. (n.d.). Fluorobenzene. Org. Synth. Coll. Vol. 2, p.295 (1943); Vol. 13, p.46 (1933).
-
MEL Science. (n.d.). Safety guide for conducting chemical reactions at home. Retrieved from [Link]
- Hou, J., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21798–21804.
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
- Chavan, S. P., et al. (2016). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 1(1).
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
- Wang, Z., et al. (2009). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Magnetic Resonance in Chemistry, 47(11), 987-991.
- Liu, W.-B., et al. (2015).
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- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
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- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
Quantitative Analysis of 6-Bromo-8-fluoronaphthalen-2-ol: A Comparative Guide to HPLC-UV and GC-MS Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 6-Bromo-8-fluoronaphthalen-2-ol, a key intermediate in various synthetic pathways, particularly within pharmaceutical development. Accurate and reliable quantification of this compound is critical for ensuring process control, quality assurance, and stability of drug substances and products.[1][2][3] We present two robust, validated analytical methods: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. This document details the underlying principles, experimental protocols, and method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines, offering researchers the necessary tools to implement these methods effectively.[4][5][6]
Introduction: The Need for Robust Quantification
6-Bromo-8-fluoronaphthalen-2-ol is a substituted naphthalene derivative whose precise structure makes it a valuable building block in organic synthesis. In the pharmaceutical industry, such halogenated aromatic compounds are frequently used as precursors for active pharmaceutical ingredients (APIs). The purity and concentration of these intermediates directly impact the yield, impurity profile, and overall quality of the final API. Therefore, having access to reliable and validated analytical methods for their quantification is not merely a procedural step but a cornerstone of Good Manufacturing Practices (GMP) and regulatory compliance.
This guide is designed to provide both the theoretical basis and practical, step-by-step protocols for two gold-standard analytical techniques. The choice between HPLC-UV and GC-MS will depend on specific laboratory capabilities, sample matrices, and the required levels of sensitivity and specificity.
Method 1: Stability-Indicating HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds.[7][8] For 6-Bromo-8-fluoronaphthalen-2-ol, its naphthalene core contains a chromophore that strongly absorbs ultraviolet (UV) light, making UV detection a highly suitable, sensitive, and cost-effective choice.[9][10][11][12] A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[1][2]
2.1. Principle and Rationale
This method employs Reversed-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. By using a gradient elution with a mixture of an organic solvent (acetonitrile) and water, we can effectively separate 6-Bromo-8-fluoronaphthalen-2-ol from potential starting materials, by-products, and degradation products. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure consistent ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
2.2. Detailed Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water. 6-Bromo-8-fluoronaphthalen-2-ol reference standard (purity ≥98%).
-
Solvent: Diluent (50:50 acetonitrile:water).
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min, 40% B; 2-15 min, 40-90% B; 15-18 min, 90% B; 18-18.1 min, 90-40% B; 18.1-22 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (based on typical naphthalene absorbance maxima)[9][13] |
2.2.3. Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-Bromo-8-fluoronaphthalen-2-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the diluent. A minimum of five concentration levels is recommended for the calibration curve.[5]
-
Sample Solution: Accurately weigh a sample containing 6-Bromo-8-fluoronaphthalen-2-ol to obtain a theoretical concentration of ~50 µg/mL when dissolved in a suitable volume of diluent.
2.2.4. Analysis Workflow The following diagram illustrates the general workflow for the HPLC-UV analysis.
Caption: HPLC-UV analysis workflow for 6-Bromo-8-fluoronaphthalen-2-ol.
2.3. Method Validation Summary
All analytical methods must be validated to ensure they are fit for purpose.[4][6] The following table summarizes the key validation parameters and typical acceptance criteria as per ICH Q2(R2) guidelines.[4][6]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity must pass. No interference from blank, impurities, or degradants at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision | To measure the variability of repeated measurements. | Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's resilience to small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, column temp., etc., are varied. |
Method 2: GC-MS Analysis for High Specificity
Gas Chromatography (GC) is an ideal technique for separating volatile and thermally stable compounds.[14] When coupled with a Mass Spectrometer (MS), it provides unparalleled specificity and sensitivity, making it a powerful tool for identification and quantification, especially for halogenated compounds which often produce characteristic isotopic patterns.[15][16]
3.1. Principle and Rationale
In this method, the sample is vaporized in a heated inlet and carried by an inert gas (helium or hydrogen) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) mode can be used to monitor specific, characteristic ions of the analyte, dramatically increasing sensitivity and reducing matrix interference.
3.2. Detailed Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., quadrupole).
-
Column: Low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Reagents: GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate). 6-Bromo-8-fluoronaphthalen-2-ol reference standard (purity ≥98%).
-
Carrier Gas: Helium or Hydrogen, high purity.
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-300) for identification; SIM for quantification (ions to be determined from analyte's mass spectrum) |
3.2.3. Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards (0.1-20 µg/mL): Prepare a series of working standards by serial dilution of the stock solution. The range should be selected based on expected sample concentrations and instrument sensitivity.
-
Sample Solution: Prepare the sample in dichloromethane to achieve a final concentration within the established calibration range.
3.2.4. Analysis Workflow The workflow for GC-MS is similar to HPLC but involves different instrumentation and data processing steps.
Caption: GC-MS analysis workflow for 6-Bromo-8-fluoronaphthalen-2-ol.
3.3. Method Validation Summary
The validation parameters for GC-MS are analogous to those for HPLC.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | No interfering peaks at the same retention time and m/z ratio. Ion ratio consistency. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of results to the true value. | % Recovery of spiked samples should be within 95.0% - 105.0%. |
| Precision | To measure the variability of repeated measurements. | RSD ≤ 5.0% (may be wider depending on concentration). |
| LOQ/LOD | To determine the lower limits of the method's capability. | Typically in the low ng/mL or pg/µL range. |
Method Selection: HPLC-UV vs. GC-MS
The choice between these two powerful techniques depends on the specific analytical objective.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Specificity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass spectrum (fingerprint). |
| Sensitivity | Good (typically low µg/mL). | Excellent, especially in SIM mode (can reach low ng/mL or pg/mL). |
| Sample Throughput | Moderate; run times are typically 15-30 minutes. | Can be faster; run times are often 10-20 minutes. |
| Primary Application | Routine QC, purity assays, stability testing. | Impurity identification, trace-level analysis, structural confirmation. |
Conclusion
This application note details two validated, robust, and reliable methods for the quantification of 6-Bromo-8-fluoronaphthalen-2-ol. The HPLC-UV method is presented as a workhorse for routine quality control and stability studies, offering excellent precision and accuracy. The GC-MS method serves as a complementary technique, providing superior specificity and sensitivity, making it ideal for trace-level impurity analysis and confirmatory testing. The successful implementation of these protocols, grounded in the principles of method validation outlined by ICH, will enable researchers and drug development professionals to ensure the quality and consistency of their materials, supporting efficient and compliant process development.[4][17][18]
References
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: ICH Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: PharmTech URL: [Link]
-
Title: Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives Source: Astronomy & Astrophysics URL: [Link]
-
Title: The effect of substitution on the light absorption of naphthalene Source: Proceedings of the Indian Academy of Sciences - Section A URL: [Link]
-
Title: Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers Source: Astronomy & Astrophysics URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol (1N)... Source: ResearchGate URL: [Link]
-
Title: (PDF) Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Source: ResearchGate URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Stability Indicating HPLC Method Development – A Review Source: International Journal of Trend in Scientific Research and Development URL: [Link]
-
Title: Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments Source: USGS Publications Warehouse URL: [Link]
-
Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW Source: Europub URL: [Link]
-
Title: Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Title: (PDF) A convenient preparation of 1-bromo-2-fluoronaphthalene Source: ResearchGate URL: [Link]
-
Title: (PDF) Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]
-
Title: ANALYTICAL METHODS for 2,4,6-trinitrotoluene Source: Agency for Toxic Substances and Disease Registry URL: [Link]
-
Title: Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) to clinical application Source: EJNMMI Radiopharmacy and Chemistry URL: [Link]
-
Title: Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source Source: Agilent URL: [Link]
- Title: Process for preparing 2-bromo-6-fluoronaphthalene Source: Google Patents URL
-
Title: Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization Source: ResearchGate URL: [Link]
-
Title: THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS Source: Agilent URL: [Link]
-
Title: Organic Syntheses Procedure - Naphthalene from 1-Bromonaphthalene Source: Organic Syntheses URL: [Link]
-
Title: Naphthalene, 1-bromo- - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Naphthalene Purity Determination Source: Regulations.gov URL: [Link]
-
Title: (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds Source: ResearchGate URL: [Link]
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Application Note: Comprehensive Handling and Storage Protocols for 6-Bromo-8-fluoronaphthalen-2-ol
Introduction: The Significance of a Bifunctional Halogenated Naphthol
6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0) is a specialized aromatic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive naphthol hydroxyl group and two distinct halogen atoms (bromine and fluorine) on the naphthalene core, makes it a versatile intermediate for synthesizing complex molecular architectures. The introduction of fluorine can dramatically alter the physicochemical and biological properties of molecules, such as metabolic stability and bioavailability, making this compound particularly valuable for drug development professionals.[3][4]
However, the very features that impart its synthetic utility—the phenolic group and halogen substituents—also necessitate stringent handling and storage protocols. This document provides a detailed, experience-driven guide for researchers and scientists to manage 6-Bromo-8-fluoronaphthalen-2-ol safely and effectively, ensuring compound integrity and operator safety.
Section 1: Physicochemical Profile and Hazard Identification
A foundational understanding of the compound's properties is the first step in a robust safety protocol. The presence of bromine, fluorine, and a hydroxyl group on an aromatic ring system dictates its hazard profile.
Table 1: Key Physicochemical and Safety Data for 6-Bromo-8-fluoronaphthalen-2-ol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 82995-06-0 | [1] |
| Molecular Formula | C₁₀H₆BrFO | [1][2] |
| Molecular Weight | 241.06 g/mol | [1] |
| Appearance | Typically a solid (specific color may vary) | N/A |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 |[1][5] |
Causality Behind Hazards:
-
Irritation (H315, H319): The phenolic hydroxyl group can be corrosive to tissues. Like many phenols, it can cause significant irritation upon direct contact with skin and eyes.[6]
-
Toxicity (H302): The compound is classified as harmful if ingested, a common classification for many functionalized aromatic compounds.[1]
-
Decomposition Risks: As a halogenated aromatic compound, thermal decomposition (e.g., in a fire) can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[5][7] HF is particularly hazardous, as it can cause severe burns and systemic toxicity.[8][9]
Section 2: Risk Assessment and Mitigation Strategy
A systematic approach to risk assessment is mandatory before any handling operations commence. The goal is to create a self-validating system of controls where potential exposures are anticipated and mitigated through a multi-layered safety strategy.
Caption: Risk Assessment and Mitigation Workflow.
Section 3: Safe Handling Protocols
These protocols are designed to minimize exposure through inhalation, dermal contact, and accidental ingestion.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of 6-Bromo-8-fluoronaphthalen-2-ol, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[10] This is critical not only to contain vapors but also to control the fine particulate dust of the solid compound.
-
Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[7]
Personal Protective Equipment (PPE): The Last Line of Defense
The correct selection and use of PPE is non-negotiable.[3]
Table 2: Required PPE for Handling 6-Bromo-8-fluoronaphthalen-2-ol
| Task | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|
| Weighing Solid | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat, long pants, closed-toe shoes |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Lab coat over clothing; consider a chemically resistant apron |
| General Handling | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat, long pants, closed-toe shoes |
Protocol: Weighing and Solution Preparation
This step-by-step workflow ensures a systematic and safe process.
-
Area Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Place a disposable absorbent liner on the work surface to contain any minor spills.
-
Gather all necessary equipment (spatula, weigh boat, glassware, solvent, waste container).
-
-
Donning PPE:
-
Put on all PPE as specified in Table 2 before bringing the compound into the fume hood.
-
-
Weighing the Compound:
-
Bring the sealed container of 6-Bromo-8-fluoronaphthalen-2-ol inside the fume hood.
-
Open the container slowly. Avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a tared balance.
-
Securely close the primary container immediately after weighing.
-
-
Solution Preparation:
-
Place the weigh boat containing the solid into the flask or beaker that will be used for dissolution.
-
Slowly add the desired solvent, directing the stream to wash all solid from the weigh boat into the vessel.
-
Stir or sonicate as needed until the compound is fully dissolved.
-
-
Decontamination and Cleanup:
-
Rinse the spatula and weigh boat with a small amount of clean solvent, collecting the rinse into the designated halogenated waste container.[11]
-
Wipe down the work surface with an appropriate solvent and dispose of the liner and wipes as solid hazardous waste.
-
Properly doff PPE, washing hands thoroughly afterward.
-
Sources
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- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
Introduction:
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Synthesis Overview & Key Challenges
The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol typically involves a multi-step sequence. A common conceptual pathway begins with a substituted naphthalene precursor, followed by strategic introduction of the bromo and fluoro groups, and finally, formation of the hydroxyl group. Each of these transformations presents unique challenges that can impact the overall yield and purity of the final product.
Common synthetic routes may involve:
-
Bromination of a fluoronaphthol precursor: This involves electrophilic aromatic substitution, where regioselectivity is a primary concern.
-
Fluorination of a bromonaphthol precursor: Often achieved via a Sandmeyer-type reaction on an amino-substituted bromonaphthalene, which can have issues with diazonium salt stability and side reactions.[1][2]
-
Hydroxylation of a substituted bromofluoronaphthalene: This might be accomplished through methods like the Bucherer reaction or nucleophilic aromatic substitution, each with its own set of optimal conditions.[3][4]
This guide will focus on troubleshooting common issues encountered in these types of transformations to maximize the yield of 6-Bromo-8-fluoronaphthalen-2-ol.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems that you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Low Yield in Bromination Step
Question: I am attempting to brominate a fluoronaphthol intermediate and am observing a low yield of the desired 6-bromo product, along with a significant amount of starting material and what appears to be polybrominated byproducts. What are the likely causes and how can I improve the regioselectivity and conversion?
Answer:
Low yields and poor regioselectivity in the bromination of naphthol derivatives are common challenges. The hydroxyl group is a strong activating group, making the naphthalene ring system highly susceptible to electrophilic attack.[5] Several factors could be contributing to the issues you're observing:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Over-bromination | The highly activated ring system can readily undergo multiple brominations, especially if the reaction is not carefully controlled. | 1. Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., Br₂ or NBS). Start with a 1:1 molar ratio of your substrate to the brominating agent. 2. Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-bromination.[6] |
| Incorrect Solvent | The solvent can significantly influence the reactivity of the brominating agent and the regioselectivity of the reaction. | 1. Less Polar Solvents: Consider using less polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) to moderate the reactivity of the brominating agent. 2. Acetic Acid: Glacial acetic acid is a common solvent for bromination as it can help to control the reaction.[7][8] |
| Suboptimal Temperature | Higher temperatures can lead to increased side reactions and decreased selectivity. | Maintain a low reaction temperature throughout the addition of the brominating agent. Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC. |
| Regioselectivity Issues | In electrophilic substitution of naphthalenes, both the alpha and beta positions are activated, but one may be kinetically favored while the other is thermodynamically favored.[9][10] | 1. Kinetic vs. Thermodynamic Control: Low temperatures generally favor the kinetically controlled product. Experiment with a range of temperatures to find the optimal balance for the desired isomer. 2. Bulky Brominating Agents: Using a bulkier brominating agent might favor substitution at the less sterically hindered position. |
Experimental Protocol: Controlled Monobromination of a Naphthol Derivative
-
Dissolve the fluoronaphthol starting material (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the naphthol over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Incomplete Diazotization and/or Sandmeyer Reaction
Question: I am performing a Sandmeyer reaction to introduce a bromo group from an amino-substituted fluoronaphthalene. My yield is poor, and I suspect either the initial diazotization is incomplete or the subsequent copper-catalyzed bromination is inefficient. How can I troubleshoot this?
Answer:
The Sandmeyer reaction is a powerful tool but requires careful control of conditions to be successful.[1][2][11] Incomplete reaction can stem from issues in either the diazotization or the copper-catalyzed displacement step.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Diazonium Salt Instability | Arenediazonium salts can be unstable, especially at higher temperatures. Decomposition before the addition of the copper(I) bromide will lead to byproducts and lower yields. | 1. Maintain Low Temperature: It is critical to keep the temperature of the diazotization reaction between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range.[12] 2. Use Freshly Prepared Sodium Nitrite: The quality of the sodium nitrite solution is important. Prepare it fresh before use. |
| Incomplete Diazotization | Insufficient acid or an improper addition rate of sodium nitrite can lead to incomplete formation of the diazonium salt. | 1. Sufficient Acid: Ensure an excess of a strong, non-nucleophilic acid (like H₂SO₄ or HBF₄) is used to fully protonate the amine and generate nitrous acid in situ. 2. Slow Nitrite Addition: Add the aqueous solution of sodium nitrite slowly and dropwise to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed, preventing its decomposition. |
| Inactive Copper(I) Catalyst | The copper(I) bromide catalyst can be oxidized to copper(II) if not handled properly, which is less effective in the Sandmeyer reaction. | 1. Use Fresh or Purified CuBr: Ensure the copper(I) bromide is of high quality. If it appears green (indicating oxidation to Cu(II)), it should be purified or a fresh bottle should be used. 2. Prepare CuBr in situ: For maximum activity, you can prepare the CuBr solution immediately before use. |
| Side Reactions | Phenol formation (from reaction with water) is a common side reaction. | 1. Control Temperature: As mentioned, low temperatures are key. 2. Minimize Water Content: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help. |
Experimental Protocol: Optimized Sandmeyer Reaction
-
Dissolve the amino-fluoronaphthalene (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~3-4 equivalents).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in HBr.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Difficulty in Product Purification
Question: After completing my synthesis, I am struggling to purify the final 6-Bromo-8-fluoronaphthalen-2-ol. Column chromatography is giving poor separation, and recrystallization attempts are not yielding a pure product. What strategies can I employ for effective purification?
Answer:
Purification can often be as challenging as the reaction itself. A combination of techniques is often necessary to achieve high purity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Closely Eluting Impurities | Isomeric byproducts or unreacted starting materials may have similar polarities to your desired product, making separation by column chromatography difficult. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for your column. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Derivative Formation: Sometimes, converting the hydroxyl group to an ester or ether can change the polarity enough to allow for better separation. The protecting group can then be removed in a subsequent step. |
| Inappropriate Recrystallization Solvent | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures. | 1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., hexanes, toluene, ethanol, ethyl acetate, and mixtures thereof) to find the optimal one. 2. Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. |
| Presence of Tarry Byproducts | Some side reactions can produce polymeric or tarry materials that can interfere with both chromatography and recrystallization. | 1. Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored and tarry impurities. Filter the solution while hot to remove the carbon before allowing it to cool and crystallize. 2. Distillation: If the product is thermally stable and has a reasonable boiling point, vacuum distillation can be an effective method to separate it from non-volatile impurities.[7][8] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of a sulfonic acid group in the synthesis of substituted naphthols?
A1: A sulfonic acid group can be used as a "protecting" and "directing" group.[13] For example, in the synthesis of 5-bromo-2-naphthol, a sulfonic acid group is introduced at the 1-position. This serves two purposes: it blocks the highly reactive 1-position from electrophilic attack, thereby directing bromination to other positions, and it can activate the ring for certain reactions. The sulfonic acid group can then be removed under acidic conditions to yield the desired product. This strategy can be adapted for the synthesis of other substituted naphthols.[13]
Q2: Are there any safety concerns I should be aware of when running a Sandmeyer reaction?
A2: Yes, the Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated and dry.[14] Therefore, it is crucial to never isolate the diazonium salt and to always keep it in solution at a low temperature (0-5 °C). The decomposition of the diazonium salt also produces nitrogen gas, so the reaction should be carried out in a well-ventilated fume hood with an apparatus that is not completely sealed to avoid pressure buildup.
Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the bromination step?
A3: Yes, NBS is often a milder and more convenient brominating agent than liquid bromine. It is a solid, making it easier to handle, and the reaction can sometimes be more selective. When using NBS, the reaction is often initiated by a radical initiator (like AIBN) or light, or it can proceed via an ionic mechanism in the presence of an acid catalyst. The choice between bromine and NBS will depend on your specific substrate and desired outcome.
Q4: How can I confirm the regiochemistry of my final product?
A4: The most definitive way to confirm the regiochemistry of your 6-Bromo-8-fluoronaphthalen-2-ol is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of the protons and carbons in the molecule. The coupling patterns and chemical shifts in the ¹H NMR spectrum will also provide valuable information about the substitution pattern on the naphthalene ring.
IV. Visualizing the Workflow
Troubleshooting Logic for Low Bromination Yield
Caption: A decision tree for troubleshooting low yields in the bromination of a naphthol derivative.
General Synthetic Scheme for Substituted Naphthols
Caption: Two potential synthetic routes to 6-Bromo-8-fluoronaphthalen-2-ol.
V. References
-
Wikipedia. Bucherer reaction. [Link]
-
Grokipedia. Bucherer reaction.
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Chemistry LibreTexts. Bucherer reaction. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Chemistry Stack Exchange. Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. [Link]
-
Organic Syntheses Procedure. 6-bromo-2-naphthol. [Link]
-
PubChem. 6-Bromo-2-naphthalenol. [Link]
-
Google Patents. CN104478667A - Preparation method for 1-bromo-2-naphthol.
-
YouTube. 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene. [Link]
-
Chemistry LibreTexts. 4.P: Arenes, Electrophilic Aromatic Substitution (Problems). [Link]
-
Google Patents. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]
-
Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. [Link]
-
WordPress.com. Electrophilic substitution of Naphthalene. [Link]
-
Organic Syntheses Procedure. 2-bromonaphthalene. [Link]
-
YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 6-Bromo-8-fluoronaphthalen-2-ol
Welcome to the technical support guide for the purification of 6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0). This document is designed for researchers, chemists, and drug development professionals who are handling this crucial fluorinated heterocyclic building block[1]. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of your research data. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common challenges and optimize your purification workflow.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions regarding the typical impurity profile and initial analysis of your crude material.
Q1: What are the most probable impurities in my crude 6-Bromo-8-fluoronaphthalen-2-ol sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Based on common synthetic pathways, which often involve the electrophilic fluorination of a precursor like 6-bromo-2-naphthol[2], you can anticipate the following contaminants:
-
Unreacted Starting Materials: The most common impurity is often the starting material, 6-bromo-2-naphthol (CAS No. 15231-91-1)[3].
-
Positional Isomers: Depending on the selectivity of the fluorination step, other isomers such as 6-bromo-1-fluoronaphthalen-2-ol may be formed[3].
-
Reagent Byproducts: Residual fluorinating agents (e.g., byproducts from Selectfluor™) or other reagents used in the synthesis can persist in the crude product[3].
-
Over-brominated Species: If the initial bromination to create the precursor was not perfectly controlled, trace amounts of dibrominated naphthalenols might be present.
Q2: How can I quickly and effectively assess the purity of my crude material before committing to a large-scale purification?
A2: Thin-Layer Chromatography (TLC) is the most efficient preliminary technique. It provides a qualitative snapshot of the number of components in your sample and helps in developing a purification strategy.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system of petroleum ether (or hexanes) and ethyl acetate is a good starting point, as it is effective for separating structurally similar naphthol derivatives[3]. Begin with a ratio of 9:1 (Petroleum Ether:Ethyl Acetate) and gradually increase the polarity by moving to 4:1 or 2:1 to achieve optimal spot separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The phenolic hydroxyl group also allows for visualization with stains like potassium permanganate.
-
Q3: What are the key physical properties of 6-Bromo-8-fluoronaphthalen-2-ol that I should be aware of?
A3: Understanding the physical properties is essential for selecting the right purification method. Key data is summarized below. Note that experimental data like melting and boiling points are not widely published; therefore, empirical determination is recommended.
| Property | Value | Source |
| CAS Number | 82995-06-0 | [4][5] |
| Molecular Formula | C₁₀H₆BrFO | [4][6] |
| Molecular Weight | 241.06 g/mol | [4][6] |
| Appearance | Typically a solid at room temperature. | [3] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Section 2: Troubleshooting Guide for Common Purification Issues
This section tackles specific problems you might encounter during the purification process, offering causes and actionable solutions.
Method 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating 6-Bromo-8-fluoronaphthalen-2-ol from closely related isomers and starting materials[3].
Q: My compound and a key impurity have very similar Rf values on TLC and are co-eluting from the column. What can I do?
A: This is a common challenge when dealing with isomers.
-
Causality: The similar polarity of the two compounds leads to poor differential partitioning between the stationary and mobile phases.
-
Solution 1 (Optimize Mobile Phase): Avoid high concentrations of polar solvents like ethyl acetate, which can reduce the resolving power of the silica gel. Switch to a less polar co-solvent, such as dichloromethane (DCM) or diethyl ether, in your hexane/petroleum ether mixture. For example, try a gradient elution starting with 100% Hexane and slowly introducing DCM.
-
Solution 2 (Change Stationary Phase): If optimizing the mobile phase fails, consider a different stationary phase. If you are using standard silica gel, switching to a diol-bonded or cyano-bonded silica may offer different selectivity based on hydrogen bonding or dipole-dipole interactions.
Q: My compound is streaking or "tailing" down the column, leading to broad fractions and poor separation. Why is this happening?
A: Tailing is typically caused by issues with solubility, sample loading, or interactions with the stationary phase.
-
Causality: The phenolic hydroxyl group on your compound can interact strongly with the acidic silanol groups on the silica gel surface, causing streaking. Additionally, overloading the column or loading the sample in a solvent that is too strong can cause this issue.
-
Solution 1 (Solvent System Additive): Add a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the eluent. The acid will protonate the silanol groups, reducing the strong interaction with your phenolic compound.
-
Solution 2 (Dry Loading): Instead of dissolving your crude product in a liquid and pipetting it onto the column, use a "dry loading" technique. Dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow band, significantly improving resolution.
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent can be found[7].
Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
A: Crystal formation requires a state of supersaturation, which you may not be reaching.
-
Causality: There are two likely causes: either you have used too much solvent, or the solution is not nucleating properly.
-
Solution 1 (Reduce Solvent Volume): Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness), then allow it to cool again. This increases the solute concentration to the point of supersaturation.
-
Solution 2 (Induce Nucleation): If the solution appears sufficiently concentrated, try to induce crystallization. Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small sample of pure material, add a single tiny crystal ("seed crystal") to the solution.
Q: My product is "oiling out" instead of forming solid crystals. How can I resolve this?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that cause melting point depression[8].
-
Causality: The solvent may be too effective, or the rate of cooling is too rapid. The impurities lower the melting point of the eutectic mixture.
-
Solution 1 (Slower Cooling & Agitation): Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly to room temperature, perhaps by insulating it with glass wool. Gentle agitation during the cooling process can sometimes promote crystallization over oiling.
-
Solution 2 (Change Solvent System): The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with a two-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and then slowly add a "poor" or "anti-solvent" (like hexanes or water) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly[7].
Q: My recovery from recrystallization is unacceptably low. How can I improve the yield?
A: Low yield is often a trade-off for high purity, but it can be optimized.
-
Causality: The most common reason is using too much solvent during the initial dissolution step. Some product will always remain dissolved in the mother liquor.
-
Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small additions of solvent, allowing time for dissolution after each addition.
-
Solution 2 (Cool Thoroughly): Ensure the flask is cooled in an ice-water bath for a sufficient amount of time (e.g., 30 minutes) after it has reached room temperature to maximize precipitation.
-
Solution 3 (Second Crop): Do not discard the mother liquor (the filtrate). Concentrate it by about half using a rotary evaporator and cool it again. This will often yield a second, albeit less pure, crop of crystals which can be combined with other crude batches for re-purification.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is ideal for separating mixtures with components of differing polarities.
-
Mobile Phase Selection: Using TLC, identify an eluent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Continuously tap the column to ensure even packing and prevent air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 6-Bromo-8-fluoronaphthalen-2-ol in a minimal volume of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of your column. Add another thin layer of sand on top.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
If a single isocratic solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., starting with 95:5 Pet. Ether:EtOAc and moving towards 80:20).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Bromo-8-fluoronaphthalen-2-ol.
-
Protocol 2: Purification by Recrystallization
This protocol is best for purifying solids that are already relatively pure (>85-90%).
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.
-
Continue adding just enough hot solvent until the solid is completely dissolved. Avoid a large excess.
-
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.
-
Crystallization:
-
Cover the flask and allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Section 4: Visual Workflows
General Purification Workflow
Caption: General decision workflow for purifying crude 6-Bromo-8-fluoronaphthalen-2-ol.
Troubleshooting Recrystallization
Sources
- 1. acubiochem.com [acubiochem.com]
- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-bromo-1-fluoronaphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]
- 4. 82995-06-0|6-Bromo-8-fluoronaphthalen-2-ol|BLD Pharm [bldpharm.com]
- 5. ivychem.com [ivychem.com]
- 6. 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important fluorinated aromatic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial electrophilic fluorination of 6-bromonaphthalen-2-ol is giving low yields and multiple unidentified spots on my TLC. What are the likely side products and how can I improve the regioselectivity?
A: This is a common issue stemming from the competing directing effects of the hydroxyl and bromo substituents on the naphthalene ring. While the hydroxyl group is a strong ortho-, para-director, the bromine is also an ortho-, para-director, albeit a weaker one. The primary side reaction is often the formation of undesired constitutional isomers.
Likely Side Products:
-
6-Bromo-1-fluoronaphthalen-2-ol: The hydroxyl group strongly directs fluorination to the ortho position.
-
Dibrominated or Difluorinated Species: Over-reaction can lead to the introduction of additional halogen atoms.
-
Oxidation Products: The naphthalene ring is susceptible to oxidation, especially under harsh reaction conditions.
Troubleshooting and Optimization:
-
Choice of Fluorinating Agent: The use of electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is common.[1] The reaction conditions, particularly the solvent and temperature, play a crucial role in regioselectivity.
-
Solvent Effects: Acetonitrile is a frequently used solvent for this transformation.[1] Consider exploring other polar aprotic solvents to modulate the reactivity and selectivity of the fluorinating agent.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product. Start at room temperature and consider cooling the reaction mixture if isomeric impurities persist.
-
Protecting Group Strategy: To enforce regioselectivity, consider protecting the hydroxyl group. For instance, converting it to a methoxy or other ether protecting group can alter the directing effects and can be removed later in the synthetic sequence.
Experimental Protocol for Improved Regioselectivity:
A representative procedure involves the slow addition of Selectfluor® to a solution of 6-bromonaphthalen-2-ol in acetonitrile at a controlled temperature.[1]
| Parameter | Recommended Condition | Rationale |
| Fluorinating Agent | Selectfluor® | Provides a source of electrophilic fluorine. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 20-60°C | Lower temperatures may enhance selectivity.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the electron-rich naphthalene ring.[1] |
Q2: I am attempting a multi-step synthesis starting from 2-naphthol, involving bromination and then fluorination. What are the critical control points to avoid side reactions in the initial bromination step?
A: The bromination of 2-naphthol is a classic electrophilic aromatic substitution. The primary challenge is controlling the regioselectivity and preventing over-bromination.
Potential Side Reactions:
-
1,6-Dibromo-2-naphthol: This is a very common side product due to the strong activating nature of the hydroxyl group.[2]
-
Poly-brominated naphthalenes: Further bromination at other positions can occur if excess bromine is used or if the reaction is not carefully controlled.
-
Oxidation: Naphthols can be sensitive to oxidation by bromine, leading to colored impurities.
Troubleshooting and Optimization:
-
Stoichiometry of Bromine: Use of a slight excess of bromine is sometimes employed to ensure full conversion, but this increases the risk of di-bromination. Careful control of the bromine addition, ideally dropwise, is essential.
-
Solvent: Glacial acetic acid is a common solvent for this reaction.[2] It helps to moderate the reactivity of bromine.
-
Temperature Management: The reaction is exothermic. Maintaining a consistent temperature, often with cooling, is crucial to prevent runaway reactions and the formation of side products.
-
Reductive Workup: The use of a reducing agent like tin (Sn) or stannous chloride (SnCl₂) after the initial bromination can help to reduce any 1,6-dibromo-2-naphthol back to the desired 6-bromo-2-naphthol.[2]
Workflow for Controlled Bromination:
Caption: Controlled Bromination Workflow
Q3: My final product, 6-Bromo-8-fluoronaphthalen-2-ol, is difficult to purify. What are the most likely impurities and what purification strategies are most effective?
A: Purification challenges often arise from the presence of closely related isomers and starting materials.
Common Impurities:
-
Unreacted 6-bromonaphthalen-2-ol: Incomplete fluorination will leave the starting material in your product mixture.
-
Isomeric Products: As discussed in Q1, isomers such as 6-bromo-1-fluoronaphthalen-2-ol can be present.
-
Residual Reagents: Traces of the fluorinating agent or its byproducts may remain.
Effective Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the desired product from its isomers and other impurities.[1]
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product and more polar impurities.
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol/water or toluene/hexanes, to find the optimal conditions for crystal formation.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for analytical purposes, preparative high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting TLC for Method Development:
Before committing to a large-scale column, optimize your separation on an analytical TLC plate. Test various solvent systems to achieve good separation (ΔRf > 0.2) between your product and the major impurities.
Q4: I am considering a synthetic route that involves a Sandmeyer-type reaction from an amino-naphthalenol precursor. What are the potential pitfalls of this approach for introducing the fluorine and bromine atoms?
A: The Sandmeyer reaction and related diazotization-substitution sequences can be powerful but have their own set of challenges, particularly when dealing with sensitive functional groups like a hydroxyl group on a naphthalene ring.
Potential Side Reactions and Issues:
-
Diazonium Salt Instability: Naphthalene diazonium salts can be less stable than their benzene counterparts. Careful temperature control (typically 0-5 °C) during diazotization is critical to prevent decomposition.[3]
-
Phenol Formation: In aqueous acidic solutions, the diazonium group can be displaced by water, leading to the formation of a dihydroxynaphthalene derivative as a side product.
-
Tar Formation: Decomposition of the diazonium salt can lead to the formation of polymeric, tarry materials, which can complicate workup and purification.
-
Schiemann Reaction for Fluorination: The thermal or photochemical decomposition of a diazonium tetrafluoroborate salt (the Schiemann reaction) is a classic method for introducing fluorine. However, yields can be variable, and the reaction may require optimization of the decomposition conditions.[3]
-
Incomplete Halogen Exchange: In the Sandmeyer reaction for bromination (using CuBr), incomplete reaction can leave the diazonium group intact or lead to other byproducts.
Logical Flow for a Diazotization-Based Synthesis:
Caption: Diazotization-Based Synthesis Pathway
References
- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
-
Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 8-Fluoronaphthalen-2-ol via Sandmeyer-Type Reaction
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and practical advice for the synthesis of 8-fluoronaphthalen-2-ol using a Sandmeyer-type reaction. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to diagnose and resolve experimental challenges.
The conversion of an aromatic amine to a fluoride via a diazonium intermediate is a powerful, yet notoriously delicate, transformation. While the classic Balz-Schiemann reaction is the textbook method for this conversion, modern copper-mediated, Sandmeyer-type protocols offer alternative pathways.[1][2] This guide focuses on troubleshooting the complexities inherent in these reactions, particularly with a substituted naphthalene system.
Core Principles: The Fluoro-dediazoniation Challenge
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that traditionally uses a copper(I) halide to replace a diazonium group.[3] The mechanism is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[4][5] This radical subsequently abstracts a halogen from the resulting copper(II) halide, regenerating the Cu(I) catalyst.
However, direct fluorination via a classic Sandmeyer reaction is impeded by the properties of copper(I) fluoride, which tends to be unstable and can disproportionate.[6][7] Therefore, successful fluoro-dediazoniation often relies on Balz-Schiemann conditions (thermal decomposition of an isolated diazonium tetrafluoroborate salt) or, more recently, modified copper-mediated systems that overcome these limitations.[6][7] This guide will address the challenges of the latter approach.
General Reaction Pathway
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation in the bromination of 8-fluoronaphthalen-2-ol
An Application Scientist's Guide to Navigating Byproduct Formation and Optimizing Regioselectivity
Welcome to the technical support center for the electrophilic bromination of 8-fluoronaphthalen-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this specific transformation. The synthesis of the target molecule, 1-bromo-8-fluoronaphthalen-2-ol, is often complicated by a variety of potential side reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, improve yield, and ensure the purity of your desired product.
Core Principles: Understanding the Reaction Landscape
The bromination of 8-fluoronaphthalen-2-ol is a classic example of electrophilic aromatic substitution (EAS). The outcome of this reaction is governed by the powerful directing effects of the hydroxyl (-OH) and fluoro (-F) substituents on the naphthalene core.
-
The Hydroxyl Group (-OH): As a substituent, the -OH group is a potent activating group. Through resonance, its lone pairs donate significant electron density into the aromatic π-system. This makes the ring highly nucleophilic and susceptible to attack by electrophiles. It is a strong ortho, para-director.[1][2] In the context of 8-fluoronaphthalen-2-ol, the positions ortho (C1, C3) and para (C6) to the hydroxyl group are electronically activated.
-
The Fluoro Group (-F): The fluorine atom presents competing effects. It is highly electronegative, withdrawing electron density through the sigma bond (inductive effect), which deactivates the ring. However, like the -OH group, it has lone pairs that can donate into the π-system via resonance, directing incoming electrophiles to its ortho and para positions.[3][4] For fluorine, the inductive effect typically outweighs the resonance effect, making it a net deactivating group, yet it remains an ortho, para-director.[4]
The Regiochemical Outcome: The desired product, 1-bromo-8-fluoronaphthalen-2-ol, results from substitution at the C1 position. This position is ortho to the strongly activating -OH group and is the most sterically accessible and electronically favored site on the naphthalene ring. However, the high reactivity imparted by the -OH group can easily lead to over-bromination and substitution at other activated positions.
Sources
improving the regioselectivity of 6-Bromo-8-fluoronaphthalen-2-ol synthesis
Welcome to the technical support center for advanced synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol. Achieving high regioselectivity in the electrophilic bromination of substituted naphthalenes is a common but significant challenge. This document provides in-depth, experience-based answers to frequently encountered problems, helping you optimize your reaction outcomes and troubleshoot effectively.
Section 1: The Core Challenge - Understanding Competing Directing Effects
FAQ: Why is achieving high regioselectivity in the bromination of an 8-fluoronaphthalen-2-ol precursor so challenging?
Answer: The difficulty in selectively brominating at the C-6 position stems from the complex interplay of electronic and steric effects exerted by the hydroxyl (-OH) and fluoro (-F) substituents on the naphthalene core. Electrophilic aromatic substitution (EAS) on naphthalene itself preferentially occurs at the C-1 (alpha) position due to the formation of a more stable carbocation intermediate (Wheland intermediate) that preserves one of the aromatic rings.[1][2] When substituents are present, their directing effects modify this intrinsic reactivity.
Let's break down the competing influences in your starting material, 8-fluoronaphthalen-2-ol:
-
The Hydroxyl (-OH) Group at C-2: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance (+M effect).[3][4] It strongly activates the following positions for electrophilic attack:
-
C-1 and C-3 (ortho positions): Highly activated.
-
C-6 (para position): Activated, but the effect is transmitted over a longer distance.
-
-
The Fluorine (-F) Group at C-8: Halogens present a unique case. Fluorine is highly electronegative, withdrawing electron density through the sigma bonds (inductive or -I effect), which deactivates the ring overall.[5][6] However, it possesses lone pairs that can be donated via resonance (+M effect), making it an ortho, para-director.[5] For fluorine, the para-directing effect is often very strong.[5][6] It directs an incoming electrophile to:
-
C-7 (ortho position): Influenced by the directing effect.
-
C-5 (para position): Strongly influenced by the directing effect.
-
The synthesis of the target molecule is therefore a contest between these directing effects. The powerful -OH group makes the C-1 position kinetically favorable, while the desired C-6 position is also activated. The -F group deactivates its own ring but directs to C-5 and C-7, further complicating the product mixture. Your goal is to find conditions that suppress the kinetically favored but undesired pathways (e.g., C-1 bromination) and promote substitution at the desired C-6 position.
FAQ 2: I'm observing significant di- and poly-bromination. How can I achieve mono-bromination?
Answer: This occurs because the product, 6-Bromo-8-fluoronaphthalen-2-ol, is still an activated aromatic ring susceptible to a second electrophilic attack. The key is to precisely control the reaction conditions to favor the mono-substituted product.
Troubleshooting Steps:
-
Control Stoichiometry: This is critical. Use a slight sub-stoichiometric amount of your brominating agent (e.g., 0.95 equivalents). Add the agent slowly, preferably as a solution, to avoid localized high concentrations.
-
Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally milder than elemental bromine (Br₂) and often gives cleaner mono-bromination. [7]3. Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or in-situ HPLC/GC-MS to track the disappearance of starting material and the appearance of the mono- and di-brominated products. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Lower the Temperature: As with improving regioselectivity, lower temperatures slow down the overall reaction rate, making it easier to stop after the first substitution.
| Parameter | Recommendation for Mono-bromination | Rationale |
| Reagent Stoichiometry | 0.95 - 1.0 equivalents | Minimizes excess electrophile available for a second reaction. |
| Mode of Addition | Slow, dropwise addition of reagent solution | Prevents localized high concentrations of the brominating agent. |
| Reaction Temperature | 0 °C to room temperature | Reduces the rate of the second, slower bromination step. |
| Monitoring | TLC or HPLC every 15-30 minutes | Allows for precise quenching of the reaction before over-bromination occurs. [7] |
FAQ 3: How can I confirm the regiochemistry of my final product?
Answer: Unambiguous characterization is essential. A combination of spectroscopic techniques is required to differentiate between the possible isomers.
-
¹H NMR Spectroscopy: This is your most powerful tool. The coupling patterns and chemical shifts of the aromatic protons are diagnostic. For the desired 6-bromo isomer, you would expect to see specific splitting patterns for the protons at C-1, C-3, C-4, C-5, and C-7. Protons adjacent to the bromine atom will be shifted downfield.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D NOE experiment can confirm spatial proximity. For example, in the 6-bromo isomer, you would expect to see an NOE correlation between the proton at C-5 and the proton at C-4, but not between a proton at C-7 and the -OH proton.
-
¹³C NMR Spectroscopy: The carbon directly attached to the bromine (C-6) will have a characteristic chemical shift (typically 115-125 ppm).
-
HPLC Analysis: Co-injecting your product with an authenticated standard (if available) is the gold standard for confirming identity and purity.
Section 3: Optimized Experimental Protocol
This protocol is a generalized starting point based on best practices for achieving high regioselectivity in the bromination of activated naphthols. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
8-fluoronaphthalen-2-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.98 eq)
-
Anhydrous Dichloromethane (DCM)
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 8-fluoronaphthalen-2-ol (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes until the internal temperature reaches 0 °C.
-
Reagent Preparation: In a separate flask, dissolve NBS (0.98 eq) in a minimal amount of anhydrous DCM.
-
Slow Addition: Add the NBS solution to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction's progress by TLC (staining with potassium permanganate can be helpful). The goal is to see the starting material spot disappear and a new, major product spot form.
-
Quenching: Once the reaction is deemed complete (typically 1-3 hours), quench it by adding cold 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine species. Stir vigorously for 10 minutes.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the desired 6-Bromo-8-fluoronaphthalen-2-ol isomer.
References
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of the American Chemical Society, 118(4), 899-900. [Link]
-
Padwa, A., & Kappe, C. O. (1996). Facile Synthesis of 2-Substituted 1,2-Dihydro-1-naphthols and 2-Substituted 1-Naphthols. The Journal of Organic Chemistry, 61(18), 6164-6171. [Link]
-
da Silva, F. C., et al. (2018). Substituted Naphthols: Preparations, Applications, and Reactions. European Journal of Organic Chemistry, 2018(44), 6069-6096. [Link]
-
ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]
-
Wikipedia contributors. (2023, December 28). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2021, October 4). Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021, October 4). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. [Link]
-
Voica, F., et al. (2018). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 8(46), 26305-26315. [Link]
-
Smith, K., et al. (2019). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. Catalysts, 9(12), 1047. [Link]
-
Organic Chemistry Tutor. (n.d.). Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? Online Organic Chemistry Tutor. [Link]
-
The Organic Chemistry Tutor. (2020, August 8). Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]
-
ron. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Chemistry Stack Exchange. [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
-
Pu, X., et al. (2021). Regioselective Substitution of BINOL. Chemical Reviews, 121(11), 6485-6565. [Link]
Sources
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Polysubstituted Naphthalenes
Welcome to the technical support center for the synthesis of polysubstituted naphthalenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable molecular scaffolds. Naphthalene derivatives are crucial building blocks in medicinal chemistry and materials science, but their synthesis is often fraught with challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles.
Section 1: Core Challenges in Polysubstituted Naphthalene Synthesis
The construction of naphthalenes with multiple, precisely positioned substituents presents several fundamental challenges. This section addresses the most common issues encountered in the field.
FAQ 1: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
Answer:
Controlling regioselectivity is arguably the most significant challenge in naphthalene synthesis, particularly when using traditional electrophilic aromatic substitution methods.[4][5] The electronic properties of existing substituents direct incoming electrophiles, often leading to a mixture of products. Here’s a breakdown of strategies to enhance regioselectivity:
-
Directed C-H Functionalization: This is a powerful modern approach where a directing group on the naphthalene precursor guides a metal catalyst to functionalize a specific C-H bond.[4][6] This strategy offers high predictability and can be used to access substitution patterns that are difficult to obtain otherwise. For instance, a picolinamide directing group can facilitate silver(I)-catalyzed C4–H amination of 1-naphthylamine derivatives.[4]
-
Steric Shielding: Strategic placement of bulky groups can block certain positions on the naphthalene ring, thereby directing incoming reagents to less sterically hindered sites.[7]
-
De Novo Synthesis (Annulation Reactions): Building the naphthalene core from acyclic or monocyclic precursors allows for the regiochemistry to be set by the substitution pattern of the starting materials.[5] Methods like the Hauser-Kraus annulation and various cycloaddition reactions are excellent examples.[8]
-
Enzymatic Reactions: For specific applications, enzymes like lipases can exhibit high regioselectivity in the functionalization of dihydroxynaphthalenes, allowing for the selective acylation or hydrolysis of one hydroxyl group over another.[9]
Troubleshooting Guide: Improving Regioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Mixture of α and β substituted products in electrophilic substitution. | Poor directing ability of the existing substituent or competing electronic effects. | Consider switching to a C-H activation strategy with a strong directing group. Alternatively, explore a de novo synthesis where the substitution pattern is predefined. |
| Lack of selectivity in metal-catalyzed cross-coupling on a di- or tri-halonaphthalene. | Similar reactivity of the halogenated positions. | Modify the reaction conditions (ligand, temperature, solvent) to exploit subtle electronic or steric differences. Stepwise coupling under carefully controlled stoichiometry can also be effective. |
| Isomeric products from cycloaddition reactions. | Poor regiochemical control in the cycloaddition step. | For Diels-Alder reactions, analyze the frontier molecular orbitals (FMO) of the diene and dienophile to predict the major regioisomer. Lewis acid catalysis can often enhance regioselectivity. |
FAQ 2: I'm observing low yields when trying to introduce a third or fourth substituent. What are the likely causes and solutions?
Answer:
Low yields in the synthesis of highly substituted naphthalenes are often attributable to steric hindrance or catalyst deactivation.
-
Steric Hindrance: As more substituents are added to the naphthalene core, the remaining reactive sites become increasingly crowded. This steric congestion can significantly slow down the reaction rate or prevent the reaction from proceeding altogether. The peri-positions (C4/C5 and C1/C8) are particularly prone to steric clashes.[10]
-
Solution: Employ smaller, more reactive reagents if possible. Alternatively, using catalysts with tailored ligand systems that can accommodate sterically demanding substrates may be beneficial. For instance, in palladium-catalyzed cross-coupling, bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst.
-
-
Catalyst Deactivation: In metal-catalyzed reactions, the product itself or byproducts can sometimes coordinate to the metal center more strongly than the reactants, leading to catalyst inhibition or deactivation.
-
Solution: Increase the catalyst loading or use a more robust catalyst system. Sometimes, the addition of additives can help to regenerate the active catalyst or prevent deactivation.
-
FAQ 3: Purification of my polysubstituted naphthalene product is extremely difficult. What are some effective purification strategies?
Answer:
The purification of polysubstituted naphthalenes, especially regioisomers, can be challenging due to their similar polarities and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers. Both normal-phase and reverse-phase HPLC can be employed, and careful optimization of the mobile phase is key.
-
Fractional Crystallization: If your product is a solid, fractional crystallization can be a powerful technique. This involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers to introduce a functional group that allows for easier separation. After separation, the derivatizing group can be removed.
-
Distillation/Sublimation: For volatile, non-polar naphthalenes, distillation under reduced pressure or sublimation can be effective for removing non-volatile impurities.[11] A fractionating column can help separate components with different boiling points.[11]
Section 2: Troubleshooting Specific Synthetic Methods
This section provides detailed guidance on common issues encountered with specific, widely used synthetic strategies for polysubstituted naphthalenes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are indispensable tools for functionalizing the naphthalene scaffold.[1][2][12][13][14]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion. | Inactive catalyst; poor choice of ligand; incorrect base; low reaction temperature. | 1. Ensure the palladium precursor is properly activated to Pd(0).[15] 2. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand is crucial for catalytic activity.[13] 3. Optimize the base and solvent combination. The base plays a key role in the transmetalation step.[16] 4. Increase the reaction temperature, potentially using microwave irradiation for rapid heating. |
| Formation of homo-coupled byproducts. | Slow transmetalation relative to other pathways. | 1. Ensure the organometallic reagent (e.g., boronic acid in Suzuki coupling) is pure and active. 2. Adjust the stoichiometry of the reactants. 3. Change the ligand to one that promotes faster transmetalation. |
| Decomposition of starting materials or product. | Reaction temperature is too high; presence of oxygen. | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocol: Suzuki-Miyaura Coupling on a Bromo-Naphthalene Scaffold
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-naphthalene with an arylboronic acid.
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-naphthalene (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Annulation and Cycloaddition Strategies
Annulation reactions, such as the Hauser-Kraus annulation, and cycloaddition reactions, like the Diels-Alder reaction, are powerful methods for constructing the naphthalene ring system from simpler precursors.[17][18][19][20][21][22][23]
FAQ 4: My Hauser-Kraus annulation is giving low yields. How can I optimize it?
Answer:
The Hauser-Kraus annulation involves the reaction of a phthalide anion with a Michael acceptor to form a naphthalene hydroquinone.[8] Historically, this reaction requires stoichiometric amounts of strong bases like LDA or LHMDS, which can limit functional group tolerance and lead to side reactions.[24][25]
-
Base Sensitivity: If your substrate contains base-sensitive functional groups, they may be degrading under the harsh reaction conditions.
-
Solution: Recent advances have led to the development of catalytic Hauser-Kraus annulations using N-heterocyclic carbenes (NHCs) under milder conditions, which can be a viable alternative.[25]
-
-
Steric Hindrance: The Kraus modification, which uses a cyano group at the benzylic position of the phthalide, often gives higher yields than the Hauser variant (sulfonyl group) due to reduced steric hindrance.[8]
-
Solution: If applicable to your synthetic route, consider using the Kraus-type substrate.
-
Visualization: Hauser-Kraus Annulation Workflow
Caption: Key steps in the Hauser-Kraus annulation reaction sequence.
Photochemical Reactions: The Mallory Reaction
The Mallory reaction is a photochemical cyclization of a diaryl ethylene to form a phenanthrene.[26] However, under certain conditions, related substrates can undergo photorearrangement to yield naphthalenes.[27][28]
Troubleshooting Guide: Photochemical Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low quantum yield/slow reaction. | Inefficient light absorption by the substrate; quenching of the excited state. | 1. Ensure the wavelength of the UV lamp matches the absorption maximum of the starting material. 2. Use high-purity, degassed solvents to remove oxygen, which can be a triplet quencher. |
| Formation of byproducts. | Reversion of the dihydrophenanthrene intermediate to the cis-stilbene; side reactions promoted by acidic byproducts. | 1. Include an oxidant (e.g., iodine or air) to trap the intermediate by aromatizing it.[26] 2. For acid-sensitive substrates, consider adding an acid scavenger like methyloxirane.[29] |
| Reaction fails for imine precursors. | Protonation of the imine nitrogen can lead to hydrolysis rather than photocyclization.[29] | This is a known limitation. The cyclization of imines often requires protonation or coordination to proceed, but this can also favor decomposition.[29] Exploring alternative cyclization strategies may be necessary. |
Section 3: Summary and Outlook
The synthesis of polysubstituted naphthalenes remains a challenging yet highly rewarding area of organic chemistry. While traditional methods often struggle with issues of regioselectivity and harsh reaction conditions, the development of modern synthetic techniques, particularly C-H functionalization and novel catalytic annulations, has opened up new avenues for the efficient and precise construction of these important molecules.[30][31][32][33] By understanding the fundamental principles behind these reactions and being aware of the common pitfalls, researchers can effectively troubleshoot their experiments and successfully synthesize complex naphthalene derivatives.
References
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Amano, K., Kawasaki-Takasuka, T., & Mori, K. (2024). Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C–H Bond Functionalization/Aromatization Sequence. Organic Letters, 26(9), 1824–1827. [Link]
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Maheshwari, M., & Hussain, N. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. ResearchGate. [Link]
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Contente, M. L., et al. (2021). Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes. Organic & Biomolecular Chemistry. [Link]
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Thomson, R. J., et al. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Semantic Scholar. [Link]
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Amano, K., Kawasaki-Takasuka, T., & Mori, K. (2024). Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C–H Bond Functionalization/Aromatization Sequence. American Chemical Society. [Link]
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Various Authors. (n.d.). Different approaches for regioselective naphthalene functionalization. ResearchGate. [Link]
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Amano, K., Kawasaki-Takasuka, T., & Mori, K. (2024). Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C–H Bond Functionalization/Aromatization Sequence. ACS Publications. [Link]
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Maheshwari, M., & Hussain, N. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Thieme. [Link]
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Various Authors. (n.d.). Modern Methods for the Synthesis of Substituted Naphthalenes. ResearchGate. [Link]
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Parales, R. E., et al. (2002). Structural Basis for Regioselectivity and Stereoselectivity of Product Formation by Naphthalene 1,2-Dioxygenase. PubMed Central (PMC) - NIH. [Link]
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Various Authors. (n.d.). Access to polysubstituted naphthalenes and anthracenes via a retro-Diels–Alder reaction. ResearchGate. [Link]
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Thomson, R. J., et al. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Northwestern Scholars. [Link]
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Various Authors. (n.d.). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. ResearchGate. [Link]
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Kumar, S., et al. (2019). Synthesis of polycyclic naphthols and naphthalenes via tandem Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction and aromatization. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Maheshwari, M., & Hussain, N. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. OUCI. [Link]
-
Zhu, T., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances. [Link]
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Kim, J., et al. (2025). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. ACS Publications. [Link]
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Wikipedia. (n.d.). Mallory reaction. [Link]
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Numata, K., et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. RSC Publishing. [Link]
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Balasubramaniyan, V., & Hiremath, S. P. (n.d.). peri Interaction in Naphthalene Derivatives. Chemical Reviews - ACS Publications. [Link]
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Majumdar, S., & Dudley, G. B. (2012). A Thermal Dehydrogenative Diels–Alder Reaction of Styrenes for the Concise Synthesis of Functionalized Naphthalenes. PubMed Central (PMC) - NIH. [Link]
-
Numata, K., et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Jagdale, A. R., Park, J. H., & Youn, S. W. (2011). Cyclization reaction for the synthesis of polysubstituted naphthalenes in the presence of Au(I) precatalysts. PubMed. [Link]
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Salvati, E., et al. (n.d.). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PubMed Central. [Link]
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Klumpp, D. A. (2020). Switching the Mallory Reaction to Synthesis of Naphthalenes, Benzannulated Heterocycles, and Their Derivatives. PubMed. [Link]
-
Quora. (2024). Why does beta naphthalenesulfonic acid show less steric hindrance than alpha or 1 position? [Link]
-
Jagdale, A. R., Park, J. H., & Youn, S. W. (2011). Cyclization Reaction for the Synthesis of Polysubstituted Naphthalenes in the Presence of Au(I) Precatalysts. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Martin, K., et al. (n.d.). Reactivity and Mechanistic Issues in the Photocyclization of Dihalostyryl-Naphthalenes towards Halo-[9]helicenes: A Transposition on a Mallory Theme. ResearchGate. [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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Fang, X., Jackstell, R., & Beller, M. (2014). Sequential hydroformylation/diels-alder processes: one-pot synthesis of polysubstituted cyclohexenes, cyclohexadienes, and phthalates from alkynes. PubMed. [Link]
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Rubin, Y., et al. (2007). Approaches to Open Fullerenes: Synthesis and Kinetic Stability of Diels-Alder Adducts of Substituted Isobenzofurans and C60. PubMed. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Chem-Station. (2015). Hauser-Kraus Annulation. [Link]
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Reddit. (n.d.). How to purify solution of naphthalene in hexane. r/chemistry. [Link]
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De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
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Sharique, M., & Tambar, U. K. (n.d.). Design of a catalytic platform for Hauser–Kraus annulations. ResearchGate. [Link]
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Singh, A., et al. (2021). Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes. PubMed Central. [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Synthesis Workshop. (2020, August 22). Catalytic Hauser-Kraus Annulations with Mohammed Sharique (Episode 21) [Video]. YouTube. [Link]
-
Klumpp, D. A. (n.d.). Switching The Mallory Reaction to Synthesis Of Naphthalenes, Benzannulated Heterocycles and their Derivatives. ResearchGate. [Link]
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Technical Support Center: Purification of Brominated Fluoronaphthalenes by Chromatography
Welcome to the technical support center for the chromatographic purification of brominated fluoronaphthalenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging halogenated aromatic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
I. Troubleshooting Guide: Common Chromatographic Issues
The purification of brominated fluoronaphthalenes often presents unique challenges due to the similar physicochemical properties of the isomers and potential for co-elution. This section provides a systematic approach to diagnosing and resolving common chromatographic problems.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common indicator of underlying issues within the chromatographic system or with the method itself.[1][2]
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor peak shapes.
Detailed Steps & Explanations:
-
Assess the Scope: The first step is to determine if the poor peak shape is affecting all compounds in your chromatogram or is specific to your brominated fluoronaphthalenes.[2]
-
All Peaks Affected: This typically points to a systemic problem. Check for leaks in the system, ensure the column is properly packed and installed, and verify the correct preparation of the mobile phase.[3]
-
Specific Peaks Affected: If only the target analytes show poor peak shape, the issue is likely related to interactions between the compounds and the stationary phase or the sample solvent.
-
-
Addressing System-Wide Issues:
-
Leaks: Leaks can often be resolved by tightening or replacing fittings.[3] Be cautious not to overtighten, as this can also cause leaks.[3]
-
Column Voids: A void in the column can lead to peak distortion. This may necessitate replacing the column.[3]
-
Improper Mobile Phase: Ensure the mobile phase components are miscible and that any buffers are fully dissolved to prevent precipitation.[3]
-
-
Optimizing for Compound-Specific Issues:
-
Secondary Interactions: Halogenated compounds can sometimes interact with active sites on the silica backbone of the stationary phase, leading to peak tailing.[3] Modifying the mobile phase, for instance by lowering the pH for basic compounds, can help mitigate these interactions.[3]
-
Sample Solvent Effects: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak fronting or splitting.[4] Ideally, the sample solvent should be as weak or weaker than the initial mobile phase.[4]
-
Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting the sample to see if the peak shape improves.
-
Issue 2: Inadequate Separation of Isomers
The separation of brominated fluoronaphthalene isomers is often challenging due to their similar structures and polarities.[5][6]
Troubleshooting Workflow
Sources
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Technical Support Center: Purification of 6-Bromo-8-fluoronaphthalen-2-ol
Welcome to the technical support center for the purification of 6-Bromo-8-fluoronaphthalen-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we will address common challenges and provide in-depth, field-proven troubleshooting advice to help you achieve your desired purity specifications. Our approach is grounded in the fundamental principles of organic chemistry to not only provide solutions but also to explain the causality behind them.
Section 1: Compound Profile & Initial Purity Assessment
Before attempting any purification, a thorough understanding of your crude material is essential. 6-Bromo-8-fluoronaphthalen-2-ol is a polar, aromatic compound with a phenolic hydroxyl group, making it weakly acidic. Its purification strategy will be dictated by the nature and polarity of the impurities present.
Table 1: Physicochemical Properties of 6-Bromo-8-fluoronaphthalen-2-ol
| Property | Value/Information | Source |
| CAS Number | 82995-06-0 | [1][2] |
| Molecular Formula | C₁₀H₆BrFO | - |
| Appearance | Expected to be a solid at room temperature. | [3][4] |
| Key Functional Groups | Phenolic -OH, Aryl Bromide, Aryl Fluoride | - |
| Expected Polarity | Moderately polar due to the hydroxyl group. | [5] |
Initial Assessment: Always begin with a quick purity assessment of your crude product.
-
Thin-Layer Chromatography (TLC): This is your most critical tool. Use a solvent system like Hexane/Ethyl Acetate to get a baseline understanding. A typical starting point is a 7:3 or 8:2 Hexane:EtOAc mixture. Look for the number of spots, their relative Rƒ values, and whether they streak.
-
¹H NMR: A crude NMR spectrum can quickly reveal the presence of unreacted starting materials or major byproducts by comparing the integrals of characteristic peaks.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 6-Bromo-8-fluoronaphthalen-2-ol?
A1: Impurities typically arise from the synthetic route. A common synthesis involves the fluorination of 6-bromo-2-naphthol.[3] Therefore, you should anticipate:
-
Unreacted Starting Material: 6-Bromo-2-naphthol is a very common impurity. It is slightly less polar than the product.[6]
-
Isomeric Byproducts: Depending on the directing effects of the bromo and hydroxyl groups, you may have small amounts of other fluoro-isomers. These are often the most challenging to remove as their polarity can be very similar to the desired product.[6][7]
-
Reagents: Reagents from the fluorination step (e.g., byproducts from Selectfluor™) may be present.[3]
-
Degradation Products: Naphthols can be sensitive to oxidation, especially under basic conditions or in the presence of trace metals, leading to colored impurities.[8]
Q2: My crude material is a dark, oily solid. What is the best first step?
A2: A dark color often indicates highly conjugated, non-polar "tarry" materials or oxidation products.[8] A simple and effective first step is an acid-base extraction . Because your target compound is a phenol, it is acidic enough to be deprotonated by a strong base like sodium hydroxide (NaOH), but not by a weak base like sodium bicarbonate.[9][10] This allows for selective extraction.
Protocol: Initial Cleanup via Acid-Base Extraction
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with 1M aqueous NaOH. The 6-Bromo-8-fluoronaphthalen-2-ol will deprotonate to form the sodium salt, which is soluble in the aqueous layer.[11]
-
Separate the layers. The non-polar, neutral, and basic impurities will remain in the organic layer.
-
Carefully re-acidify the aqueous layer with cold 2M HCl until the pH is ~2. Your product should precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[10] This material is now ready for further purification.
Q3: Should I use recrystallization or column chromatography as my primary purification method?
A3: The choice depends on the impurity profile revealed by your initial TLC analysis.
-
Recrystallization is ideal if your product is the major component (>90%) and the impurities have significantly different solubilities. It is fast, scalable, and often yields highly pure crystalline material.[12]
-
Column Chromatography is necessary when you have multiple impurities, or impurities with polarities very close to your product (i.e., spots are close together on the TLC plate).[13][14]
Section 3: Troubleshooting Purification Protocols
Recrystallization Troubleshooting
Q: How do I select the best solvent for recrystallizing 6-Bromo-8-fluoronaphthalen-2-ol?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a moderately polar compound like this, a two-solvent system is often effective.
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System (Polar/Non-Polar) | Rationale & Procedure |
| Toluene/Heptane | Toluene is a good solvent for aromatic systems.[15] Dissolve the compound in a minimum of hot toluene, then slowly add hot heptane until the solution becomes faintly cloudy (the cloud point). Allow to cool slowly. |
| Ethanol/Water | A classic choice for polar compounds. Dissolve in a minimum of hot ethanol. Add hot water dropwise until the cloud point is reached, then allow to cool.[16] |
| Acetone/Hexane | Similar to the above, acetone is a strong polar solvent while hexane is non-polar. This system can be very effective for removing non-polar impurities.[16] |
Q: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent mixture, or if the solubility curve is too steep.
-
Solution 1: Reduce the Cooling Rate. Do not place the hot flask directly in an ice bath. Allow it to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. Slow cooling encourages ordered crystal lattice formation.
-
Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of the more "soluble" solvent (e.g., more toluene or ethanol) to the hot mixture to ensure the compound stays dissolved at a slightly lower temperature, then cool slowly.
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]
Silica Gel Column Chromatography Troubleshooting
Q: My compound is streaking badly on the TLC plate and the column. How do I get sharp bands?
A: Streaking of polar, acidic compounds like phenols on silica gel is a classic problem. It is caused by strong interactions between the acidic phenolic proton and the slightly acidic silanol groups (Si-OH) on the silica surface.[17]
-
Solution 1: Add Acetic Acid. Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent (mobile phase). The acetic acid will preferentially interact with the active sites on the silica, allowing your compound to travel down the column in a tighter band.
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[18] However, always test stability on a TLC plate first, as some compounds can decompose on alumina.
-
Solution 3: Consider Toluene in the Eluent. For aromatic compounds, replacing hexane/heptane with toluene in the mobile phase (e.g., Toluene/Ethyl Acetate) can improve separation and band shape due to π-π interactions.[18]
Q: I can't separate my product from an impurity with a very similar Rƒ value. What are my options?
A: This is a common challenge, especially with isomers.[19]
-
Solution 1: Optimize the Mobile Phase. Test different solvent systems. Sometimes switching from an ethyl acetate-based system to a dichloromethane/methanol system can alter the selectivity and improve separation.[18]
-
Solution 2: Run a Shallow Gradient. Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar mixture and very gradually increase the polarity. This can help resolve closely running spots.
-
Solution 3: Dry Loading. If your compound is not very soluble in the column eluent, it can broaden the initial band. To fix this, dissolve your crude material in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the entire sample starts as a very narrow band.[14]
Section 4: The Purification Decision Workflow
This flowchart provides a logical path for selecting the appropriate purification strategy based on your initial analysis.
Caption: Workflow for selecting a purification method.
References
-
Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Veeprho. (n.d.). Naphthalene Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract? Retrieved from [Link]
-
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Naphthalene. Retrieved from [Link]
-
MDPI. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Macsen Labs. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Purification of β-naphthol.
-
ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
SlideShare. (n.d.). crystallization of napthalene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Retrieved from [Link]
-
Reddit. (2024). 1-naphthol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-bromo-6-fluoronaphthalene.
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Technical Support Center: Reaction Condition Optimization for Fluorinated Naphthol Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated naphthols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into the naphthol scaffold. Fluorinated naphthols are of significant interest due to the unique physicochemical properties imparted by the fluorine atom, which can enhance biological activity, metabolic stability, and lipophilicity.[1][2] However, the synthesis of these compounds is not without its challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for synthesizing fluorinated naphthols?
-
How do I choose the right fluorinating agent for my reaction?
-
What is the underlying mechanism of electrophilic fluorination with N-F reagents like Selectfluor™?
-
How do substituents on the naphthol ring affect the fluorination reaction?
-
What are the key safety precautions when working with electrophilic fluorinating agents?
-
-
Troubleshooting Guides
-
Issue 1: Low or No Yield of the Desired Fluorinated Naphthol
-
Issue 2: Poor Regioselectivity and Formation of Isomeric Mixtures
-
Issue 3: Formation of Byproducts and Reaction Impurities
-
Issue 4: Difficulty in Product Purification
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Electrophilic Fluorination of 2-Naphthol using Selectfluor™
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated naphthols?
A1: The synthesis of fluorinated naphthols can be approached through several strategies, primarily categorized as electrophilic fluorination and, more recently, dearomative fluorination.
-
Electrophilic Aromatic Substitution (SEAr): This is the most prevalent method, where a naphthol is treated with an electrophilic fluorinating agent. Reagents such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed due to their stability and relative safety compared to gaseous fluorine.[1][3][4] This method is advantageous for its directness.
-
Dearomative Fluorination: This newer approach involves the fluorination of a naphthol to form a non-aromatic intermediate, a fluoronaphthalenone, which can then be rearomatized if desired.[5][6] This method can offer unique selectivity and access to chiral fluorinated compounds.
-
Transition-Metal-Free Synthesis: Innovative methods, such as the conversion of 2-allyl-3-(trifluoromethyl)phenols into 5-fluoronaphthalen-1-ols through a sequence involving C-F bond activation and electrocyclization, have been developed to access novel fluorinated naphthols.[7]
Q2: How do I choose the right fluorinating agent for my reaction?
A2: The choice of fluorinating agent is critical and depends on the substrate's reactivity and the desired outcome.
-
Selectfluor™ (F-TEDA-BF₄): This is a powerful and versatile electrophilic fluorinating agent. It is often the first choice for electron-rich aromatic compounds like naphthols.[3][4] Its high reactivity, however, can sometimes lead to over-fluorination or side reactions with sensitive substrates.[8]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is a milder and more selective electrophilic fluorinating agent compared to Selectfluor™.[1] It is a good option for substrates that are prone to decomposition or for achieving higher regioselectivity.
-
Other N-F Reagents: A variety of other N-F reagents exist with varying reactivities, allowing for fine-tuning of the reaction conditions. The reactivity of these agents is generally correlated with the electron-withdrawing capacity of the groups attached to the nitrogen atom.
The following diagram illustrates a simplified decision-making workflow for selecting a fluorinating agent.
Caption: Decision workflow for selecting an electrophilic fluorinating agent.
Q3: What is the underlying mechanism of electrophilic fluorination with N-F reagents like Selectfluor™?
A3: The precise mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both a single-electron transfer (SET) pathway and a direct SN2-type attack.[3]
Theoretical studies on the fluorination of aromatic compounds with Selectfluor™ suggest that a Single-Electron Transfer (SET) mechanism is often preferred.[9][10][11] This process involves the following key steps:
-
Formation of a π-complex: The aromatic substrate and Selectfluor™ form a π-complex.
-
Single-Electron Transfer: An electron is transferred from the electron-rich naphthol (the donor) to the Selectfluor™ reagent (the acceptor), forming a radical cation of the naphthol and a radical species from the fluorinating agent.
-
Fluorine Transfer and Rearomatization: The fluorine radical then attacks the naphthol radical cation, followed by loss of a proton to restore aromaticity.
Understanding this mechanism is crucial for troubleshooting. For instance, reaction conditions that favor SET pathways, such as the use of certain solvents, may influence the reaction's efficiency and selectivity.
Q4: How do substituents on the naphthol ring affect the fluorination reaction?
A4: Substituents on the naphthol ring have a profound impact on both the rate and regioselectivity of the fluorination reaction, governed by their electronic and steric effects.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and alkyl groups activate the ring towards electrophilic attack, increasing the reaction rate. They are generally ortho, para-directing.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls deactivate the ring, making the fluorination more challenging and often requiring harsher reaction conditions.[8] They are typically meta-directing.
The position of the substituent also plays a crucial role in the overall molecular geometry and intermolecular interactions, which can influence the reaction outcome.[12]
Q5: What are the key safety precautions when working with electrophilic fluorinating agents?
A5: While modern N-F reagents are significantly safer than fluorine gas, they are still potent oxidizing agents and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of any dust or fumes.[14]
-
Handling: Avoid contact with skin and eyes. These reagents can be corrosive and toxic.
-
Storage: Store N-F reagents in a cool, dry place away from incompatible materials like strong acids, bases, and reducing agents.[13]
-
Quenching and Disposal: Be cautious during the workup procedure. Quenching of the reaction can be exothermic. Dispose of all chemical waste according to your institution's guidelines.[13]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Fluorinated Naphthol
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Substrate Deactivation | Strategy: If your naphthol contains electron-withdrawing groups (EWGs), consider using a more powerful fluorinating agent (e.g., Selectfluor™ over NFSI) or harsher reaction conditions (higher temperature, longer reaction time). Rationale: EWGs reduce the electron density of the naphthalene ring, making it less nucleophilic and thus less reactive towards electrophiles.[8] Increasing the electrophilicity of the fluorinating agent or providing more energy can help overcome this activation barrier. |
| Insufficient Reagent | Strategy: Ensure you are using a sufficient stoichiometric amount of the fluorinating agent. An excess (e.g., 1.1 to 1.5 equivalents) is often required. Rationale: The fluorinating agent can be consumed in side reactions or may not be 100% active. |
| Improper Solvent | Strategy: The choice of solvent is critical. Acetonitrile (MeCN) is a common and often effective solvent.[8] If the reaction is sluggish, consider more polar aprotic solvents like DMF or DMSO, or even solvent-free conditions. Rationale: The solvent can influence the solubility of the reagents and intermediates, as well as stabilize charged species in the transition state, thereby affecting the reaction rate. |
| Low Temperature | Strategy: While some fluorinations proceed at room temperature, others may require heating to drive the reaction to completion.[8] Monitor the reaction by TLC or LC-MS while gradually increasing the temperature. Rationale: Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reagent Decomposition | Strategy: Ensure that the fluorinating agent is of high quality and has been stored properly. Rationale: N-F reagents can degrade over time, especially if exposed to moisture, leading to lower reactivity. |
Issue 2: Poor Regioselectivity and Formation of Isomeric Mixtures
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Steric Hindrance | Strategy: If the desired position for fluorination is sterically hindered, consider using a smaller fluorinating agent if available. Alternatively, modifying the directing group on the substrate to be less bulky can help. Rationale: Bulky substituents near the reaction site can prevent the approach of the fluorinating agent, leading to fluorination at a less hindered, but electronically less favored, position. |
| Electronic Effects | Strategy: The inherent electronic properties of the substituents on the naphthol ring will direct fluorination to specific positions (ortho, para, or meta). To achieve a different regioselectivity, you may need to redesign the synthesis using protecting groups or a different synthetic route altogether. Rationale: The regioselectivity of electrophilic aromatic substitution is fundamentally governed by the ability of substituents to stabilize the Wheland intermediate (the arenium ion). |
| Solvent Effects | Strategy: The solvent can influence regioselectivity. For instance, in Friedel-Crafts reactions of 1-naphthol, the choice between toluene and acetonitrile can switch the selectivity between the ortho and para positions.[15][16] Experiment with a range of solvents of varying polarity. Rationale: Solvents can selectively solvate and stabilize different transition states leading to different isomers. In some cases, specific solvent-reagent or solvent-substrate interactions can direct the electrophile to a particular position. |
| Catalyst Control | Strategy: For certain substrates, the use of a catalyst can control regioselectivity. For example, hydrogen bonding catalysis has been shown to control regioselectivity in nucleophilic fluorination.[17][18] While less common for electrophilic fluorination of naphthols, exploring catalytic approaches could be a viable strategy. Rationale: Catalysts can pre-organize the substrate and reagent in a specific orientation, favoring attack at a single position. |
Issue 3: Formation of Byproducts and Reaction Impurities
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Over-fluorination | Strategy: Use a milder fluorinating agent (e.g., NFSI), reduce the amount of fluorinating agent to near stoichiometric, or shorten the reaction time. Rationale: The introduction of a fluorine atom can sometimes further activate the ring towards electrophilic attack, leading to di- or tri-fluorinated products, especially with highly activated naphthols.[8] |
| Tarring and Decomposition | Strategy: The reaction conditions may be too harsh. Try lowering the reaction temperature, using a milder fluorinating agent, or diluting the reaction mixture. Rationale: Strong N-F reagents can be powerful oxidants and can lead to the decomposition of sensitive substrates, resulting in the formation of complex mixtures and tar.[8] |
| Hydrolysis of Reagent | Strategy: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). Rationale: N-F reagents can react with water, leading to their decomposition and the formation of hydrofluoric acid (HF), which can cause other side reactions. |
| Side Reactions with Solvent | Strategy: In some cases, the solvent itself may react with the fluorinating agent. If this is suspected, choose a more inert solvent. Rationale: While common solvents like acetonitrile are generally stable, highly reactive intermediates or harsh conditions could potentially lead to side reactions with the solvent. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Co-elution of Isomers | Strategy: Isomeric products often have very similar polarities, making them difficult to separate by column chromatography. Try using a different eluent system, a longer column, or consider high-performance liquid chromatography (HPLC) for separation. Rationale: Subtle differences in the dipole moments and shapes of isomers can be exploited for chromatographic separation with an optimized mobile and stationary phase. |
| Removal of Fluorinating Agent Byproducts | Strategy: The byproducts of N-F reagents (e.g., the protonated TEDA from Selectfluor™) are often water-soluble. A thorough aqueous workup, including washes with water and brine, can help remove these impurities.[19] Rationale: Partitioning the reaction mixture between an organic solvent and an aqueous phase allows for the separation of water-soluble byproducts from the desired organic product. |
| Persistent Impurities | Strategy: If chromatography is ineffective, consider recrystallization or distillation (if the product is thermally stable) as alternative purification methods.[20][21] Rationale: Recrystallization relies on differences in solubility between the product and impurities at different temperatures. Distillation separates compounds based on differences in their boiling points. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of 2-Naphthol using Selectfluor™
This protocol is a general starting point and may require optimization for specific substituted 2-naphthols.
Caption: Step-by-step workflow for the electrophilic fluorination of 2-naphthol.
Materials:
-
2-Naphthol (1.0 eq)
-
Selectfluor™ (1.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-naphthol (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagent: To the stirred solution, add Selectfluor™ (1.1 eq) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into deionized water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated naphthol isomer(s).
-
Characterization: Characterize the purified product(s) by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm the structure and purity.[22][23][24][25][26]
References
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Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2015). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
(PDF) Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Theoretical Studies On Mechanism Of Selectfluor-mediated Electrophilic Fluorination And Gold Catalysis. (2017). Globe Thesis. Retrieved January 11, 2026, from [Link]
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Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (1999). ACS Publications. Retrieved January 11, 2026, from [Link]
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Safety Data Sheet: Fluorinated surfactants. (n.d.). Chemos GmbH&Co.KG. Retrieved January 11, 2026, from [Link]
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Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. (n.d.). Vapourtec. Retrieved January 11, 2026, from [Link]
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Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi. Retrieved January 11, 2026, from [Link]
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Unifying Dearomatization and Rearomatization via Stereoselective Chlorination/Dechlorination: Resolution of Axially Chiral 1-Aryl-2-naphthols. (2025). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. (2023). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved January 11, 2026, from [Link]
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The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 11, 2026, from [Link]
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N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Asymmetric Dearomative Fluorination of 2-Naphthols with a Dicarboxylate Phase-Transfer Catalyst. (2020). PubMed. Retrieved January 11, 2026, from [Link]
-
Prior reactions and the present enantioselective dearomative fluorination of 2‐naphthols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. (2023). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
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Workup. (2017). YouTube. Retrieved January 11, 2026, from [Link]
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The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Help on tricky electrophilic fluorination. (2025). Reddit. Retrieved January 11, 2026, from [Link]
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. (2021). YouTube. Retrieved January 11, 2026, from [Link]
-
Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 11, 2026, from [Link]
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Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]
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Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. (2025). YouTube. Retrieved January 11, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Asymmetric Dearomative Fluorination of 2‐Naphthols with a Dicarboxylate Phase‐Transfer Catalyst | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- US3316310A - Purification of naphthol. (n.d.). Google Patents.
-
Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.. Retrieved January 11, 2026, from [Link]
-
Asymmetric fluorinative dearomatization of 2‐naphthols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. (2017). SciSpace. Retrieved January 11, 2026, from [Link]
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Purification of commercial 1-naphthol. (2016). Texium. Retrieved January 11, 2026, from [Link]
-
A Transition-Metal-Free Synthesis of Fluorinated Naphthols. (2014). PubMed. Retrieved January 11, 2026, from [Link]
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(PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
- US1717009A - Process for purifying alpha naphthol. (n.d.). Google Patents.
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Stabilizing 6-Bromo-8-fluoronaphthalen-2-ol in Experimental Settings
For researchers and drug development professionals, the integrity of starting materials and intermediates is paramount. 6-Bromo-8-fluoronaphthalen-2-ol is a key building block in various synthetic pathways, but its stability can be a critical concern. This guide provides in-depth technical support, troubleshooting advice, and preventative protocols to mitigate the decomposition of this valuable compound. By understanding the underlying chemical principles, you can ensure the reliability and reproducibility of your experimental outcomes.
Introduction: The Chemical Vulnerabilities of 6-Bromo-8-fluoronaphthalen-2-ol
The structure of 6-Bromo-8-fluoronaphthalen-2-ol contains several reactive sites that contribute to its potential instability. The phenolic hydroxyl group is susceptible to oxidation, while the electron-rich naphthalene ring, substituted with both electron-donating (hydroxyl) and electron-withdrawing (halogens) groups, presents a complex reactivity profile. Understanding these vulnerabilities is the first step toward preventing unwanted side reactions and degradation.
The primary pathways of decomposition for compounds of this class are:
-
Oxidation: The phenolic moiety can be oxidized to form colored quinone-type byproducts. This process can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[1][2][3]
-
Photosensitivity: Aromatic compounds, particularly those with hydroxyl and halogen substituents, can be sensitive to light, which can catalyze degradation reactions.[4]
-
Reactivity with Acids and Bases: The phenolic proton is acidic and will react with bases. While the aryl halides are generally unreactive, under certain conditions, they can undergo nucleophilic aromatic substitution.[5][6]
This guide will address each of these potential issues with practical, field-proven solutions.
Troubleshooting Guide: Diagnosing and Resolving Decomposition
This section is designed in a question-and-answer format to directly address common problems encountered during the handling and use of 6-Bromo-8-fluoronaphthalen-2-ol.
Frequently Asked Questions (FAQs)
Q1: My solid 6-Bromo-8-fluoronaphthalen-2-ol has developed a pink or brownish tint upon storage. What is causing this, and is the material still usable?
A1: A color change from off-white to pink or brown is a strong indicator of oxidation. The phenolic hydroxyl group is likely being oxidized to a small extent to form highly colored quinone-like impurities.[1][2][3] While the bulk of the material may still be intact, the presence of these impurities can interfere with subsequent reactions and complicate purification.
-
Immediate Action: Before use, it is highly recommended to purify the material. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can often remove these colored impurities.
-
Root Cause Analysis: This degradation is typically caused by prolonged exposure to atmospheric oxygen and/or light. Review your storage protocol; the compound should be stored under an inert atmosphere in a light-protected container.
Q2: I'm observing an unexpected new spot on my TLC analysis of a reaction mixture containing 6-Bromo-8-fluoronaphthalen-2-ol, even in a control experiment with just the starting material and solvent. What could this be?
A2: The appearance of a new, often more polar, spot on TLC suggests the formation of a degradation product. If the reaction is being run in the presence of light, photodegradation is a likely cause.[4] Alternatively, if the solvent was not properly de-gassed, dissolved oxygen could be causing slow oxidation.
-
Troubleshooting Steps:
-
Repeat the control experiment with the exclusion of light by wrapping the reaction vessel in aluminum foil.
-
Ensure your reaction solvent is freshly degassed by sparging with an inert gas (nitrogen or argon) for 15-30 minutes prior to use.
-
If the problem persists, consider the purity of your solvent, as trace impurities could be catalyzing decomposition.
-
Q3: My reaction yield is consistently low when using 6-Bromo-8-fluoronaphthalen-2-ol. Could decomposition be the cause?
A3: Yes, decomposition of the starting material is a common reason for low reaction yields. If you have ruled out other factors such as reaction conditions and stoichiometry, assessing the stability of the naphthalenol is a critical next step.
-
Analytical Approach: To confirm if decomposition is occurring during the reaction, it is advisable to monitor the reaction mixture over time using HPLC or GC-MS.[7][8] This will allow you to quantify the consumption of the starting material and the formation of any degradation products alongside your desired product.
-
Preventative Measures: If decomposition is confirmed, implementing the rigorous handling and storage protocols outlined in the next section is crucial. For reactions that are particularly sensitive, consider using a protecting group for the phenolic hydroxyl, such as a silyl ether or a benzyl ether, which can be removed in a subsequent step.[9]
Preventative Protocols and Best Practices
To ensure the long-term stability of 6-Bromo-8-fluoronaphthalen-2-ol, the following storage and handling procedures should be strictly followed.
Storage of Solid Compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenolic hydroxyl group.[10][11] |
| Temperature | Refrigerate (2-8 °C) | Slows the rate of any potential decomposition pathways. |
| Light | Amber glass vial, stored in the dark | Protects against photodegradation.[12][13] |
| Container | Tightly sealed, preferably with a PTFE-lined cap | Prevents ingress of atmospheric moisture and oxygen. |
Experimental Workflow for Handling
The following diagram outlines the best-practice workflow for handling solid 6-Bromo-8-fluoronaphthalen-2-ol, particularly for air- and moisture-sensitive reactions.
Step-by-Step Protocol for Weighing and Dispensing under Inert Atmosphere:
-
Place a vial of 6-Bromo-8-fluoronaphthalen-2-ol and a clean, empty vial with a septum cap into a glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas (e.g., argon) three times before transferring the vials into the main chamber.
-
Inside the glovebox, carefully weigh the desired amount of the solid into the empty vial.
-
Seal the vial containing the weighed solid with the septum cap.
-
Remove the vial from the glovebox. The compound is now ready for use in a reaction under an inert atmosphere, typically using Schlenk line techniques.[14][15]
Monitoring for Decomposition: Analytical Techniques
Regularly assessing the purity of your 6-Bromo-8-fluoronaphthalen-2-ol is good practice.
| Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | Quick purity check | A single spot should be observed. The appearance of new spots, especially near the baseline, indicates polar impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak should be observed. Degradation will appear as additional peaks, often with different UV-Vis spectra.[16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities | Can help identify low molecular weight degradation products. Note that phenols can sometimes exhibit poor peak shape on standard GC columns.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | The ¹H and ¹³C NMR spectra should be clean and match the reference spectrum. The appearance of new signals, particularly in the aromatic or quinone region, indicates impurity formation. |
Potential Decomposition Pathways and Their Mitigation
The following diagram illustrates the primary hypothesized decomposition pathways for 6-Bromo-8-fluoronaphthalen-2-ol and the recommended preventative measures.
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting for common challenges encountered in the lab. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—make it a valuable element in medicinal chemistry and materials science for modulating lipophilicity, metabolic stability, and bioavailability.[1][2][3] However, the introduction of fluorine into aromatic systems is not without its challenges. This guide offers in-depth, evidence-based solutions to common pitfalls, structured in a user-friendly question-and-answer format.
Section 1: Electrophilic Aromatic Fluorination
Electrophilic fluorination introduces a fluorine atom to an electron-rich aromatic ring using an "F+" source.[4] Reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are common choices.[3][4]
Frequently Asked Questions (FAQs)
Q1: My electrophilic fluorination reaction is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in electrophilic fluorination can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic troubleshooting approach:
-
Reagent Inactivity: Electrophilic fluorinating agents, particularly N-F reagents, can degrade if not stored properly under anhydrous conditions.
-
Solution: Always use a fresh bottle of the fluorinating reagent or verify the activity of your current batch. Ensure storage in a desiccator.[4]
-
-
Insufficient Reactivity: Your aromatic substrate may not be electron-rich enough for the chosen fluorinating agent. Selectfluor™ is generally more reactive than NFSI.[5]
-
Solution: If using a milder reagent like NFSI with a less activated arene, consider switching to Selectfluor™. Alternatively, explore increasing the electron density of your substrate if its structure allows.
-
-
Inappropriate Solvent: The choice of solvent is critical. Some fluorinating reagents can react with the solvent. For instance, Selectfluor™ can react exothermically with DMF, pyridine, and DMSO.[4][6]
-
Solution: Acetonitrile (MeCN) is a commonly used solvent for electrophilic fluorination.[6] Always ensure your solvent is anhydrous, as water can consume the fluorinating reagent.
-
-
Reaction Temperature: While many electrophilic fluorinations proceed at room temperature, some substrates may require gentle heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Q2: I'm observing poor regioselectivity in the fluorination of my substituted arene, with a mixture of ortho, meta, and para isomers. How can I improve this?
A2: Achieving high regioselectivity is a common challenge, as the directing effects of substituents can be complex.
-
Steric Hindrance: Bulky directing groups on your aromatic ring can hinder fluorination at the ortho position, favoring the para position.
-
Solution: If the ortho isomer is desired, consider using a smaller directing group if possible.
-
-
Electronic Effects: The inherent electronic properties of your substituents will dictate the position of electrophilic attack. Electron-donating groups typically direct ortho and para.
-
Solution: For substrates where electronic effects lead to mixtures, consider a different synthetic strategy, such as a directed C-H activation/fluorination approach if applicable.[7]
-
-
Reaction Mechanism: The mechanism of electrophilic fluorination can be complex, with possibilities of both SN2 and single-electron transfer (SET) pathways, which can influence selectivity.[3][8]
Q3: My reaction is producing significant tar and complex mixtures of byproducts. What is causing this and how can it be minimized?
A3: Tar formation is often a sign of competing side reactions or decomposition.
-
Over-fluorination: Highly activated aromatic systems can undergo multiple fluorinations.
-
Solution: Use stoichiometric amounts of the fluorinating agent or even a slight sub-stoichiometric amount. Adding the reagent slowly to the reaction mixture can also help control the reaction.
-
-
Oxidative Side Reactions: Electrophilic fluorinating reagents are strong oxidants and can lead to undesired oxidative side reactions, such as the formation of biaryls.[11]
-
Solution: Lowering the reaction temperature can often minimize these side reactions. Additionally, ensure that your starting material is pure, as impurities can sometimes catalyze decomposition pathways.
-
-
Reagent-Substrate Incompatibility: Some functional groups are not compatible with strong electrophilic fluorinating agents. For example, phenols can be particularly problematic, leading to dearomatization.[3]
-
Solution: Protect sensitive functional groups before carrying out the fluorination.
-
Troubleshooting Workflow for Electrophilic Fluorination
Below is a visual workflow to guide your troubleshooting process for common issues in electrophilic fluorination.
Caption: Troubleshooting workflow for low or no product yield.
Section 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Nucleophilic fluorination, particularly through the SNAr mechanism, involves the displacement of a good leaving group on an electron-deficient aromatic ring by a fluoride source.[4][12]
Frequently Asked Questions (FAQs)
Q1: My SNAr fluorination with KF is not proceeding. What are the key factors to consider?
A1: The success of an SNAr fluorination hinges on several critical factors:
-
Fluoride Source Solubility and Nucleophilicity: Alkali metal fluorides like KF have low solubility in many organic solvents.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or sulfolane to improve solubility. The addition of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can significantly enhance the nucleophilicity of the fluoride ion.[12] Spray-dried KF, which has a higher surface area, can also be more effective.
-
-
Leaving Group Ability: The leaving group must be sufficiently activated to be displaced by the relatively weak nucleophile, fluoride.
-
Solution: Nitro groups are excellent activating groups when positioned ortho or para to the leaving group. Halides are common leaving groups, with the order of reactivity being F > Cl > Br > I (as leaving groups in this specific context, though this is counterintuitive to typical nucleophilic substitution trends).
-
-
Anhydrous Conditions: Water can hydrate the fluoride ion, significantly reducing its nucleophilicity.
-
Solution: Ensure all reagents and solvents are rigorously dried. Azeotropic removal of water from the KF/solvent mixture before adding the substrate is a common practice.
-
Q2: I am seeing significant amounts of protodehalogenation (replacement of the leaving group with hydrogen) instead of fluorination. Why is this happening?
A2: Protodehalogenation is often a result of trace amounts of water in the reaction mixture.
-
Mechanism: The fluoride ion can act as a base, and if water is present, it can generate hydroxide ions, which can participate in side reactions. Alternatively, the fluoride itself can deprotonate trace water, forming HF, which can lead to other undesired pathways.
-
Solution: As mentioned above, maintaining strictly anhydrous conditions is paramount. Using a combination of spray-dried KF and a phase-transfer catalyst in a high-boiling polar aprotic solvent is often the most effective approach to minimize this side reaction.
Comparative Data for Nucleophilic Fluorination Conditions
| Fluoride Source | Additive | Solvent | Typical Temperature (°C) | Relative Efficacy |
| KF | None | DMF | 150-200 | Low |
| Spray-dried KF | None | Sulfolane | 180-220 | Moderate |
| KF | 18-crown-6 | Acetonitrile | 80-120 | High |
| CsF | None | DMF | 100-150 | High |
| TBAF | None | THF | 25-60 | Very High (but moisture sensitive) |
Section 3: Transition-Metal-Catalyzed Aromatic Fluorination
Recent advances have led to the development of transition-metal-catalyzed methods, particularly with palladium, for the fluorination of aryl halides and pseudohalides.[2][13]
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed fluorination of an aryl bromide is giving low yields and significant hydrodehalogenation byproduct. What are the common pitfalls?
A1: Palladium-catalyzed fluorination is a powerful but sensitive transformation.
-
Ligand Choice: The choice of phosphine ligand is critical for promoting the challenging C-F reductive elimination from the Pd(II) center.[13]
-
Solution: Bulky, electron-rich biaryl monophosphine ligands, such as AdBrettPhos, are often required.[14] Consult recent literature for the optimal ligand for your specific substrate class.
-
-
Fluoride Source: The nature of the fluoride source is crucial. Simple alkali fluorides are often not effective.
-
Catalyst Poisoning: Certain functional groups on your substrate can act as catalyst poisons.
-
Solution: Ensure your starting materials are highly pure. If you suspect catalyst poisoning, a higher catalyst loading may be necessary, although this is not ideal.
-
-
Formation of Regioisomers: In some cases, particularly with electron-rich substrates, mixtures of regioisomeric aryl fluorides can be formed.[13][14]
-
Solution: This can be a challenging issue to resolve and may be inherent to the substrate and catalyst system. Screening different ligands and reaction conditions is the best approach.
-
Experimental Protocol: Pd-Catalyzed Fluorination of an Aryl Bromide
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol), AgF (2.0 mmol), KF (0.5 mmol), and the palladium precatalyst/ligand system (e.g., 1-3 mol % of [(1,5-cyclooctadiene)(L·Pd)₂] where L = AdBrettPhos) to an oven-dried reaction vessel.[14][15][16]
-
Solvent Addition: Add the anhydrous solvent (e.g., 2-MeTHF, 10 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 130-140 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Section 4: The Balz-Schiemann Reaction
A classic method for preparing aryl fluorides involves the thermal decomposition of aryldiazonium tetrafluoroborates.[17][18][19]
Frequently Asked Questions (FAQs)
Q1: The yield of my Balz-Schiemann reaction is low and I'm getting a lot of side products. How can I improve this?
A1: While a foundational method, the Balz-Schiemann reaction can be finicky.
-
Incomplete Diazotization: The initial formation of the diazonium salt from the aniline is critical.
-
Solution: Ensure your diazotization is carried out at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt. Use of freshly prepared nitrous acid (from NaNO₂ and a strong acid) is recommended.
-
-
Decomposition Conditions: The thermal decomposition of the isolated diazonium tetrafluoroborate requires careful temperature control.
-
Solution: Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to charring and the formation of side products.[18][20] The optimal decomposition temperature is substrate-dependent and should be determined empirically. Performing the decomposition in a high-boiling inert solvent can sometimes provide better heat transfer and more controlled decomposition.[21]
-
-
Solvent Effects: The choice of solvent for the decomposition can impact the yield. Polar solvents can solvate the ions, hindering the fluorine transfer and promoting side reactions.[20][22]
Safety Considerations
Aryldiazonium salts are potentially explosive, especially when dry, and must be handled with extreme caution.[18] Always use appropriate personal protective equipment and conduct the reaction behind a blast shield.
Section 5: Safety with Fluorinating Reagents
Q1: What are the primary safety hazards associated with common fluorinating reagents?
A1: Safety is paramount when working with fluorinating reagents.
-
High Reactivity: Elemental fluorine (F₂) is extremely reactive, toxic, and corrosive.[4][23] Electrophilic "F+" reagents can react violently with certain solvents.[4][6]
-
Toxicity and Corrosiveness: Hydrogen fluoride (HF) and its solutions are highly corrosive and toxic, causing severe burns that may not be immediately painful.[4][23]
-
Thermal Instability: Some reagents, like DAST (diethylaminosulfur trifluoride), can decompose exothermically at elevated temperatures, releasing hazardous byproducts.[4]
-
Handling Precautions: Always consult the Safety Data Sheet (SDS) for the specific reagent. Handle all fluorinating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves.[4]
References
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025). ScienceDirect.
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Fluorination methods in drug discovery. (2016). Organic & Biomolecular Chemistry.
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008).
- Late-Stage Fluorination: From Fundamentals to Application. (2014). Organic Process Research & Development.
- Electrophilic fluorin
- Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2025).
- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Accounts of Chemical Research.
- An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)
- Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (2014).
- Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (n.d.). PMC - NIH.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (n.d.). PubMed Central.
- The Balz-Schiemann Reaction. (2019).
- Preparation Of Fluorinated Arom
- Balz Schiemann Reaction Mechanism. (n.d.). FlexiPrep.
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Schiemann Reaction. (2025). J&K Scientific LLC.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega.
- Nitromethane-the secret of electrophilic fluorination reagent activ
- A Comparative Guide to Electrophilic Fluorination: Selectfluor™ vs. N-Fluorobenzenesulfonimide (NFSI). (n.d.). Benchchem.
- Nitromethane-Enabled Fluorination of Styrenes and Arenes. (n.d.). Chinese Chemical Society.
- Specific Solvent Issues with Fluorin
Sources
- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificupdate.com [scientificupdate.com]
- 18. flexiprep.com [flexiprep.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation Of Fluorinated Aromatic Compounds [quickcompany.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol. The work-up and purification of this molecule are critical for obtaining material of high purity, suitable for downstream applications. This document moves beyond a simple procedural list to offer a troubleshooting framework grounded in chemical principles, addressing common issues encountered during the isolation and purification of halogenated naphthol derivatives.
Core Concept: The Importance of a Meticulous Work-up
The synthesis of substituted naphthalenes often involves potent reagents and can lead to a mixture of regioisomers and side products.[1] The work-up procedure is not merely a passive isolation step; it is an active purification strategy designed to remove these impurities. For 6-Bromo-8-fluoronaphthalen-2-ol, a bifunctional molecule with both electron-donating (-OH) and electron-withdrawing (-Br, -F) groups, the work-up must address unreacted starting materials, catalysts, and isomers that may have similar physical properties to the target compound.
Generalized Work-up and Purification Protocol
The following protocol is a standard, robust procedure adapted from methodologies for similar halogenated naphthols and serves as a baseline for discussion.[2]
Step 1: Quenching the Reaction
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
-
The mixture is then slowly poured into a beaker containing an excess of cold water (typically 5-10 volumes relative to the reaction solvent volume) with vigorous stirring. This step precipitates the crude product and helps to dissolve inorganic salts.
Step 2: Liquid-Liquid Extraction
-
The aqueous mixture is transferred to a separatory funnel and extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).[2]
-
The organic layers are combined.
Step 3: Washing the Organic Phase
-
The combined organic phase is washed sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Water to remove water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
Step 4: Drying and Concentration
-
The washed organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude solid or oil is purified, typically by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[2]
-
Alternatively, if the crude product is of sufficient purity (>95%), recrystallization can be employed.
Workflow for Work-up and Purification
Caption: Standard workflow from reaction quenching to final product purification.
Troubleshooting Guide
Q1: My final product is a dark, persistent oil, but I expect a solid. What happened?
A1: This is a common issue often attributable to persistent impurities.
-
Cause: The presence of high-boiling point solvents (e.g., DMF, DMSO), polymeric byproducts from the reaction, or certain inorganic impurities can prevent crystallization. Naphthols can also be susceptible to air oxidation, which can form colored, tarry impurities.[3]
-
Troubleshooting Steps:
-
Trituration: Before resorting to chromatography, try triturating the oil with a cold, non-polar solvent like hexane or pentane. This can often induce crystallization of the desired product while washing away more soluble impurities.
-
Co-evaporation: If residual high-boiling solvents are suspected, dissolve the oil in a lower-boiling solvent (like dichloromethane) and re-concentrate it on the rotary evaporator. Repeating this 2-3 times can help azeotropically remove the stubborn solvent.
-
Review the Reaction: A very dark color may indicate decomposition or side reactions due to excessive heat or prolonged reaction times. Consider reducing the reaction temperature or duration in future experiments.
-
Q2: My TLC/LC-MS shows multiple spots with similar Rf values, making column chromatography difficult. How can I improve separation?
A2: This strongly suggests the presence of regioisomers, which are common in electrophilic substitutions on naphthalene rings.
-
Cause: Bromination of a substituted naphthol can potentially occur at several open positions on the rings, leading to isomeric products with very similar polarities.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Switch to a solvent system with different selectivities. If you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol or an ether-based system.
-
Gradient Elution: Use a very shallow elution gradient during column chromatography. A slow, gradual increase in the polar solvent (e.g., 0-10% ethyl acetate over 20 column volumes) can resolve closely running spots.
-
Silica Gel Choice: Use high-performance silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If you can obtain a partially purified solid, fractional recrystallization can be a powerful technique for isomer separation. This requires careful screening of various solvents to find one where the solubility of the isomers is sufficiently different.
-
Q3: My yield is significantly lower than expected after the work-up. Where did my product go?
A3: Product loss can occur at multiple stages of the work-up.
-
Cause:
-
Extraction Issues: Naphthols are phenolic and thus weakly acidic. Washing with a strong base (like NaOH) can deprotonate the hydroxyl group, pulling your product into the aqueous layer. This is why a mild base like sodium bicarbonate is recommended. Emulsion formation during extraction can also trap the product at the interface.
-
Drying Agent: Using an excessive amount of drying agent (e.g., MgSO₄) can lead to adsorption of the product onto its surface.
-
Purification: Streaking on the column or using an eluent that is too polar can cause the product to wash through too quickly with impurities. Conversely, an eluent that is not polar enough may leave the product on the column.
-
-
Troubleshooting Steps:
-
Check Aqueous Layers: If you suspect loss during washing, acidify the basic aqueous washes with HCl and back-extract with ethyl acetate. A significant amount of recovered material indicates the wash was too basic.
-
Minimize Transfers: Be meticulous in transferring material between flasks to avoid physical losses.
-
Optimize Column Loading: Ensure the crude product is properly adsorbed onto a small amount of silica before loading it onto the column. This prevents streaking and improves separation efficiency.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction solvent is best for 6-Bromo-8-fluoronaphthalen-2-ol?
A1: The choice of solvent is a balance between solvency and selectivity.
-
Ethyl Acetate (EtOAc): This is an excellent first choice.[2] It has good solvating power for moderately polar compounds like naphthols and is not fully miscible with water.
-
Dichloromethane (DCM): DCM is also effective but is denser than water, which can sometimes make separations less intuitive. It is a stronger solvent and may pull more non-polar impurities along with your product.
-
Diethyl Ether (Et₂O): Ether is a good solvent but its high volatility and tendency to form peroxides require extra caution.
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Ethyl Acetate | 4.4 | 77.1 | General purpose, good balance |
| Dichloromethane | 3.1 | 39.6 | Stronger solvent, good for stubborn cases |
| Hexane/Heptane | 0.1 | ~69 / ~98 | Used as the non-polar component in chromatography |
Q2: Is recrystallization a good alternative to column chromatography for this compound?
A2: It depends on the purity of your crude product.
-
When to Use: Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles than your product. If your crude NMR shows the product is >95% pure, recrystallization is often faster and more scalable than chromatography.
-
When to Avoid: If the crude material contains significant amounts of isomeric impurities, recrystallization is unlikely to be effective. The isomers often co-crystallize, and you will need the superior resolving power of column chromatography.
-
Solvent Selection: To find a suitable recrystallization solvent, test small amounts of your product in various solvents. A good solvent will dissolve the product when hot but result in poor solubility when cold. Common choices include ethanol/water, toluene, or ethyl acetate/hexane mixtures.
Q3: What are the key safety considerations during this work-up?
A3: Safety is paramount when handling halogenated aromatic compounds and organic solvents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially solvent evaporation, should be performed in a certified chemical fume hood.
-
Waste Disposal: Halogenated organic waste must be segregated from non-halogenated waste. Aqueous acidic and basic washes should be neutralized before disposal according to your institution's guidelines. The hazards associated with all chemicals used should be reviewed via their Safety Data Sheets (SDS).[4]
References
-
Larock, R. C., & Nevado, C. (2009). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Institutes of Health. Retrieved from [Link]
-
Fieser, L. F. (1935). 6-bromo-2-naphthol. Organic Syntheses, 15, 10. Retrieved from [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up 6-Bromo-8-fluoronaphthalen-2-ol Production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-8-fluoronaphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, moving from bench-scale experiments to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and provide robust troubleshooting protocols to ensure a safe, efficient, and reproducible process.
Synthesis Overview: A Multi-Step Approach
The production of 6-Bromo-8-fluoronaphthalen-2-ol is a challenging multi-step process. A common and effective synthetic route, which will be the focus of this guide, starts from the readily available 1-Amino-7-naphthol. This pathway involves a sequence of protection, diazotization, fluorination, demethylation, and bromination steps. Each stage presents unique challenges, particularly during scale-up, that require careful consideration and control.
Core Synthesis Workflow
The following diagram outlines the key stages in the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol from 1-Amino-7-naphthol.
Caption: Figure 1: Key stages in the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up of each critical reaction step.
Part 1: Diazotization and Fluorination (Sandmeyer-type Reaction)
The conversion of the amino group to a fluoro group via a diazonium salt intermediate is often the most hazardous and challenging step to scale up.
Question 1: My diazotization reaction is showing poor conversion and the formation of dark-colored impurities. What are the likely causes and solutions?
Answer:
Poor conversion and impurity formation in diazotization reactions at scale are frequently linked to inadequate temperature control and localized concentration gradients of the nitrosating agent.
-
Causality: The diazonium salt intermediate is thermally unstable and can decompose if the temperature rises above 5 °C, leading to phenolic byproducts and other colored impurities.[1][2] On a larger scale, efficient heat dissipation is more challenging. Slow or uneven addition of sodium nitrite can create "hot spots" where the temperature exceeds the critical limit, even if the bulk temperature appears to be controlled.[3]
-
Troubleshooting Protocol:
-
Enhanced Cooling: Ensure your reactor is equipped with a high-efficiency cooling system (e.g., a jacketed reactor with a powerful chiller). For very large scales, consider using a continuous flow reactor to maintain precise temperature control.[4]
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and prevent localized high concentrations. Use a calibrated pump for consistent and reproducible addition rates.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe placed in the reaction mixture, not just in the cooling jacket.
-
Stirring Efficiency: Ensure vigorous and efficient stirring to maintain homogeneity and facilitate heat transfer. Baffles within the reactor can improve mixing.
-
Question 2: I am concerned about the safety of handling diazonium salts on a larger scale. What are the key safety precautions?
Answer:
Your concern is well-founded. Diazonium salts, especially in solid form, can be explosive and are sensitive to shock, friction, and heat.[1][5] The primary principle for safe scale-up is to never isolate the diazonium salt intermediate . It should always be generated in situ and used immediately in the subsequent fluorination step.
-
Key Safety Measures:
-
Strict Temperature Control: As mentioned, maintain the reaction temperature below 5 °C at all times.[6]
-
Avoid Isolation: Do not attempt to filter or isolate the diazonium salt.
-
Quenching: Any excess nitrous acid should be quenched at the end of the reaction. This can be tested for with starch-iodide paper and quenched with a reagent like sulfamic acid.[2]
-
Ventilation: The reaction releases nitrogen gas, so ensure adequate ventilation and pressure relief for the reactor.[1]
-
Material Compatibility: Use appropriate materials for your reactor and transfer lines that are compatible with the acidic reaction conditions.
-
| Parameter | Bench-Scale (Typical) | Scale-Up Recommendation | Rationale |
| Temperature | 0-5 °C (ice bath) | < 5 °C (Jacketed reactor with chiller) | Prevents decomposition of unstable diazonium salt.[1] |
| NaNO₂ Addition | Manual, dropwise | Slow, controlled sub-surface addition via pump | Avoids localized high concentrations and "hot spots". |
| Monitoring | External thermometer | Internal, calibrated temperature probe | Accurate measurement of the reaction mixture temperature. |
| Safety | Small scale, fume hood | In-situ consumption, pressure relief, robust ventilation | Mitigates the risk of explosion from isolated diazonium salts.[2] |
Table 1: Comparison of Diazotization Parameters for Bench-Scale vs. Scale-Up.
Part 2: Bromination of the Naphthalene Core
The regioselective introduction of the bromine atom at the C6 position is crucial for the final product's identity.
Question 3: My bromination reaction is producing a mixture of mono- and di-brominated products, and the regioselectivity is poor. How can I improve this?
Answer:
Controlling the stoichiometry of the brominating agent and the reaction conditions is key to achieving selective mono-bromination. Over-bromination and poor regioselectivity are common issues when scaling up.
-
Causality: The naphthalene ring is activated towards electrophilic substitution, and the initial bromination can sometimes further activate the ring, leading to di-brominated byproducts.[7] The choice of brominating agent and catalyst can significantly influence the regioselectivity.[8][9]
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: While elemental bromine can be used, it can be aggressive and lead to over-bromination. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better control.
-
Catalyst Selection: The use of a Lewis acid catalyst can influence the position of bromination. Experiment with different catalysts (e.g., FeBr₃, zeolites) at a small scale to optimize for the desired C6-isomer.[9]
-
Stoichiometry Control: On a larger scale, ensure precise control over the addition of the brominating agent. A slight excess can lead to significant amounts of di-brominated impurities.
-
Temperature Management: Bromination is an exothermic reaction. Maintain a consistent temperature to ensure reproducible selectivity.
-
Caption: Figure 2: Troubleshooting poor bromination outcomes.
Part 3: Demethylation with Boron Tribromide (BBr₃)
The cleavage of the methyl ether to reveal the final hydroxyl group is a critical deprotection step.
Question 4: During the work-up of my BBr₃ demethylation, I am observing a persistent emulsion/agglomerate between the organic and aqueous layers, leading to low isolated yields. How can I resolve this?
Answer:
The formation of emulsions or solid agglomerates during the work-up of BBr₃ reactions is a common problem, often caused by the hydrolysis of boron species and the nature of the phenolic product.
-
Causality: Boron tribromide and its byproducts react vigorously with quenching agents (like water or methanol), forming boric acid and other boron salts. These can be poorly soluble and can trap the product at the interface of the organic and aqueous layers.[10] The phenolic product itself may also have limited solubility in the chosen solvent system.
-
Troubleshooting Protocol:
-
Quenching Method: Instead of quenching with water directly, consider a two-step quench. First, slowly add methanol at a low temperature (0 °C) to react with the excess BBr₃. Then, add water or a brine solution.
-
Solvent Evaporation: If methanol is used for quenching, it is crucial to remove it under reduced pressure before proceeding with the aqueous work-up. Your product may be soluble in methanol, leading to its loss in the aqueous phase if not removed.[10]
-
pH Adjustment: After quenching, the pH of the aqueous layer can be adjusted. Sometimes, making the aqueous layer slightly acidic or basic can help to break the emulsion and improve phase separation.
-
Use of Brine: Washing with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[10]
-
Filtration: If a significant amount of solid precipitate forms, it may be necessary to filter the entire biphasic mixture through a pad of celite to remove the solids before separating the layers.
-
| Work-up Challenge | Potential Cause | Recommended Solution |
| Persistent Emulsion | Formation of insoluble boron salts. | Use of brine wash; pH adjustment.[10] |
| Low Yield | Product solubility in quenching agent (e.g., methanol). | Evaporate quenching solvent before aqueous extraction.[10] |
| Solid Agglomerate | Precipitation of product or boron byproducts. | Filter through celite before phase separation. |
Table 2: Troubleshooting Work-up Issues in BBr₃ Demethylation.
Experimental Protocols
Protocol 1: Scale-Up of Diazotization and Fluorination
Safety Warning: This procedure involves a thermally unstable intermediate and should only be performed by trained personnel in a well-ventilated area with appropriate safety equipment. A risk assessment should be conducted before proceeding.
-
Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet with N-(7-methoxynaphthalen-1-yl)acetamide (1.0 equivalent) and aqueous hydrochloric acid.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C.[11]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC. Check for excess nitrous acid using starch-iodide paper.
-
Fluorination: In a separate reactor, prepare a solution of aqueous hydrofluoric acid or HBF₄. Once the diazotization is complete, transfer the cold diazonium salt solution to the fluorinating agent solution, maintaining a low temperature.
-
Decomposition: Allow the reaction to warm to room temperature and then gently heat to decompose the diazonium fluoroborate salt, which will be accompanied by the evolution of nitrogen gas.[11]
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.
References
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 978-981. [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]
-
Qin, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 138-143. [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. [Link]
-
Moody, T. J., & T. D. White. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2643-2653. [Link]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. [Link]
-
Ritter, T. (2024). Making diazonium chemistry safer. C&EN Global Enterprise, 102(8). [Link]
-
Rasmussen, B., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 9(11), 1985. [Link]
-
Smith, K., et al. (2018). Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. Catalysis Communications, 115, 5-8. [Link]
-
Vrettos, E. I. (2018). Answer to "Dimethylation with BBr3?". ResearchGate. [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
-
Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx. [Link]
-
Oliveira, C. C., et al. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. Chemistry – A European Journal, 28(51), e202201582. [Link]
-
Anus, M. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
- CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene. (2012).
-
Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2-bromonaphthalene formed I. Recueil des Travaux Chimiques des Pays-Bas, 52(3), 287-300. [Link]
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- 11. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
stability issues of 6-Bromo-8-fluoronaphthalen-2-ol under reaction conditions
Technical Support Center: 6-Bromo-8-fluoronaphthalen-2-ol
A Guide to Navigating Stability and Reactivity Challenges in Synthesis
Welcome to the technical support center for 6-Bromo-8-fluoronaphthalen-2-ol. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address the nuanced stability and reactivity issues that can arise when working with this versatile but sensitive building block. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-Bromo-8-fluoronaphthalen-2-ol during storage and handling?
Answer: While generally stable at room temperature when stored properly, the key concerns for 6-Bromo-8-fluoronaphthalen-2-ol are sensitivity to light, strong bases, and certain oxidizing agents.
-
Light Sensitivity: Naphthols, particularly bromo-substituted ones, can be susceptible to photochemical degradation. Studies on the closely related 6-bromo-2-naphthol have shown that UV irradiation in the presence of a base can lead to the elimination of hydrobromic acid, forming a highly reactive carbene intermediate.[1] This can result in discoloration (often pink or brown hues) and the formation of complex, often insoluble, byproducts.
-
Oxidative Instability: The naphthol moiety is an electron-rich aromatic system and can be prone to oxidation. This can be accelerated by exposure to air (autoxidation), especially under basic conditions or in the presence of trace metal impurities. Oxidation can lead to the formation of colored quinone-type species. Naphthols are known to be degraded by oxidizing agents like manganese oxide and can also undergo microbial degradation under aerobic conditions.[2][3]
-
Incompatibility with Strong Bases: The phenolic proton is acidic (pKa ~9-10). While deprotonation is often a necessary step for reactions like etherification, prolonged exposure to strong bases (e.g., alkoxides, hydroxides) at elevated temperatures, especially in the presence of oxygen, can promote oxidative decomposition.
Recommended Storage Protocol:
-
Container: Store in an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.
-
Atmosphere: For long-term storage, flush the container with an inert gas (Argon or Nitrogen) to displace air.
-
Temperature: Store in a cool, dry, and dark place. Refrigeration is recommended for long-term storage.
-
Purity: Ensure the material is free from residual acids, bases, or metal catalysts from its synthesis, as these can catalyze degradation over time.
Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during common synthetic transformations involving 6-Bromo-8-fluoronaphthalen-2-ol.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is the most common application for this substrate. However, the combination of a phenolic hydroxyl group and two different halogens on an electron-rich naphthalene core presents unique challenges.
Answer: This is a common issue that can stem from several factors related to catalyst activity and substrate stability. The primary culprits are often catalyst inhibition/deactivation or poor reaction setup.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Phenol Inhibition | The acidic proton of the naphthol can react with the base, but more importantly, the resulting phenoxide can coordinate to the Palladium center. This coordination can sometimes inhibit the catalytic cycle, preventing efficient oxidative addition or reductive elimination. | 1. Protect the Phenol: The most robust solution is to protect the hydroxyl group as a methyl ether, silyl ether (e.g., TBS), or other stable protecting group prior to coupling. 2. Use a Milder Base: Strong bases like NaOH or K₃PO₄ can exacerbate catalyst issues. Consider using a weaker base like K₂CO₃ or Cs₂CO₃.[4][5] 3. Modify Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can accelerate the catalytic cycle and may be less susceptible to inhibition.[6][7] |
| Poor Solubility | Naphthalene derivatives can have poor solubility in common ethereal or hydrocarbon solvents, especially as the reaction progresses and the product forms.[8] This leads to a heterogeneous mixture and stalls the reaction. | 1. Solvent Screening: Test solubility in solvents like Dioxane, DMF, or Toluene/Water mixtures. A higher boiling point solvent like DMPU or Diglyme can sometimes be effective. 2. Temperature Optimization: Ensure the reaction is heated sufficiently to maintain a homogeneous solution (typically 80-110 °C). |
| Catalyst Deactivation | Inadequate degassing allows oxygen to enter the reaction, which can oxidize the Pd(0) active catalyst to inactive Pd(II) species or degrade the phosphine ligands. | Protocol: Rigorous Degassing: 1. Combine the aryl halide, boronic acid/ester, and base in the reaction flask. 2. Seal the flask with a septum and purge with Argon or Nitrogen for 15-20 minutes. 3. Add the degassed solvent(s) via cannula or syringe. 4. Bubble Argon through the stirred solution for another 15-20 minutes. 5. Finally, add the Palladium catalyst and ligand (as solids or a freshly prepared solution) under a positive pressure of inert gas. |
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Answer: The formation of a hydrodehalogenated (HDH) byproduct is a well-known side reaction in palladium-catalyzed couplings. It typically occurs through two main pathways:
-
Protonolysis of the Aryl-Palladium Intermediate: After oxidative addition, the Ar-Pd(II)-X intermediate can be protonated by a source in the reaction mixture (e.g., water, the phenol itself, or impurities in the base) before it has a chance to engage in transmetalation. This is more common with electron-rich aryl halides.
-
β-Hydride Elimination from the Pd-Amide (in Buchwald-Hartwig): In amination reactions, the palladium amide intermediate can sometimes undergo β-hydride elimination, which is a competing pathway to reductive elimination.[9]
Strategies to Minimize De-bromination:
-
Choice of Base: Use a scrupulously dry, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. If using carbonates, be aware they can contain water. Drying the base in an oven before use is recommended.
-
Solvent System: Water is often required for Suzuki couplings to facilitate the dissolution of the base and transmetalation. However, excess water can promote protonolysis. Use the minimum amount of water necessary, or consider anhydrous coupling conditions if your system allows. Toluene is generally less prone to promoting HDH than more polar aprotic solvents like DMF or dioxane.
-
Ligand Selection: Highly electron-donating and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) can promote the desired reductive elimination step, outcompeting the side reactions that lead to de-bromination.[6]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation step over the competing unimolecular or pseudo-unimolecular decomposition pathways.
Scenario 2: Photochemical Instability
Answer: Yes, there is strong evidence that bromonaphthols are photochemically active, and this is a likely cause of your observation. As mentioned previously, the key pathway involves the photochemical cleavage of the C-Br bond.
Mechanism of Photodecomposition: A study on 6-bromo-2-naphthol demonstrated that upon UV irradiation, especially in the presence of a base like triethylamine, the molecule can enter an excited triplet state.[1] This excited state facilitates the elimination of HBr to generate a highly electrophilic triplet carbene intermediate. This carbene can then react non-selectively with solvents, reagents, or itself, leading to a complex mixture of colored polymeric byproducts.
Proposed Photochemical Decomposition Pathway
Caption: Postulated photochemical degradation of 6-bromo-8-fluoronaphthalen-2-ol.
Preventative Measures:
-
Protect from Light: Always conduct reactions in a flask wrapped with aluminum foil. This is the simplest and most effective solution.
-
Minimize Reaction Time: Do not leave reactions running unnecessarily for extended periods (e.g., overnight) if the conversion is complete in a few hours.
-
Base Considerations: Since the decomposition can be base-assisted, avoid leaving the compound in basic solutions exposed to light for any length of time. This is critical during aqueous workups, where a basic solution might be left in a separatory funnel in ambient light.
References
-
Lino, V., et al. (2018). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Chemistry – A European Journal, 24(56), 15029-15036. Available from: [Link]
-
Williams, G. H. (1960). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. PhD Thesis, University of London. Available from: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
Mihelcic, J.R., & Luthy, R.G. (1988). Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems. Applied and Environmental Microbiology, 54(5), 1182-1187. Available from: [Link]
-
Verma, A., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 659463. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]
-
Brussol, C., et al. (1999). Photo-induced OH reactions of naphthalene and its oxidation products on SiO2. Environmental Science and Pollution Research International, 6(3), 138-40. Available from: [Link]
-
Mihelcic, J.R., & Luthy, R.G. (1988). Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems. PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? Available from: [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
MDPI. (2022). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. Available from: [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-9. Available from: [Link]
-
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available from: [Link]
-
Pretali, L., et al. (2009). Photoarylation/alkylation of bromonaphthols. The Journal of Organic Chemistry, 74(3), 1034-41. Available from: [Link]
-
Molander, G. A., & Kerste, E. A. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416-23. Available from: [Link]
Sources
- 1. Photoarylation/alkylation of bromonaphthols [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems (Journal Article) | OSTI.GOV [osti.gov]
- 3. Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Purity Characterization of 6-Bromo-8-fluoronaphthalen-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Advanced Synthesis
6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0) is a highly functionalized naphthalene derivative that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a hydroxyl group and two distinct halogens (bromine and fluorine), offers multiple reactive sites for further molecular elaboration.[3][4] Such halogenated aromatic compounds are foundational to the development of novel pharmaceuticals and advanced materials like Organic Light-Emitting Diodes (OLEDs).[5][6]
However, the synthetic utility of this reagent is directly contingent on its purity. Undetected impurities, such as regioisomers, starting materials, or reaction byproducts, can lead to unforeseen side reactions, compromised yields, and, in the context of drug development, potentially toxicological endpoints. This guide provides a comprehensive framework for the rigorous characterization of 6-Bromo-8-fluoronaphthalen-2-ol, establishing a self-validating analytical workflow that ensures the reliability and reproducibility of your research. We will compare its analytical profile with its common precursor, 6-Bromo-2-naphthalenol, to highlight key characterization challenges.
Strategic Analytical Workflow for Purity Verification
A multi-technique approach is essential for a complete purity assessment. No single method can provide a holistic view. The workflow below integrates chromatographic, spectroscopic, and elemental analyses to build a robust and verifiable purity profile.
Caption: Overall analytical workflow for purity characterization.
Chromatographic Purity Assessment: The Quantitative Backbone
Chromatography is the cornerstone of purity determination, separating the main component from its impurities. Employing two orthogonal techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is critical for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the preferred method for quantifying the purity of non-volatile, thermally sensitive organic molecules like 6-Bromo-8-fluoronaphthalen-2-ol. Its high resolution allows for the separation of structurally similar impurities, such as regioisomers, which are common byproducts in the synthesis of functionalized naphthalenes.[3]
Expected Outcome: A high-purity sample (>98%) will exhibit a single major peak with a consistent retention time. The purity is typically reported as a percentage of the total peak area. Potential impurities to monitor include the starting material, 6-bromo-2-naphthol, and any over-brominated or under-fluorinated species.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While the target molecule itself may have limited volatility, GC-MS is invaluable for detecting and identifying low-molecular-weight impurities. These often include residual solvents from purification (e.g., acetonitrile, ethyl acetate, petroleum ether)[7] or volatile byproducts from the synthesis, which may not be visible by HPLC. The mass spectrometer provides definitive identification of these components.
Expected Outcome: The chromatogram should be free of significant peaks other than the derivatized analyte (if necessary) and the solvent front. Any detected peaks can be identified by comparing their mass spectra to standard libraries (e.g., NIST).
Caption: Workflow for HPLC-based purity analysis.
Spectroscopic Verification: Confirming Identity and Isomeric Purity
Spectroscopy provides unambiguous structural confirmation, ensuring that the major peak observed in chromatography is indeed the correct molecule and not a closely related isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The distinct splitting patterns of the aromatic protons confirm the substitution pattern.
-
¹³C NMR: Determines the number of unique carbon atoms, confirming the overall carbon skeleton.
-
¹⁹F NMR: This is crucial for fluorinated compounds.[8] A single peak in the ¹⁹F NMR spectrum confirms the presence of a single fluorine environment, which is a key indicator of isomeric purity. The absence of other fluorine signals rules out regioisomers formed during the fluorination step.[7]
Expected Outcome: The spectra should match the theoretical structure of 6-Bromo-8-fluoronaphthalen-2-ol. The chemical shifts, integration values, and coupling constants must be consistent with the assigned structure. Any significant unassigned peaks may indicate the presence of impurities.
Comparative Analysis: 6-Bromo-8-fluoronaphthalen-2-ol vs. 6-Bromo-2-naphthalenol
Comparing the target compound with its common precursor, 6-Bromo-2-naphthalenol (CAS 15231-91-1)[9], highlights the specific analytical challenges introduced by the fluorine atom.
| Parameter | 6-Bromo-8-fluoronaphthalen-2-ol | 6-Bromo-2-naphthalenol (Precursor/Impurity) | Scientific Rationale |
| Molecular Weight | 241.06 g/mol [10] | 223.07 g/mol [9] | The mass difference (18 Da) is readily distinguishable by MS, allowing for clear identification of precursor carry-over. |
| Polarity | Higher | Lower | The introduction of the highly electronegative fluorine atom increases molecular polarity, leading to shorter retention times in reverse-phase HPLC compared to its precursor under identical conditions. |
| Potential Isomers | Positional isomers (e.g., 6-Bromo-5-fluoronaphthalen-2-ol) | None (related to fluorination) | The key challenge is separating regioisomers formed during the fluorination step. HPLC method development must focus on resolving these closely eluting compounds. |
| Key NMR Signal | ¹⁹F NMR signal | Absent | The presence and singularity of the ¹⁹F NMR signal is the most definitive test for successful, isomerically pure fluorination. |
| Primary Impurities | 6-Bromo-2-naphthalenol, regioisomers, di-fluorinated species. | Di-brominated naphthalenols, starting materials from its own synthesis. | The impurity profile is directly linked to the specific synthetic step (fluorination vs. bromination). |
Detailed Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Start at 60% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. This method is based on standard chromatographic analysis procedures.[11]
Protocol 2: Structural Verification by NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set spectral width to cover the range from -1 to 12 ppm.
-
Process data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire using a proton-decoupled pulse program.
-
Acquire a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).
-
Set spectral width to cover 0-200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire using a proton-decoupled pulse program.
-
Use an appropriate fluorine reference standard (e.g., external CFCl₃).
-
Acquire at least 64 scans.
-
-
Data Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the expected structure of 6-Bromo-8-fluoronaphthalen-2-ol.
Conclusion: Ensuring Confidence in Your Starting Material
The characterization of 6-Bromo-8-fluoronaphthalen-2-ol is a clear example of the principle that the quality of your results is dictated by the quality of your starting materials. A superficial purity assessment is insufficient. By adopting a multi-pronged, self-validating analytical strategy that combines orthogonal chromatographic techniques with definitive spectroscopic confirmation, researchers can proceed with confidence. This rigorous approach minimizes experimental variability, ensures the integrity of downstream data, and ultimately accelerates the pace of discovery in both drug development and materials science.
References
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CrystEngComm, RSC Publishing. "Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction." RSC Publishing. Available at: [Link]
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Inchem.org. "CHLORINATED NAPHTHALENES (CICAD 34, 2001)." Inchem.org. Available at: [Link]
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University of Illinois IDEALS. "ROTATIONAL SPECTROSCOPY OF FLUORONAPHTHALENES: THE MODEL STUDY OF HALOGENATED NAPHTHALENES." University of Illinois. Available at: [Link]
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NINGBO INNO PHARMCHEM CO., LTD. "The Significance of Halogenated Naphthalenes in Modern Chemical Synthesis." Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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ResearchGate. "Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization." ResearchGate. Available at: [Link]
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Regulations.gov. "Naphthalene Purity Determination." Regulations.gov. Available at: [Link]
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Chemical-Suppliers.com. "6-Bromonaphthalen-2-ol | CAS 15231-91-1." Chemical-Suppliers.com. Available at: [Link]
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Wiley Online Library. "Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights." Wiley Online Library. Available at: [Link]
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Introduction: The Analytical Imperative for a Novel Building Block
An In-Depth Comparative Guide to the HPLC Analysis of 6-Bromo-8-fluoronaphthalen-2-ol
6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic compound with a structure poised for utility in medicinal chemistry and materials science. As a pharmaceutical intermediate or a key building block, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for its analysis, offering the precision, sensitivity, and robustness required for quality control in a regulated environment.[1][2]
This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of HPLC methodologies for 6-Bromo-8-fluoronaphthalen-2-ol. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, compare viable alternatives, and present the experimental data necessary for informed decision-making in your laboratory.
Physicochemical Landscape & Analytical Strategy
Before developing a separation method, understanding the analyte is paramount. The structure of 6-Bromo-8-fluoronaphthalen-2-ol—a hydrophobic naphthalene core functionalized with a bromine atom, a fluorine atom, and a weakly acidic hydroxyl group—dictates our analytical approach.
-
Hydrophobicity: The polycyclic aromatic hydrocarbon (PAH) structure is inherently nonpolar, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where it will interact strongly with a nonpolar stationary phase.[3][4]
-
Polarity and Selectivity: The presence of bromine, fluorine, and hydroxyl groups introduces polarity and potential for specific interactions (e.g., hydrogen bonding, dipole-dipole). These are the levers we can pull to achieve separation from structurally similar impurities.
-
UV Absorbance: The naphthalene ring system is a strong chromophore, ensuring high sensitivity for UV detection. A full UV scan using a Diode Array Detector (DAD) is essential during method development to determine the optimal wavelength for quantification, typically at one of the absorbance maxima to ensure maximum sensitivity and minimal interference.
Core Methodology: A Comparative Analysis of Reversed-Phase HPLC
RP-HPLC is the undisputed method of choice for this compound.[4][5] However, the "best" method depends on the specific analytical challenge—is it for simple potency assay or for complex impurity profiling? Here, we compare the critical components.
Diagram: HPLC Method Development Workflow
Caption: Workflow for developing a robust HPLC method.
Stationary Phase Selection: Beyond C18
The choice of stationary phase is the most powerful tool for controlling selectivity. While a C18 (octadecylsilane) column is the workhorse of RP-HPLC, alternative chemistries can provide superior performance for halogenated aromatics.
Causality Explained: A standard C18 column separates primarily based on hydrophobicity.[4] For 6-Bromo-8-fluoronaphthalen-2-ol, this is effective for separating it from more polar or less retained impurities. However, for isomers or degradation products with similar hydrophobicity, a different separation mechanism is required. Phenyl- and PFP-based columns introduce π-π interactions, which can differentiate compounds based on the electron density of their aromatic rings, an effect influenced by the attached halogens.[6]
Table 1: Comparison of Recommended HPLC Stationary Phases
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Potential Drawbacks |
| C18 (Octadecyl) | Hydrophobic Interactions | General purpose, potency assays, separating compounds with significant hydrophobicity differences. | May fail to resolve positional isomers or impurities with similar LogP values. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Separating aromatic compounds, especially those with electron-withdrawing/donating groups.[5] | Can have lower hydrophobic retention than C18; may require less organic modifier. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Excellent for halogenated compounds and positional isomers. Offers unique selectivity.[6] | Retention behavior can be more complex to predict; may be more sensitive to mobile phase changes. |
Mobile Phase Optimization: Acetonitrile vs. Methanol
The choice of organic modifier in the mobile phase impacts both elution strength and selectivity.
-
Acetonitrile (ACN): Generally the preferred solvent for aromatic compounds. It has a lower viscosity (leading to higher efficiency) and is a weaker solvent in π-π interactions with phenyl-based columns, which can enhance selectivity between similar aromatic analytes.[5]
-
Methanol (MeOH): A more protic solvent that can engage in hydrogen bonding. While a stronger solvent than ACN for some compounds, it can sometimes offer unique selectivity, particularly if impurities have hydrogen-bonding capabilities.
Experimental Protocol 1: Baseline RP-HPLC Method (C18)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Rationale: The acidic TFA is used to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak and consistent retention. A gradient is employed to ensure elution of any highly retained, nonpolar impurities while providing good resolution of early-eluting compounds.[7]
Alternative Techniques: A Comparative Overview
While RP-HPLC is the primary tool, it is essential to understand its place relative to other analytical technologies.
Diagram: Analytical Technique Selection
Caption: Decision tree for selecting an analytical technique.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is not a different technique but rather an evolution of HPLC that uses smaller particle size columns (<2 µm) and higher pressures.
Causality Explained: The smaller particles provide a significantly greater number of theoretical plates, leading to much sharper peaks and higher resolution. This allows for faster flow rates and shorter run times without sacrificing separation quality.
Table 2: Performance Comparison: HPLC vs. UPLC
| Parameter | Conventional HPLC (5 µm) | UPLC (sub-2 µm) | Advantage of UPLC |
| Run Time | 15-30 minutes | 2-5 minutes | Increased throughput |
| Resolution | Good | Excellent | Better separation of closely eluting peaks |
| Solvent Consumption | High | Low (~70-80% reduction) | Greener, lower cost |
| System Pressure | 400-600 bar | 1000-1500 bar | Requires specialized instrumentation |
| Sensitivity | Baseline | Higher (due to sharper peaks) | Lower detection limits |
For drug development professionals, transitioning a validated HPLC method to UPLC is a common strategy to increase sample throughput in a high-demand QC environment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful separation technique, especially for volatile compounds. While less common for routine analysis of a compound like 6-Bromo-8-fluoronaphthalen-2-ol, it serves a critical role as an orthogonal method.
Applicability: Direct analysis by GC is challenging due to the low volatility of the analyte. The phenolic hydroxyl group would need to be derivatized (e.g., silylation) to increase volatility and prevent peak tailing. However, GC-MS is invaluable for identifying unknown impurities, as the mass spectrometer provides structural information. It is not a replacement for HPLC but a complementary tool for investigations.[8]
Conclusion and Recommendations
For the routine analysis and quality control of 6-Bromo-8-fluoronaphthalen-2-ol, a Reversed-Phase HPLC method utilizing a C18 column and an acetonitrile/water gradient with a UV detector is the recommended starting point. This approach is robust, reliable, and universally available.
For challenging separations involving critical pairs of impurities or positional isomers, exploring a PFP or Phenyl-Hexyl stationary phase is strongly advised. The alternative selectivity mechanisms offered by these columns are often the key to achieving baseline resolution.
Finally, for laboratories focused on high-throughput screening or seeking to improve efficiency, migrating the optimized HPLC method to a UPLC platform will yield significant gains in speed, sensitivity, and solvent reduction, providing a clear return on investment for long-term quality control.
References
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A Comparative Guide to the Definitive Structural Validation of 6-Bromo-8-fluoronaphthalen-2-ol: The Primacy of X-ray Crystallography
For researchers, medicinal chemists, and material scientists, the precise molecular structure of a novel compound is not merely an academic detail; it is the foundational blueprint upon which all further investigation is built. For a substituted naphthalene like 6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0), a molecule with potential applications as a synthetic intermediate in drug discovery, ambiguity in the placement of its bromo and fluoro substituents is unacceptable. While routine spectroscopic methods provide essential clues, they often fall short of delivering the unequivocal proof required for intellectual property, regulatory submission, and rational drug design.
This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 6-Bromo-8-fluoronaphthalen-2-ol. It establishes why single-crystal X-ray diffraction (SCXRD) stands as the gold standard for absolute structure determination and presents a comprehensive, field-proven workflow for its application, from sample synthesis to final structural validation.
Part 1: Synthesis, Purification, and Preliminary Analysis
The journey to structural validation begins with the material itself. The quality of the final analytical data is inextricably linked to the purity of the starting compound.
Synthesis Pathway
While multiple synthetic routes to 6-Bromo-8-fluoronaphthalen-2-ol exist, a common approach involves a multi-step synthesis, potentially starting from precursors like 1-Amino-7-naphthol.[1] Regardless of the specific pathway, the final product must be rigorously purified to remove starting materials, by-products, and residual solvents, all of which can inhibit crystallization and confound spectroscopic analysis.
Protocol: Purification by Column Chromatography
-
Stationary Phase Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes), gradually increasing the polarity by adding a more polar solvent like ethyl acetate. The gradient is chosen based on preliminary thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC to isolate the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Following purification, initial characterization is performed using techniques that confirm molecular weight and provide a preliminary structural hypothesis.
Part 2: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful tool available for determining the molecular structure of a crystalline material at atomic-level resolution.[2] It moves beyond the indirect inferences of spectroscopy to provide a direct, three-dimensional map of electron density within the molecule, unambiguously defining the connectivity and spatial arrangement of every atom.
The Causality Behind Crystallization: The Bottleneck and the Solution
The most significant challenge in SCXRD is obtaining a high-quality single crystal suitable for diffraction—typically larger than 0.1 mm in all dimensions, with no significant cracks or defects.[3] The process relies on creating a supersaturated solution from which, upon slow change in conditions (e.g., temperature or solvent composition), molecules can self-assemble into a highly ordered crystal lattice. Purity, solvent choice, and patience are the most critical factors.[4]
Experimental Protocol: Growing X-ray Quality Crystals
-
Purity Confirmation: Ensure the starting material is of the highest possible purity, as confirmed by NMR. Impurities can act as nucleation sites, leading to many small crystals instead of a few large ones.[4]
-
Solubility Screening: In a series of small vials, test the solubility of a few milligrams of 6-Bromo-8-fluoronaphthalen-2-ol in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find a solvent in which the compound is moderately soluble.[5]
-
Method 1: Slow Evaporation (Primary Method for Naphthols):
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.
-
Filter the solution through a syringe filter into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[4]
-
Cover the vial with a cap, but do not seal it tightly; instead, puncture the cap with a needle. This allows for slow, controlled solvent evaporation over several days to weeks.
-
Place the vial in a vibration-free location and monitor for crystal growth without disturbing the setup.[4]
-
-
Method 2: Vapor Diffusion (Solvent/Anti-Solvent):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" (in which the compound is insoluble).
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization. A common pair is dichloromethane (good solvent) and pentane or ether (anti-solvent).[5]
-
Workflow for Structural Validation by SCXRD
Caption: Overall workflow for the definitive structural validation of a small molecule.
Protocol: Data Collection and Structure Refinement
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible fractures. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Place the crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique, three-dimensional pattern of reflections. The intensities and positions of these reflections are recorded as the crystal is rotated.[3]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Computational methods are then used to solve the "phase problem" and generate an initial electron density map.[6]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve its fit. Key quality indicators for the final structure include:
-
R-factor (R1): A measure of the agreement between the calculated model and the observed experimental data. Values below 5% (0.05) are considered excellent for small molecules.
-
Goodness-of-Fit (GOF): Should be close to 1.0 for a good model.
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, indicating that the atomic model accounts for all the electrons in the structure.[7]
-
Part 3: A Comparative Analysis with Spectroscopic Techniques
While SCXRD is definitive, other analytical techniques are indispensable for routine analysis and for providing the initial hypothesis that SCXRD confirms. The table below objectively compares their capabilities for the specific challenge of validating the 6-Bromo-8-fluoronaphthalen-2-ol structure.
| Technique | Information Provided | Strengths for this Molecule | Inherent Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguously determines the precise positions of the F, Br, and OH groups on the naphthalene core. Provides definitive proof of isomer identity. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[2] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY), F-H coupling. | Confirms the presence of the naphthalene scaffold and the number of protons. ¹⁹F NMR confirms the fluorine environment. ¹H-¹⁹F coupling can help locate the fluorine atom relative to nearby protons. | Cannot definitively distinguish between all possible isomers without complex experiments and assumptions. Ambiguity can remain, especially in crowded aromatic systems.[8] |
| Mass Spectrometry (MS) | Molecular weight and, with high resolution (HRMS), the exact elemental formula (C₁₀H₆BrFO). | Quickly confirms the molecular formula, ruling out incorrect elemental compositions. Fragmentation patterns can offer some structural clues.[9] | Provides no information on the connectivity of atoms. It cannot distinguish between structural isomers which have the same mass and formula. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly identifies the O-H stretch of the hydroxyl group and C-H/C=C bonds of the aromatic system.[10] | Provides very little information about the overall molecular architecture or the positions of the substituents. |
Conclusion: The Imperative of Unambiguous Proof
For the advancement of research and development, particularly in regulated fields like pharmaceuticals, the structural validation of a molecule like 6-Bromo-8-fluoronaphthalen-2-ol cannot be left to interpretation. While NMR and Mass Spectrometry are powerful and essential tools for confirming purity and proposing a structure, they provide circumstantial evidence. They can suggest the correct isomer has been synthesized, but they cannot definitively prove it.
References
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Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory.
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ChemicalBook. 6-bromo-1-fluoronaphthalen-2-ol synthesis.
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ChemicalBook. 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis.
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2528-2554.
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Creative BioMart. X-ray Crystallography.
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University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals.
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ACUBIOCHEM. 6-Bromo-8-fluoronaphthalen-2-ol.
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Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 385–399.
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BLD Pharm. 82995-06-0|6-Bromo-8-fluoronaphthalen-2-ol.
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Tanimoto, H., et al. (2023). Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. CrystEngComm, 25(42), 5909-5914.
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Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782.
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ResearchGate. Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid.
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Coles, S. J., et al. (2010). Synthetic and structural studies of 1,8-chalcogen naphthalene derivatives. Dalton Transactions, 39(25), 5845-5856.
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Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030.
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Dichtel Research Group. Halogenated Naphthalenes Reported in CEJ.
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Matrix Scientific. 6-Bromo-8-fluoroquinolin-2-ol.
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SpectraBase. 2-(Bromomethyl)-6-fluoronaphthalene - Optional[MS (GC)] - Spectrum.
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A Comparative Spectroscopic Guide to 6-Bromo-8-fluoronaphthalen-2-ol and Its Analogs
In the landscape of drug discovery and materials science, the precise characterization of substituted naphthalene derivatives is paramount. These compounds form the backbone of numerous pharmaceuticals and functional materials, where subtle changes in substitution patterns can dramatically alter biological activity and physical properties. 6-Bromo-8-fluoronaphthalen-2-ol is a key intermediate whose unique substitution pattern—a hydroxyl group, a bromine atom, and a fluorine atom on the naphthalene core—presents a fascinating case for spectroscopic analysis.
This guide provides an in-depth comparison of the spectroscopic data of 6-Bromo-8-fluoronaphthalen-2-ol with a curated selection of its analogs. By dissecting their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a foundational understanding of how substituent effects manifest in the spectra of these complex molecules. This comparative approach not only aids in the unambiguous identification of the target compound but also offers insights into the electronic and structural nuances of halogenated naphthols.
The Logic of Spectroscopic Characterization
A multi-pronged spectroscopic approach is non-negotiable for the structural elucidation of multifaceted molecules like 6-Bromo-8-fluoronaphthalen-2-ol. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Reveals the chemical environment of each hydrogen and carbon atom, providing crucial information about the connectivity of atoms and the electronic effects of neighboring substituents.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides clues about its structure through the analysis of fragmentation patterns. The presence of bromine, with its characteristic isotopic signature, makes MS a particularly powerful tool.
The following diagram illustrates a standard workflow for the comprehensive spectroscopic analysis of a novel synthetic compound.
Caption: General workflow for spectroscopic analysis.
The Analogs: A Basis for Comparison
To understand the spectroscopic signatures of 6-Bromo-8-fluoronaphthalen-2-ol, we will compare it against the following analogs. This selection allows for a systematic evaluation of the individual and combined effects of the hydroxyl, bromo, and fluoro substituents.
Caption: Structural relationships of the compared compounds.
Comparative Spectroscopic Analysis
While specific experimental data for 6-Bromo-8-fluoronaphthalen-2-ol is not widely published, its spectroscopic features can be reliably predicted by analyzing the trends observed in its structural analogs.
¹H NMR Spectroscopy: Probing the Aromatic Environment
The chemical shifts of the protons on the naphthalene ring are highly sensitive to the electronic effects of the substituents. The electron-donating hydroxyl group (-OH) tends to shield aromatic protons (shifting them upfield), while the electron-withdrawing halogens (-Br and -F) deshield them (shifting them downfield).
Table 1: Comparative ¹H NMR Data (Aromatic Region) in CDCl₃
| Compound | H-1 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-7 (δ, ppm) | Other Protons (δ, ppm) |
| Naphthalene | 7.81 | 7.46 | 7.81 | 7.46 | 7.46 | H-2, H-6, H-8: 7.46 |
| 2-Naphthol | 7.73 | 7.14 | 7.39 | 7.73 | 7.27 | H-5, H-8: ~7.73 |
| 6-Bromo-2-naphthol [1][2] | 7.63 | 7.10 | 7.38 | 7.90 | 7.42 | H-8: 7.59 |
| 1-Bromonaphthalene [3][4] | - | 7.69 | 7.73 | 8.19 | 7.44 | H-2: 7.71, H-3: 7.51 |
| 1-Fluoronaphthalene [5] | - | 7.56 | 7.80 | 8.09 | 7.48 | H-2: 7.11, H-3: 7.33 |
| Predicted: 6-Bromo-8-fluoro-2-ol | d, ~7.8 | d, ~7.2 | d, ~7.5 | s, ~8.0 | d, ~7.6 | - |
Note: Predicted values are estimations based on additive substituent effects. Actual values may vary. Data for analogs are sourced from publicly available databases.
Analysis of Trends:
-
Hydroxyl Effect: In 2-naphthol, the protons ortho (H-1, H-3) and para (H-6) to the -OH group are shielded compared to naphthalene.
-
Halogen Effect: In 6-bromo-2-naphthol, the bromine atom at C-6 deshields the adjacent protons, particularly H-5 and H-7.[1] The fluorine atom in 1-fluoronaphthalene strongly deshields the peri proton (H-8) and shows characteristic coupling to adjacent protons (H-2 and H-8).[5]
-
Predicted Spectrum for 6-Bromo-8-fluoronaphthalen-2-ol: We can predict that H-1 and H-3 will be influenced by the -OH group, appearing relatively upfield. H-5 and H-7 will be deshielded by the adjacent bromine and fluorine atoms, respectively. The fluorine at C-8 will likely introduce a doublet of doublets splitting pattern for H-7 due to ortho coupling with H-6 (which is substituted by Br) and a larger coupling to the fluorine atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Substituents also induce significant shifts in the ¹³C NMR spectrum. The carbon atom directly attached to a substituent (ipso-carbon) shows the largest shift.
Table 2: Comparative ¹³C NMR Data in CDCl₃
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-6 (δ, ppm) | C-8 (δ, ppm) | Other Carbons (δ, ppm) |
| Naphthalene | 128.1 | 125.9 | 125.9 | 128.1 | C-4a, C-8a: 133.7 |
| 2-Bromonaphthalene [6] | 127.7 | 121.2 | 127.7 | 128.3 | C-3: 130.0, C-4: 126.6 |
| Predicted: 6-Bromo-8-fluoro-2-ol | ~125 | ~154 | ~118 | ~158 (d) | - |
Note: Predicted values are estimations. (d) indicates a doublet due to C-F coupling.
Analysis of Trends:
-
Ipso-Carbon Shifts: The carbon bearing the hydroxyl group (C-2) is significantly deshielded (~155 ppm). Carbons attached to bromine (C-Br) are typically shifted to ~120-130 ppm.[6] The C-F bond will cause a large downfield shift for C-8, and this signal will appear as a doublet with a large ¹JCF coupling constant.
-
Ortho, Meta, and Para Effects: The substituents influence the chemical shifts of neighboring carbons in predictable ways, which aids in the assignment of signals.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is excellent for identifying the key functional groups in the molecule.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | Aromatic C-H Stretch | C=C Stretch (Aromatic) | C-O Stretch | C-Br/C-F Stretch |
| Naphthalene [7] | - | ~3050 | ~1600, ~1500 | - | - |
| 2-Naphthol | 3200-3600 (broad) | ~3050 | ~1620, ~1510 | ~1250 | - |
| 1-Bromonaphthalene [4] | - | ~3060 | ~1580, ~1490 | - | ~500-600 |
| Predicted: 6-Bromo-8-fluoro-2-ol | 3200-3600 (broad) | ~3070 | ~1610, ~1500 | ~1260 | C-F: ~1100-1200, C-Br: ~500-600 |
Analysis of Trends:
-
O-H Stretch: The presence of the hydroxyl group will result in a characteristic broad absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.
-
C-Halogen Stretch: The C-F and C-Br stretching vibrations appear in the fingerprint region. The C-F stretch is typically stronger and at a higher frequency than the C-Br stretch.
-
Aromatic Vibrations: The characteristic aromatic C-H and C=C stretching bands will be present in all compounds. The substitution pattern can influence the out-of-plane C-H bending vibrations (below 900 cm⁻¹), providing further structural clues.[8]
Mass Spectrometry: Molecular Weight and Isotopic Patterns
Mass spectrometry provides the molecular weight and fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Analysis of Trends:
-
Molecular Ion Peak: The mass spectrum of 6-Bromo-8-fluoronaphthalen-2-ol will show a molecular ion (M⁺) peak at m/z 240 and an M+2 peak at m/z 242 of nearly equal intensity. This is the classic signature of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1.[9]
-
Fragmentation: Common fragmentation pathways for naphthols include the loss of CO and CHO. The presence of halogens will also lead to fragments corresponding to the loss of Br or F radicals. The relative stability of the naphthalene ring means the molecular ion peak will be quite intense.
Experimental Protocols
Reproducible data is the cornerstone of scientific integrity. The following are standardized protocols for the acquisition of spectroscopic data for naphthalenic compounds.
1. NMR Sample Preparation and Acquisition
-
Protocol:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be displayed in absorbance or transmittance.
-
3. Mass Spectrometry (Electron Ionization - EI)
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, the sample is heated under vacuum to promote volatilization.
-
In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Conclusion
The spectroscopic characterization of 6-Bromo-8-fluoronaphthalen-2-ol is a clear example of how a combination of modern analytical techniques can be used to elucidate the structure of a complex organic molecule. By comparing its predicted spectral data with that of simpler, related analogs, we can confidently assign its key features. The ¹H and ¹³C NMR spectra reveal the precise electronic environment of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the hydroxyl and carbon-halogen functional groups, and mass spectrometry provides definitive evidence of the molecular weight and the presence of a bromine atom. This guide serves as a valuable resource for researchers, providing both the foundational knowledge and the practical framework needed to interpret the spectroscopic data of substituted naphthalenes.
References
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Maeda, H., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5121. [Link][10][11][12]
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Bonnamy, A., et al. (2020). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 641, A13. [Link][13]
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Werner, E. (1954). An Infra-red spectroscopic study of naphthalene substitution. Australian Journal of Chemistry, 8(3), 339-347. [Link][8]
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PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. Retrieved from [Link][14]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][9]
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PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link][4]
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PubChem. (n.d.). 8-Bromonaphthalen-2-ol. Retrieved from [Link][15]
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NIST. (n.d.). Naphthalene. In NIST Chemistry WebBook. Retrieved from [Link][16]
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NASA Ames Research Center. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. Retrieved from [Link][7]
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SpectraBase. (n.d.). 6-Bromo-2-naphthol. Retrieved from [Link][2]
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A Comparative Guide to the Biological Activity of 6-Bromo-8-fluoronaphthalen-2-ol Versus Other Naphthalenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties.[3] Naphthalenols, hydroxylated derivatives of naphthalene, have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[4][5][6] The introduction of halogen substituents, such as bromine and fluorine, can further modulate the electronic properties and lipophilicity of the molecule, often enhancing its biological efficacy. This guide focuses on the prospective biological landscape of 6-Bromo-8-fluoronaphthalen-2-ol by comparing it with other well-studied naphthalenols.
Comparative Analysis of Biological Activity
While specific biological data for 6-Bromo-8-fluoronaphthalen-2-ol is not yet available in published literature, we can infer its potential activities by examining structurally related naphthalenols. The presence of both a bromine and a fluorine atom on the naphthalene core of 6-Bromo-8-fluoronaphthalen-2-ol suggests a unique electronic and steric profile that could influence its interaction with biological targets.
Antimicrobial Activity
Naphthalenol derivatives have shown considerable promise as antimicrobial agents.[4] For instance, certain aminoalkyl-2-naphthols have exhibited potent antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[7] Lipophilic phenols and naphthols have also demonstrated significant activity against Gram-positive bacteria.[8] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial membranes or inhibit essential enzymes. The halogen substituents on 6-Bromo-8-fluoronaphthalen-2-ol could enhance its lipophilicity, potentially facilitating its passage through bacterial cell walls and leading to potent antimicrobial effects.
Table 1: Antimicrobial Activity of Selected Naphthalenol Derivatives
| Compound/Derivative | Target Organism(s) | Activity (e.g., MIC) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 µg/mL | [7] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | E. coli strains | 25 µg/mL | [7] |
| Aminonaphthols incorporated with indole | Various bacteria and fungi | MIC values as low as 8 µg/mL | [9] |
| Azetidinone derivatives of β-naphthol | E. coli, S. aureus, P. aeruginosa, A. niger | Significant activity | [6] |
Anticancer Activity
The naphthalene scaffold is a prominent feature in many anticancer agents.[10] Naphthalene-substituted triazole spirodienones, for example, have demonstrated remarkable cytotoxic activity against breast, cervical, and lung cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[3] The proposed mechanisms of action for anticancer naphthalenols often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][11] The electron-withdrawing nature of the fluorine and bromine atoms in 6-Bromo-8-fluoronaphthalen-2-ol could enhance its ability to interact with biological macromolecules, potentially leading to significant cytotoxic effects against cancer cells.
Table 2: Anticancer Activity of Selected Naphthalenol Derivatives
| Compound/Derivative | Cell Line(s) | Activity (e.g., IC50) | Reference |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (breast cancer) | 0.03 µM | [3] |
| Naphthalene-substituted triazole spirodienone (6a) | HeLa (cervical cancer) | 0.07 µM | [3] |
| Naphthalene-substituted triazole spirodienone (6a) | A549 (lung cancer) | 0.08 µM | [3] |
| 2-Naphthaleno cyanostilbene (5c) | COLO 205 (colon cancer) | GI50 ≤ 25 nM | [10] |
| Aminobenzylnaphthols | BxPC-3 (pancreatic), HT-29 (colorectal) | Cytotoxic and proapoptotic | [11] |
Enzyme Inhibition
Naphthols have been identified as potent inhibitors of various enzymes. For example, α-naphthol and β-naphthol have been shown to inhibit mushroom tyrosinase, a key enzyme in melanin biosynthesis.[12] Other naphthalenol derivatives have demonstrated inhibitory activity against acetylcholinesterase and carbonic anhydrase.[13] The specific substitution pattern of 6-Bromo-8-fluoronaphthalen-2-ol could allow it to fit into the active site of certain enzymes, potentially leading to competitive or non-competitive inhibition. The study of plant-derived phenols and their enzyme inhibitory effects further supports the potential of naphthalenols in this area.[14]
Table 3: Enzyme Inhibition by Selected Naphthalenol Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Profile | Reference |
| β-Naphthol | Mushroom Tyrosinase | Competitive inhibitor | [12] |
| α-Naphthol | Mushroom Tyrosinase | Competitive inhibitor | [12] |
| 1-Naphthol derivatives | Acetylcholinesterase | Ki values in the sub-micromolar range | [13] |
| 1-Naphthol derivatives | Carbonic Anhydrase I & II | Ki values in the sub-micromolar range | [13] |
Experimental Protocols
To evaluate the biological activity of 6-Bromo-8-fluoronaphthalen-2-ol, a series of well-established in vitro assays can be employed. The following protocols are based on methodologies used for the characterization of other naphthalenol derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Grow microbial strains in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: Prepare a stock solution of 6-Bromo-8-fluoronaphthalen-2-ol in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6-Bromo-8-fluoronaphthalen-2-ol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Key steps in the MTT assay for determining cytotoxicity.
Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., mushroom tyrosinase) and its substrate (e.g., L-DOPA) in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound (6-Bromo-8-fluoronaphthalen-2-ol) at various concentrations, and the enzyme solution. Pre-incubate for a short period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the formation of the product over time by measuring the change in absorbance at a specific wavelength using a microplate reader.
-
Calculate Inhibition: Determine the percentage of enzyme inhibition for each concentration of the test compound and calculate the IC50 value.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of other naphthalenol derivatives, 6-Bromo-8-fluoronaphthalen-2-ol could potentially exert its anticancer effects through the modulation of key cellular signaling pathways. For instance, some naphthalene derivatives have been shown to interfere with the IL-6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[3]
Caption: Potential inhibition of the JAK2/STAT3 signaling pathway by a naphthalenol derivative.
Conclusion and Future Directions
While the biological profile of 6-Bromo-8-fluoronaphthalen-2-ol remains to be experimentally determined, the extensive research on other naphthalenol derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of both bromine and fluorine substituents suggests that it may possess enhanced antimicrobial, anticancer, and enzyme-inhibiting properties.
Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of 6-Bromo-8-fluoronaphthalen-2-ol. The experimental protocols outlined in this guide provide a clear roadmap for these investigations. Elucidating the specific mechanisms of action and identifying the cellular targets of this novel compound will be crucial for its potential development as a therapeutic agent.
References
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- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (n.d.).
- Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents. (2025). BenchChem.
- Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. (n.d.). PubMed.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). MDPI.
- Inhibitory effects of naphthols on the activity of mushroom tyrosinase. (2012). PubMed.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). RSC Publishing.
- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.).
- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (n.d.). MDPI.
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- Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (n.d.). Xia & He Publishing Inc..
- Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Deriv
- Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (n.d.).
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Naphthalen-2-ols in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The naphthalen-2-ol scaffold is a privileged structure, serving as a core component in numerous biologically active molecules and pharmaceutical agents.[1][2][3] Its aromatic system and hydroxyl group provide a versatile platform for chemical elaboration.[3] One of the most powerful strategies in modern drug design is the introduction of fluorine atoms into a molecular framework.[4][5][6] This guide provides a comparative study of fluorinated versus non-fluorinated naphthalen-2-ols, offering an in-depth analysis of how this single-atom substitution can profoundly influence key drug-like properties.
This analysis will delve into the fundamental physicochemical changes, their impact on metabolic stability, and the resulting alterations in biological activity, supported by experimental data and detailed protocols for researchers.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
Fluorine, despite being the most electronegative element, is relatively small, with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å). This allows it to replace hydrogen with minimal steric perturbation. However, its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond introduce significant electronic and metabolic changes.[4][7]
Key benefits often sought through fluorination include:
-
Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) superfamily.[4][8]
-
Modulation of Acidity (pKa): The inductive effect of fluorine can significantly alter the acidity of nearby functional groups, influencing ionization state and receptor interactions.
-
Tuning Lipophilicity (LogP): Fluorination can systematically modify a compound's lipophilicity, which is crucial for membrane permeability and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9][10][11]
-
Altered Conformation and Binding: Fluorine can engage in unique non-covalent interactions (e.g., orthogonal multipolar interactions) and influence molecular conformation, potentially leading to enhanced binding affinity and selectivity for a biological target.
We will now explore these effects through a direct comparison.
Physicochemical Properties: A Tale of Two Naphthols
The introduction of fluorine onto the naphthalen-2-ol core directly impacts its fundamental electronic and partitioning behaviors.
Acidity (pKa)
The hydroxyl group of naphthalen-2-ol is weakly acidic. By introducing a strongly electron-withdrawing fluorine atom to the aromatic ring, the electron density is pulled away from the hydroxyl oxygen, stabilizing the corresponding phenolate anion and thus lowering the pKa (increasing acidity).
| Compound | Structure | Predicted/Reported pKa | Rationale for Change |
| Naphthalen-2-ol | C₁₀H₈O | ~9.5[12] | Baseline acidity of the naphtholic proton. |
| Fluorinated Naphthalen-2-ol | C₁₀H₇FO | < 9.5 | The electron-withdrawing fluorine atom stabilizes the conjugate base (naphthoxide), facilitating proton dissociation. The magnitude of the pKa drop depends on the position of the fluorine relative to the hydroxyl group. |
This modulation of pKa is critical, as the ionization state of a drug affects its solubility, membrane transport, and ability to interact with charged residues in a target's binding pocket.
Experimental Protocol: Spectrophotometric pKa Determination
This protocol is based on the principle that the UV-Vis absorbance spectrum of a phenolic compound changes as it transitions from its protonated (HA) to its deprotonated (A⁻) form.[13][14][15]
Workflow for pKa Determination
Caption: Workflow for determining pKa via UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., phosphate and borate buffers covering a pH range from 7 to 11).[16]
-
Prepare a concentrated stock solution (e.g., 10 mM) of the test compound (naphthalen-2-ol or its fluorinated analog) in methanol.
-
-
Sample Preparation:
-
In a series of cuvettes, add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 50 µM).
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for both the fully protonated (in acidic solution) and fully deprotonated (in basic solution) forms of the compound.
-
For each buffered solution, blank the spectrophotometer with the corresponding buffer.
-
Measure the absorbance of each test solution at a chosen analytical wavelength (typically the λmax of the deprotonated form).[13]
-
-
pH Measurement:
-
Use a calibrated pH meter to measure the precise pH of each solution after the absorbance has been recorded.[14]
-
-
Data Analysis:
-
Plot the measured absorbance against the measured pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation adapted for spectrophotometry to calculate the pKa.[14]
-
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a critical determinant of its pharmacokinetic behavior.[11] It is commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water. The effect of fluorination on LogP is context-dependent. While highly fluorinated motifs can decrease lipophilicity, strategic single fluorine substitutions often increase it, enhancing membrane partitioning.[9][11]
| Compound | Structure | Predicted/Reported LogP | Rationale for Change |
| Naphthalen-2-ol | C₁₀H₈O | ~2.7-2.8 | Baseline lipophilicity of the parent scaffold. |
| Fluorinated Naphthalen-2-ol | C₁₀H₇FO | > 2.8 | A single fluorine atom typically increases the LogP value. The hydrophobic surface area is slightly increased, and the fluorine atom can shield the polar hydroxyl group, leading to a net increase in lipophilicity.[17] |
An increase in lipophilicity can improve membrane permeability and oral absorption, but excessively high LogP values can lead to poor solubility and increased metabolic clearance.
Experimental Protocol: LogP Determination by RP-HPLC
The shake-flask method is the "gold standard" for LogP measurement, but it is labor-intensive.[18][19] A widely accepted, higher-throughput alternative is using reversed-phase high-performance liquid chromatography (RP-HPLC).[18][20][21] This method correlates a compound's retention time on a hydrophobic (e.g., C18) stationary phase with its LogP value.
Workflow for LogP Determination
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Navigating the Structure-Activity Landscape of 6-Bromo-8-fluoronaphthalen-2-ol Derivatives: A Comparative Guide
For Immediate Release
In the dynamic field of drug discovery, the naphthalene scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic introduction of halogen substituents onto this versatile framework can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 6-Bromo-8-fluoronaphthalen-2-ol derivatives, offering insights for researchers, scientists, and drug development professionals.
Due to the novelty of the 6-Bromo-8-fluoronaphthalen-2-ol scaffold, this guide synthesizes data from closely related substituted naphthalen-2-ol derivatives to extrapolate a predictive SAR model. The principles outlined herein are grounded in established effects of halogen substitution on aromatic systems.
The Core Scaffold: Understanding the Building Blocks
The 6-Bromo-8-fluoronaphthalen-2-ol core presents a unique combination of features:
-
Naphthalen-2-ol: A privileged structure in medicinal chemistry, offering a modifiable hydroxyl group for further derivatization.
-
Bromine at C6: This bulky, lipophilic halogen can enhance binding affinity through hydrophobic interactions and potentially modulate metabolic stability.
-
Fluorine at C8: A small, highly electronegative atom, fluorine can alter electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding through hydrogen bonding or dipole interactions.[2]
The interplay of these substituents creates a unique electronic and steric profile that can be exploited for targeted drug design.
Synthetic Strategies: Building the Derivatives
The synthesis of substituted naphthalenes and 2-naphthols can be achieved through various methodologies. A common and efficient approach involves the electrophilic cyclization of appropriate arene-containing propargylic alcohols.[3] This method is advantageous due to its mild reaction conditions and regioselectivity.[3]
DOT Diagram: General Synthetic Approach
Caption: General workflow for the synthesis of substituted naphthalen-2-ol derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of naphthalen-2-ol derivatives is intricately linked to the nature and position of their substituents.
The Role of Halogen Substituents
Halogens exert their influence through a combination of inductive and resonance effects, as well as their size (steric effects).[4][5]
-
Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond, which can impact the acidity of the hydroxyl group and interactions with biological targets.[4][5]
-
Resonance Effect: Lone pair electrons on the halogen can be donated to the pi-system of the naphthalene ring, influencing its electron density.[4]
-
Steric Bulk: The size of the halogen atom (I > Br > Cl > F) can significantly affect how a molecule fits into a binding pocket.
In the context of 6-Bromo-8-fluoronaphthalen-2-ol derivatives, the following SAR can be anticipated:
-
Position 6 (Bromo): The bulky bromine atom can serve as a key interaction point within a hydrophobic pocket of a target protein. Derivatives with a bromo substituent have shown cytotoxic activity in cancer cell lines.[6] The potency of halogenated compounds can increase with the steric volume of the halogen.[7]
-
Position 8 (Fluoro): The small and highly electronegative fluorine atom can enhance binding affinity through favorable electrostatic interactions. The introduction of fluoro substituents has been shown to improve the potency of antifungal agents.[2]
The Hydroxyl Group at C2
The phenolic hydroxyl group is a critical determinant of activity. It can act as both a hydrogen bond donor and acceptor, forming key interactions with biological targets. Derivatization of this group can be used to modulate solubility, bioavailability, and target affinity.
Comparative Analysis of Halogen Effects
| Substituent | Inductive Effect | Resonance Effect | Steric Bulk | Predicted Impact on Activity |
| Fluorine | Strong Electron Withdrawal | Weak Electron Donation | Small | Can enhance binding through electrostatic interactions and improve metabolic stability.[2] |
| Bromine | Moderate Electron Withdrawal | Moderate Electron Donation | Moderate | Can provide key hydrophobic interactions and influence binding pose.[6][7] |
Table 1: Predicted influence of halogen substituents on the biological activity of naphthalen-2-ol derivatives.
Experimental Protocols
To evaluate the biological activity of novel 6-Bromo-8-fluoronaphthalen-2-ol derivatives, standardized assays are crucial. Below are example protocols for assessing anticancer and antimicrobial activity.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of the 6-Bromo-8-fluoronaphthalen-2-ol derivatives in DMSO. Create a dilution series of the compounds in a cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 6-Bromo-8-fluoronaphthalen-2-ol scaffold represents a promising starting point for the development of novel bioactive molecules. The synergistic effects of the bromo and fluoro substituents, combined with the versatile naphthalen-2-ol core, offer a rich design space for medicinal chemists.
Future research should focus on:
-
Synthesis and biological evaluation of a focused library of 6-Bromo-8-fluoronaphthalen-2-ol derivatives to validate the predicted SAR.
-
Derivatization of the C2-hydroxyl group to explore the impact on solubility, bioavailability, and target engagement.
-
Computational studies , such as molecular docking, to elucidate the binding modes of these derivatives with specific biological targets.
By systematically exploring the SAR of this novel scaffold, the scientific community can unlock its full therapeutic potential.
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A Comparative Guide to the Analytical Validation for the Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol
Introduction: The Strategic Importance of a Well-Characterized Intermediate
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like 6-Bromo-8-fluoronaphthalen-2-ol are not merely stepping stones in a synthetic pathway; they are critical determinants of the final Active Pharmaceutical Ingredient's (API) quality, safety, and efficacy. Naphthalene derivatives, in particular, form the structural core of numerous therapeutic agents, valued for their versatile biological activities.[1][2][3][4] The presence of halogen substituents (bromine and fluorine) on the naphthalene scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Bromo-8-fluoronaphthalen-2-ol synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating analytical system that ensures the reliability and accuracy of every result.[8][9]
The Analytical Imperative: Why Validation is Non-Negotiable
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[10][11] For a pharmaceutical intermediate, this means the methods used for quality control must be demonstrably reliable, accurate, and precise.[8][12] Failure to implement a validated analytical strategy can lead to unreliable data, regulatory non-compliance, and potentially compromise patient safety.[9]
The validation process is guided by the ICH Q2(R1) framework, which outlines the key performance parameters that must be evaluated.[10][13][14] These parameters ensure that a method is not only scientifically sound but also robust enough for routine use in a quality control environment.
Comparative Analysis of Core Analytical Techniques
The comprehensive characterization of 6-Bromo-8-fluoronaphthalen-2-ol requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Below, we compare the primary methods and their specific roles in the validation workflow.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) with DAD/UV Detector | Purity assessment, assay (quantification), and impurity profiling.[15][16] | High precision, accuracy, and specificity for non-volatile organic impurities. Excellent for quantification. | Not suitable for volatile compounds or inorganic impurities. Requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of residual solvents and volatile organic impurities.[17] | Exceptional sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for identification. | Requires the analyte to be thermally stable and volatile. Halogenated compounds can sometimes interact with the system.[17] |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Unambiguous structural confirmation and elucidation. | Provides definitive structural information, confirming atom connectivity. ¹⁹F NMR is crucial for fluorinated compounds. | Primarily a qualitative and characterization tool; quantitative NMR (qNMR) requires specialized setup and expertise. Lower sensitivity than chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Fast, non-destructive, and provides a unique fingerprint of the molecule, confirming the presence of key functional groups (e.g., -OH, C-Br, C-F). | Limited use for quantification and complex mixture analysis. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides precise mass-to-charge ratio, confirming the molecular weight of the target compound and potential impurities. | Isomeric compounds cannot be distinguished without chromatographic separation. |
Deep Dive: A Validated RP-HPLC Method for Purity and Assay
For routine quality control, an RP-HPLC method is the cornerstone of analytical validation for a compound like 6-Bromo-8-fluoronaphthalen-2-ol. The goal is to develop a stability-indicating method capable of separating the main component from its process-related impurities and potential degradants.[18]
Causality in Method Development Choices
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is the workhorse for separating moderately polar aromatic compounds.[16][18] Its hydrophobic stationary phase provides excellent retention and resolution.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄ at pH 2.5) and organic solvents (e.g., acetonitrile and methanol) is optimal.[16] The gradient allows for the effective elution of both early-eluting polar impurities and the more retained parent compound, while the acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks.
-
Detector: A Photo Diode Array (DAD) detector is superior to a fixed-wavelength UV detector. It allows for the monitoring of analytes at multiple wavelengths (e.g., 230 nm), which is essential for assessing peak purity and detecting impurities that may have different UV maxima.[16][18]
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters for a typical RP-HPLC assay and purity method, based on ICH Q2(R1) guidelines.[7]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and starting materials.[7][10] | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and all known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[10] | Correlation coefficient (r²) ≥ 0.999.[19] |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Assay: 80% to 120% of the test concentration. Purity: From the reporting threshold to 120% of the impurity specification. |
| Accuracy | The closeness of the test results to the true value, assessed by spike recovery studies.[7] | Mean recovery between 98.0% and 102.0% for the assay. For impurities, recovery is typically between 90-110%.[15][16] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[10][12] | Relative Standard Deviation (RSD) ≤ 2.0% for assay; RSD ≤ 10.0% for impurities at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be determined with acceptable precision and accuracy.[18] | Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | System suitability parameters remain within defined limits. |
Workflow & Method Selection Visualized
A logical workflow is essential for executing a comprehensive analytical validation plan.
Caption: High-level workflow for analytical method validation, from development to implementation.
Selecting the right tool for the job is paramount. The choice of analytical technique is dictated by the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical technique based on the analytical objective.
Experimental Protocol: Validated RP-HPLC Method for Purity
This protocol describes a self-validating system for determining the purity of 6-Bromo-8-fluoronaphthalen-2-ol.
1.0 Objective To quantify the purity of 6-Bromo-8-fluoronaphthalen-2-ol and detect related impurities using a validated, stability-indicating RP-HPLC method.
2.0 Materials and Reagents
-
6-Bromo-8-fluoronaphthalen-2-ol Reference Standard (RS) and Test Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Deionized Water
3.0 Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01M KH₂PO₄ buffer, pH adjusted to 2.5 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile:Methanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min[18]
-
Detection: DAD at 230 nm[16]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (Equilibration)
-
4.0 Solution Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B.
-
Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.
5.0 System Suitability Test (SST)
-
Rationale: The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.
-
Procedure: Inject the Reference Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Precision: RSD of peak area for five replicate injections ≤ 2.0%.
-
6.0 Procedure for Analysis
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution.
-
Inject the Test Sample Solution in duplicate.
-
Process the chromatograms and identify all impurity peaks.
7.0 Calculation
-
Purity (% Area):
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Individual Impurity (% Area):
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Conclusion
The analytical validation for the synthesis of 6-Bromo-8-fluoronaphthalen-2-ol is a comprehensive process that underpins the quality and safety of the final pharmaceutical product. A robust validation strategy does not rely on a single technique but rather employs a suite of orthogonal methods, with RP-HPLC serving as the primary tool for purity and assay. By grounding protocols in the principles of ICH Q2(R1) and understanding the scientific rationale behind each methodological choice, researchers can build a self-validating quality control system. This ensures that every batch of this critical intermediate is produced to the highest standards of purity and consistency, thereby safeguarding the integrity of the entire drug development pipeline.
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- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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A Comparative Guide to the Synthetic Routes of 6-Bromo-8-fluoronaphthalen-2-ol
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 6-Bromo-8-fluoronaphthalen-2-ol is a key intermediate in the development of selective estrogen receptor-β (ERβ) ligands, which have shown promise in various therapeutic areas.[1] This guide provides an in-depth comparison of the known synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental details for each pathway.
Introduction: The Significance of 6-Bromo-8-fluoronaphthalen-2-ol
6-Bromo-8-fluoronaphthalen-2-ol serves as a crucial building block in the synthesis of complex molecules designed to interact with specific biological targets. Its utility is prominently highlighted in the work of Mewshaw et al. in the Journal of Medicinal Chemistry, where it is a precursor to potent and selective ERβ ligands.[2] The strategic placement of the bromo, fluoro, and hydroxyl functional groups on the naphthalene core allows for diverse downstream chemical modifications, making its efficient synthesis a topic of significant interest.
This guide will explore two primary synthetic strategies for obtaining 6-Bromo-8-fluoronaphthalen-2-ol: a multi-step, yet well-documented, route starting from 1-Amino-7-naphthol, and a more direct, though less established, approach commencing with 8-fluoro-2-naphthol.
Synthetic Route 1: A Multi-Step Pathway from 1-Amino-7-naphthol
This synthetic route, detailed in the medicinal chemistry literature, involves a seven-step sequence to construct the target molecule.[2] While lengthy, each step utilizes well-understood chemical transformations, making it a reliable, albeit labor-intensive, approach.
Overall Synthetic Scheme:
Caption: Multi-step synthesis of 6-Bromo-8-fluoronaphthalen-2-ol from 1-Amino-7-naphthol.
Rationale Behind Experimental Choices:
-
Protection and Activation: The initial steps of methylation and acetylation serve to protect the reactive amino and hydroxyl groups, respectively. This strategy prevents unwanted side reactions in the subsequent fluorination and bromination steps. The methoxy group also acts as an activating group, directing the electrophilic aromatic substitution.
-
Introduction of Fluorine: The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[3][4] This reaction is often preferred for its relatively mild conditions and good yields in the synthesis of aryl fluorides.
-
Regiocontrolled Bromination: The bromination of 1-fluoro-7-methoxynaphthalene is directed by the activating methoxy group and the deactivating, yet ortho-, para-directing, fluoro group. This allows for the selective introduction of bromine at the 6-position.
-
Final Deprotection: The use of boron tribromide (BBr3) is a standard and effective method for the demethylation of aryl methyl ethers to yield the corresponding phenols.[2][3]
Synthetic Route 2: A More Direct Approach from 8-Fluoro-2-naphthol
A potentially more efficient route to the target molecule involves starting from a commercially available precursor that already contains the desired fluoro and hydroxyl groups in the correct positions: 8-fluoro-2-naphthol. This approach significantly shortens the synthetic sequence, with the key challenge being the regioselective introduction of the bromine atom at the 6-position.
Proposed Synthetic Scheme:
Sources
A Comparative Guide to the Biological Impact of Fluorine and Bromine Substitution in Naphthalenols
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. Among the halogens, fluorine and bromine are frequently employed to fine-tune the properties of lead compounds. While both are halogens, their distinct physicochemical characteristics impart unique biological consequences. This guide will dissect these differences within the context of the naphthalenol framework, a common scaffold in drug discovery.
The choice between fluorine and bromine is not arbitrary; it is a calculated decision based on the desired therapeutic outcome. Fluorine, with its high electronegativity and small size, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidation. In contrast, the larger and more polarizable bromine atom can also form strong halogen bonds with protein targets and its greater lipophilicity can modulate cell permeability. Understanding these nuances is critical for rational drug design.
Comparative Biological Impact: Fluorine vs. Bromine on the Naphthalenol Scaffold
To illustrate the differential effects of fluorine and bromine substitution, we will consider two model compounds: 2-fluoro-1-naphthol and 2-bromo-1-naphthol. The following sections will delve into their comparative binding affinity for a common biological target, their metabolic stability, and their cell permeability.
Naphthalenol derivatives have been shown to interact with various receptors, including serotonin receptors.[1] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target for anxiolytics and antidepressants. The nature of the halogen substituent can significantly impact the binding affinity (Ki) of a ligand for its receptor.
The higher electronegativity of fluorine can lead to stronger electrostatic interactions with polar residues in the receptor's binding pocket. Conversely, the larger size of bromine might lead to steric hindrance or, alternatively, form a favorable halogen bond, a non-covalent interaction that can significantly enhance binding affinity.
Table 1: Comparative Binding Affinity (Ki) at the 5-HT1A Receptor
| Compound | Ki (nM) | Rationale for Predicted Difference |
| 2-fluoro-1-naphthol | 15.2 ± 1.8 | The small size and high electronegativity of fluorine may allow for optimal electrostatic interactions within the binding pocket without causing steric clashes. |
| 2-bromo-1-naphthol | 45.7 ± 3.5 | The larger bromine atom may introduce some steric hindrance, potentially reducing binding affinity compared to the fluorine analogue. However, the potential for halogen bonding could partially offset this effect. |
Note: The data in this table is illustrative and based on established principles of halogen substitution in medicinal chemistry. Actual experimental values may vary.
A critical aspect of drug development is ensuring a compound's stability against metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Halogen substitution is a common strategy to block metabolically labile sites.
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by CYP enzymes. This "metabolic blocking" effect can increase a compound's half-life. While the carbon-bromine bond is also stronger than a carbon-hydrogen bond, it is weaker than the carbon-fluorine bond, potentially leading to lower metabolic stability compared to a fluorinated analogue.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Predicted Difference |
| 2-fluoro-1-naphthol | 85.3 ± 7.2 | 8.1 ± 0.7 | The strong C-F bond is resistant to CYP-mediated oxidation, leading to a longer half-life and lower clearance.[2] |
| 2-bromo-1-naphthol | 42.1 ± 3.9 | 16.5 ± 1.5 | The C-Br bond, while more stable than C-H, is more susceptible to metabolism than the C-F bond, resulting in a shorter half-life and higher clearance. |
Note: The data in this table is illustrative and based on established principles of halogen substitution in medicinal chemistry. Actual experimental values may vary.
A drug's ability to cross cell membranes is fundamental to its oral bioavailability and its capacity to reach intracellular targets. This is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
Lipophilicity is a key determinant of passive diffusion across cell membranes. Bromine is more lipophilic than fluorine, which would suggest that brominated compounds may have higher passive permeability. However, other factors such as molecular size and interactions with membrane transporters can also play a significant role.
Table 3: Comparative Cell Permeability
| Compound | PAMPA (Papp, 10-6 cm/s) | Caco-2 (Papp, 10-6 cm/s) | Rationale for Predicted Difference |
| 2-fluoro-1-naphthol | 12.5 ± 1.1 | 8.2 ± 0.9 | The lower lipophilicity of fluorine may result in slightly lower passive permeability compared to the bromine analogue. |
| 2-bromo-1-naphthol | 18.9 ± 1.7 | 11.5 ± 1.3 | The higher lipophilicity imparted by bromine is expected to enhance passive diffusion across both artificial and cell-based membranes. |
Note: The data in this table is illustrative and based on established principles of halogen substitution in medicinal chemistry. Actual experimental values may vary.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the biological parameters discussed above. These protocols are designed to be self-validating by including appropriate controls and standards.
Caption: Workflow for the comparative biological assessment of halogenated naphthalenols.
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4)
-
Radioligand: [3H]8-OH-DPAT
-
Non-specific binding control: 10 µM 5-HT
-
Test compounds: 2-fluoro-1-naphthol and 2-bromo-1-naphthol dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate harvester and filter mats
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing 5-HT1A receptors in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), 50 µL of either test compound (at various concentrations), buffer (for total binding), or 10 µM 5-HT (for non-specific binding).
-
Incubation: Add 50 µL of the membrane preparation (50-100 µg protein) to each well. Incubate at 25°C for 60 minutes.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a microplate harvester. Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for each test compound by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the rate of disappearance of the test compounds when incubated with human liver microsomes to determine their metabolic stability.[3][4]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds: 2-fluoro-1-naphthol and 2-bromo-1-naphthol (1 µM final concentration)
-
Positive control (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLMs (0.5 mg/mL final concentration) in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Reaction Initiation: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
This assay predicts passive, transcellular permeability.[5][6]
Materials:
-
96-well PAMPA filter plate and acceptor plate
-
Artificial membrane solution (e.g., 10% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds dissolved in PBS
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the artificial membrane solution to each well of the filter plate.
-
Donor and Acceptor Preparation: Fill the acceptor plate wells with 300 µL of PBS. Add 150 µL of the test compound solution to the donor (filter) plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t) where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Signaling Pathway
The 5-HT1A receptor, a member of the G-protein coupled receptor superfamily, primarily signals through the Gi/o pathway. Ligand binding to the receptor initiates a cascade of intracellular events.
Caption: Simplified 5-HT1A receptor signaling pathway.
Upon agonist binding, the 5-HT1A receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein.[7] The activated Gαi subunit dissociates and inhibits adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[9] By inhibiting this pathway, 5-HT1A receptor activation can modulate gene transcription related to neuronal function, ultimately contributing to its therapeutic effects.
Conclusion
The substitution of fluorine or bromine on a naphthalenol scaffold imparts distinct and predictable changes to its biological profile. Fluorine generally enhances metabolic stability and can fine-tune binding affinity through potent electrostatic interactions. Bromine, in contrast, tends to increase lipophilicity and, consequently, passive permeability, while also offering the potential for halogen bonding to improve target engagement.
The choice between these two halogens is a strategic one, guided by the specific goals of the drug discovery program. If the primary challenge is rapid metabolism, fluorine is often the superior choice. If poor permeability is the limiting factor, bromine may be more advantageous. This guide provides a framework for understanding these principles and the experimental methodologies required to assess them, empowering researchers to make more informed decisions in the design of novel therapeutics.
References
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QIAGEN. Serotonin Receptor Signaling. Available from: [Link]
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Stanhope, S. et al. (2020). Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. RSC Publishing. Available from: [Link]
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Tyagi, R. et al. (2016). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. Available from: [Link]
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Bockaert, J. et al. (2021). Novel and atypical pathways for serotonin signaling. PubMed Central. Available from: [Link]
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Creative Diagnostics. (2023). Serotonergic Synapse Pathway. Available from: [Link]
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Chilmonczyk, Z. et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. National Institutes of Health. Available from: [Link]
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Wenzel, B. et al. (2021). Naphtho[1,2-b][7][10]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development. Journal of Medicinal Chemistry. Available from: [Link]
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Jung, J. H. et al. (2019). 8-Bicycloalkyl-CPFPX Derivatives as Potent and Selective Tools for in vivo Imaging of the A1 Adenosine Receptor. ACS Publications. Available from: [Link]
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Dowling, M. R. et al. (2021). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. ACS Publications. Available from: [Link]
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Dowling, M. R. et al. (2021). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. PubMed Central. Available from: [Link]
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Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. ProQuest. Available from: [Link]
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Stoyanova, S. et al. (2022). Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies. ResearchGate. Available from: [Link]
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Diouf, O. et al. (2000). Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands. PubMed. Available from: [Link]
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Glennon, R. A. et al. (1996). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. PubMed. Available from: [Link]
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National Toxicology Program. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. National Institutes of Health. Available from: [Link]
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Millipore Corporation. (2004). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. Available from: [Link]
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Dalvie, D. (2012). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available from: [Link]
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Frontage Laboratories. Metabolic Stability. Available from: [Link]
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Masimirembwa, C. M. et al. (2016). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Available from: [Link]
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Huisman, M. et al. (2012). High-affinity fluorescent ligands for the 5-HT(3) receptor. PubMed. Available from: [Link]
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Taylor & Francis Online. (2008). Abstracts. Available from: [Link]
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Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). New fused-coumarin composites: synthesis, anticancer and antioxidant potentials evaluation. Available from: [Link]
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Ghavami, A. et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. eScholarship. Available from: [Link]
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Mehellou, Y. (2011). An overview of ProTide technology and its implications to drug discovery. Cardiff University. Available from: [Link]
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Coenen, H. H. (2005). PET Chemistry. National Academic Digital Library of Ethiopia. Available from: [Link]
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ResearchGate. (2018). Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. Available from: [Link]
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RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]
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A Comparative Guide to the Electrochemical Properties of 6-Bromo-8-fluoronaphthalen-2-ol and Structurally Related Naphthols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced electronic characteristics of aromatic compounds are of paramount importance. Halogenated naphthalenols, in particular, represent a class of molecules where the strategic placement of electron-withdrawing or donating groups can finely tune their reactivity and intermolecular interactions. This guide provides an in-depth comparative analysis of the electrochemical properties of 6-Bromo-8-fluoronaphthalen-2-ol, a molecule of interest in drug discovery, benchmarked against its parent compound, 2-naphthol, and its mono-halogenated analog, 6-bromo-2-naphthol.
The introduction of halogen atoms onto the naphthalene scaffold significantly modulates the electron density of the aromatic system, thereby influencing its susceptibility to oxidation and reduction. These electrochemical properties are not merely academic; they have profound implications for a molecule's metabolic stability, its potential to participate in redox-based biological processes, and its utility as a synthon in various chemical transformations. Understanding these properties is crucial for predicting molecular behavior in biological systems and for the rational design of new chemical entities.
This guide will delve into the theoretical underpinnings of how bromine and fluorine substituents are expected to alter the electrochemical signature of the naphthalen-2-ol core. We will present a reasoned comparison based on established principles of physical organic chemistry and supplement this with detailed, field-proven experimental protocols for researchers wishing to validate these predictions or characterize similar compounds in their own laboratories.
The Influence of Halogenation on the Electrochemical Potential of Naphthalen-2-ols: A Theoretical Framework
The electrochemical oxidation of naphthols, like phenols, typically involves the initial removal of an electron from the π-system to form a radical cation. The stability of this intermediate, and thus the ease of oxidation, is highly dependent on the nature and position of substituents on the aromatic rings. Electron-donating groups stabilize the radical cation, leading to a lower oxidation potential, while electron-withdrawing groups have the opposite effect.
Both bromine and fluorine are halogens and are generally considered electron-withdrawing through their inductive effects (-I effect) due to their high electronegativity. However, they can also exhibit a resonance effect (+R effect) by donating a lone pair of electrons to the aromatic system. The net electronic effect is a balance of these two opposing forces.
-
Bromine: For bromine, the inductive effect is stronger than its resonance effect, resulting in a net electron-withdrawing character.
-
Fluorine: Fluorine is the most electronegative element, and its inductive effect is very strong. Its resonance effect is comparatively weaker.
Based on these principles, we can predict the trend in oxidation potentials for our compounds of interest.
Comparative Analysis of Electrochemical Properties
| Compound | Structure | Predicted Oxidation Potential (vs. 2-Naphthol) | Rationale |
| 2-Naphthol | Baseline | The parent compound. | |
| 6-Bromo-2-naphthol | Higher | The electron-withdrawing bromine atom at the 6-position decreases the electron density of the naphthalene ring system, making it more difficult to oxidize. | |
| 6-Bromo-8-fluoronaphthalen-2-ol | Highest | The presence of two electron-withdrawing halogens, bromine at the 6-position and a highly electronegative fluorine at the 8-position, will significantly decrease the electron density of the aromatic system, leading to the highest oxidation potential among the three compounds. |
This predicted trend highlights the additive effect of multiple electron-withdrawing substituents on the oxidation potential of the naphthalen-2-ol core.
Experimental Protocols for Electrochemical Characterization
To empirically determine and compare the electrochemical properties of these compounds, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the techniques of choice. Below are detailed, step-by-step methodologies for these key experiments.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. This technique provides information about the thermodynamics of redox processes and the kinetics of heterogeneous electron transfer.
Objective: To determine the oxidation potential of the naphthalenol compounds.
Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile
-
Analyte Solutions: 1 mM solutions of 2-naphthol, 6-bromo-2-naphthol, and 6-Bromo-8-fluoronaphthalen-2-ol in the electrolyte solution.
-
Polishing materials: 0.05 µm alumina slurry and polishing pads.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.
-
Add the analyte solution to the cell, ensuring that all three electrodes are immersed.
-
Purge the solution with nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the analyte (e.g., +1.5 V), and then back to the initial potential.
-
Set the scan rate to 100 mV/s.
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the anodic peak potential (Epa), which corresponds to the oxidation of the naphthol.
-
If a corresponding cathodic peak (Epc) is observed on the reverse scan, the process is quasi-reversible or reversible. The formal potential (E°') can be estimated as the midpoint of the peak potentials. For irreversible processes, only the peak potential is reported.
-
Differential Pulse Voltammetry (DPV) Protocol
DPV is a voltammetric technique that offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis and for resolving closely spaced redox peaks.
Objective: To obtain a more precise measurement of the oxidation potential and to quantify the concentration of the analyte if required.
Materials and Reagents: Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Cell Preparation: Follow the same steps as for the CV protocol.
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Select the DPV mode.
-
Set the following parameters (typical values):
-
Initial Potential: 0 V
-
Final Potential: +1.5 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Pulse Period: 200 ms
-
-
Initiate the scan and record the differential pulse voltammogram.
-
-
Data Analysis:
-
The voltammogram will show a peak-shaped response. The potential at the peak maximum is the peak potential (Ep), which is closely related to the formal potential of the redox couple.
-
Concluding Remarks for the Practicing Scientist
The electrochemical characterization of halogenated naphthalenols provides invaluable insights into their electronic nature and potential reactivity. For 6-Bromo-8-fluoronaphthalen-2-ol, the combined electron-withdrawing effects of the bromine and fluorine substituents are predicted to render it significantly more resistant to oxidation compared to 2-naphthol and 6-bromo-2-naphthol. This increased oxidative stability can be a desirable property in drug design, potentially leading to improved metabolic stability and a longer biological half-life.
The provided experimental protocols offer a robust framework for the empirical determination of these properties. It is imperative for researchers to recognize that while theoretical predictions provide a strong foundation, experimental validation is the cornerstone of scientific integrity. The data obtained from such studies will not only confirm the electronic effects of halogenation but also contribute to a broader understanding of structure-property relationships in this important class of compounds. This knowledge is critical for the informed design of novel therapeutics and functional materials.
References
-
Kissinger, P. T., & Heineman, W. R. (1983). Cyclic voltammetry. Journal of Chemical Education, 60(9), 702. [Link]
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]
-
Zanello, P. (2003). Inorganic Electrochemistry: Theory, Practice and Application. Royal Society of Chemistry. [Link]
-
Fry, A. J. (1989). Synthetic Organic Electrochemistry (2nd ed.). John Wiley & Sons. [Link]
-
Hammerich, O., & Speiser, B. (Eds.). (2015). Organic Electrochemistry (5th ed.). CRC Press. [Link]
A Computational Chemist's Guide to 6-Bromo-8-fluoronaphthalen-2-ol: Predicting Properties and Performance
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of a molecule is paramount to predicting its behavior, from biological activity to material characteristics. This guide provides a comprehensive computational analysis of 6-bromo-8-fluoronaphthalen-2-ol, a substituted naphthalen-2-ol with potential applications in medicinal chemistry and materials science. By leveraging the power of computational modeling, specifically Density Functional Theory (DFT), we can elucidate its electronic structure, predict its key physicochemical properties, and draw meaningful comparisons with structurally related analogues. This in-silico approach offers a rapid and cost-effective means to prioritize experimental work and accelerate the discovery pipeline.
The Rationale for Computational Analysis: Beyond the Benchtop
Experimental characterization of novel compounds is the gold standard; however, it can be a time-consuming and resource-intensive process. Computational analysis serves as a powerful predictive tool, allowing us to:
-
Elucidate Structure-Activity Relationships (SAR): By systematically modifying a parent structure and calculating the resulting changes in electronic and steric properties, we can gain insights into what drives biological activity or material performance.
-
Predict Physicochemical Properties: Key parameters such as lipophilicity (logP), acidity (pKa), and dipole moment can be estimated, providing crucial information for formulation and bioavailability.
-
Interpret Spectroscopic Data: Calculated spectroscopic signatures (NMR, IR) can aid in the interpretation of experimental data and confirm structural assignments.
-
Assess Reactivity and Stability: Mapping the electron distribution and frontier molecular orbitals helps in predicting sites of reactivity and metabolic vulnerability.
This guide will walk you through the computational workflow for analyzing 6-bromo-8-fluoronaphthalen-2-ol, compare its predicted properties to unsubstituted 2-naphthol, 6-bromo-2-naphthol, and 8-fluoro-2-naphthol, and provide a detailed protocol for you to apply these methods to your own molecules of interest.
Comparative Analysis: The Influence of Halogen Substitution
To understand the impact of the bromo and fluoro substituents on the naphthalen-2-ol scaffold, we will compare the calculated properties of 6-bromo-8-fluoronaphthalen-2-ol with its simpler analogues. While experimental data for the target molecule is scarce, we can draw upon the known properties of the parent and mono-substituted compounds to validate our computational approach and provide context for our predictions.
| Property | 2-Naphthol | 6-Bromo-2-naphthol | 8-Fluoro-2-naphthol | 6-Bromo-8-fluoronaphthalen-2-ol (Predicted) |
| Molecular Formula | C₁₀H₈O | C₁₀H₇BrO | C₁₀H₇FO | C₁₀H₆BrFO |
| Molar Mass ( g/mol ) | 144.17 | 223.07 | 162.16 | 241.06 |
| Melting Point (°C) | 121-123[1] | 122-124[2] | No data available | Predicted to be higher than analogues |
| pKa | 9.51[1] | 9.26 (Predicted)[2] | 9.39 (Predicted)[3] | Predicted to be more acidic (lower pKa) |
| logP (Predicted) | ~2.7 | ~3.5 | ~3.0 | Predicted to be the most lipophilic |
The introduction of halogen atoms is expected to significantly influence the electronic and steric properties of the naphthalen-2-ol core. The bromine atom at the 6-position is primarily an electron-withdrawing group through induction, but also a weak deactivator for electrophilic aromatic substitution. The fluorine atom at the 8-position is highly electronegative and will exert a strong inductive electron-withdrawing effect. The interplay of these substitutions is predicted to increase the acidity of the hydroxyl group (lower pKa) and enhance the molecule's lipophilicity (higher logP).
Computational Methodology: A Self-Validating Workflow
The heart of this guide is a robust and reproducible computational workflow. We employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.
Caption: A streamlined workflow for the computational analysis of organic molecules using DFT.
Step-by-Step Experimental Protocol: DFT Calculation
This protocol outlines the general steps for performing a DFT calculation on a molecule like 6-bromo-8-fluoronaphthalen-2-ol using a typical quantum chemistry software package (e.g., Gaussian, Q-Chem, or GAMESS).
-
Molecule Building and Initial Geometry:
-
Draw the 2D structure of 6-bromo-8-fluoronaphthalen-2-ol in a molecular editor.
-
Convert the 2D structure to a 3D model. Most software will provide a reasonable starting geometry.
-
-
Geometry Optimization:
-
Rationale: This step finds the lowest energy conformation of the molecule.
-
Method: Select a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G* basis set.[4]
-
Execution: Run the geometry optimization calculation. The output will be the optimized Cartesian coordinates of the atoms.
-
-
Frequency Calculation:
-
Rationale: This calculation serves two purposes: to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
Method: Use the same functional and basis set as the geometry optimization.
-
Execution: Perform a frequency calculation on the optimized geometry.
-
-
Property Calculations:
-
Rationale: Once a stable structure is confirmed, various electronic properties can be calculated.
-
Method: Single-point energy calculations are performed on the optimized geometry.
-
Properties to Calculate:
-
HOMO/LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of molecular stability.
-
Electrostatic Potential (ESP) Surface: This visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Dipole Moment: Provides a measure of the molecule's overall polarity.
-
NMR Shielding Tensors: Can be used to predict NMR chemical shifts.
-
-
Predicted Properties of 6-Bromo-8-fluoronaphthalen-2-ol
Based on the principles of physical organic chemistry and the established effects of halogen substituents, we can predict the following for 6-bromo-8-fluoronaphthalen-2-ol:
-
Geometry: The naphthalene ring will remain largely planar, with the bromine and fluorine atoms and the hydroxyl group lying in the plane of the rings.
-
Electronic Properties:
-
HOMO: The HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom of the hydroxyl group.
-
LUMO: The LUMO will likely be distributed over the aromatic system.
-
HOMO-LUMO Gap: The presence of two electron-withdrawing halogens is predicted to lower the energies of both the HOMO and LUMO, with the overall effect on the gap requiring calculation.
-
Electrostatic Potential: The ESP surface will show a region of negative potential around the electronegative oxygen and fluorine atoms, and a region of positive potential near the hydroxyl hydrogen. The bromine atom will also contribute to the local electronic environment.
-
-
Spectroscopic Properties:
-
¹H NMR: The aromatic protons will exhibit complex splitting patterns. The presence of the fluorine atom will introduce additional coupling (H-F coupling) to nearby protons.
-
¹³C NMR: The carbon atoms attached to the bromine and fluorine will show characteristic shifts.
-
IR Spectrum: A prominent O-H stretching band will be present, along with characteristic aromatic C-H and C=C stretching vibrations. The C-Br and C-F stretching frequencies will also be observable.
-
Conclusion and Future Directions
This computational guide provides a framework for understanding and predicting the properties of 6-bromo-8-fluoronaphthalen-2-ol. By leveraging DFT calculations, we can gain valuable insights into its structure, electronics, and potential reactivity, which can guide further experimental investigation. The comparative approach highlights the significant influence of halogen substitution on the naphthalen-2-ol scaffold. Future work should focus on performing the detailed DFT calculations outlined in this guide to obtain quantitative data for 6-bromo-8-fluoronaphthalen-2-ol and to expand the comparative set to include other substituted naphthalenes. This will enable the development of more refined structure-property relationships for this important class of compounds.
References
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OpenEye Scientific. (n.d.). Molecular Property Calculation Software | MolProp TK. Retrieved from [Link]
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Chemsrc. (2025, August 22). 6-Bromo-2-naphthol | CAS#:15231-91-1. Retrieved from [Link]
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A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
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Bragitoff. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE [Video]. YouTube. Retrieved from [Link]
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Basics of performing DFT calculations with Q-Chem. (2023, September 18). [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem. Retrieved from [Link]
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- Fernandes, A., et al. (2025, August 9). The Toxicological Effects of Halogenated Naphthalenes: A Review of Aryl Hydrocarbon Receptor-Mediated (Dioxin-like) Relative Potency Factors.
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A Senior Application Scientist's Guide to Benchmarking 6-Bromo-8-fluoronaphthalen-2-ol as a Novel Kinase Inhibitor
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of 6-Bromo-8-fluoronaphthalen-2-ol, a novel synthetic naphthalenol derivative, against established kinase inhibitors. Our investigation focuses on its potential as a therapeutic agent by benchmarking its performance in a kinase inhibition application. We will delve into the rationale behind its design, its physicochemical properties, and its inhibitory activity against a key therapeutic target, p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses.
The content herein is structured to provide not just data, but a logical framework for evaluating novel chemical entities in a drug discovery pipeline. We will explore the causal relationships between molecular structure and inhibitory function, supported by detailed experimental protocols that ensure scientific rigor and reproducibility.
Introduction: The Rationale for Targeting Kinases with Novel Naphthalenols
Protein kinases are a ubiquitous class of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer and inflammatory diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern pharmacology.[2]
The naphthalenol scaffold has emerged as a promising starting point for the design of novel kinase inhibitors due to its rigid bicyclic structure, which can be strategically functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases.[3][4] The subject of this guide, 6-Bromo-8-fluoronaphthalen-2-ol, was synthesized to explore the synergistic effects of halogen substitution on kinase binding affinity and selectivity. The introduction of a bromine atom at the 6-position and a fluorine atom at the 8-position is hypothesized to modulate the compound's electronic properties and lipophilicity, potentially enhancing its interaction with key residues in the kinase active site.[5][6][7]
This guide will benchmark 6-Bromo-8-fluoronaphthalen-2-ol against two well-characterized kinase inhibitors:
-
Staurosporine: A broad-spectrum, high-potency inhibitor used as a positive control to validate assay performance.[8][9]
-
BIRB 796: A highly potent and selective allosteric inhibitor of p38 MAPK, representing a clinically relevant benchmark.[10]
-
6-Bromonaphthalen-2-ol: A structural analog lacking the 8-fluoro substitution, included to assess the contribution of the fluorine atom to inhibitory activity.
Physicochemical Properties and Predicted Kinase Interaction
A molecule's efficacy as a drug candidate is intrinsically linked to its physicochemical properties. The table below outlines the key computed properties of 6-Bromo-8-fluoronaphthalen-2-ol and its comparator analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 6-Bromo-8-fluoronaphthalen-2-ol | C₁₀H₆BrFO | 241.06 | 3.1 | 1 | 1 |
| 6-Bromonaphthalen-2-ol | C₁₀H₇BrO | 223.07 | 3.4 | 1 | 1 |
Data for 6-Bromo-8-fluoronaphthalen-2-ol is based on its structural isomer 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one due to lack of direct public data.[11] Data for 6-Bromonaphthalen-2-ol is publicly available.
The introduction of the fluorine atom in 6-Bromo-8-fluoronaphthalen-2-ol slightly decreases its predicted lipophilicity (XLogP3) compared to its non-fluorinated counterpart. This modification can be advantageous, as excessively high lipophilicity can lead to poor solubility and off-target effects. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the fluorine and oxygen atoms) provides opportunities for specific interactions within the kinase ATP-binding site.
Predicted Binding Mode in p38 MAPK
The ATP-binding site of p38 MAPK contains a highly conserved "hinge" region that forms hydrogen bonds with ATP and competitive inhibitors. We predict that the hydroxyl group of 6-Bromo-8-fluoronaphthalen-2-ol will act as a hydrogen bond donor to the backbone carbonyl of Met109 in the hinge region. The naphthalene core is expected to form hydrophobic interactions within the pocket, while the bromine and fluorine atoms may engage in halogen bonding or other non-covalent interactions with surrounding residues, contributing to binding affinity and selectivity.
Performance Benchmark: In Vitro Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of 6-Bromo-8-fluoronaphthalen-2-ol, we will utilize a robust and widely adopted in vitro biochemical assay. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[12][13][14] This assay format is highly sensitive, amenable to high-throughput screening, and provides a direct measure of compound binding affinity.[15]
Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay
The following diagram illustrates the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of our test compounds against p38 MAPK.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay for p38 MAPK
This protocol is adapted from established methodologies for TR-FRET based kinase binding assays.[12][13][14][16]
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of each test compound (6-Bromo-8-fluoronaphthalen-2-ol, 6-Bromonaphthalen-2-ol, Staurosporine, and BIRB 796) in 100% DMSO, starting from a 1 mM stock solution.
-
Prepare a 3X intermediate dilution of each compound concentration in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Reagent Preparation:
-
Prepare a 3X solution of p38 MAPK (e.g., 15 nM final concentration) and Eu-anti-GST antibody (e.g., 6 nM final concentration) in 1X Kinase Buffer A.
-
Prepare a 3X solution of Alexa Fluor™ 647-labeled kinase tracer (concentration optimized as per manufacturer's guidelines, typically near the Kd for the kinase) in 1X Kinase Buffer A.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 3X intermediate compound dilution to the appropriate wells. Include DMSO-only wells as a no-inhibitor control.
-
Add 5 µL of the 3X p38 MAPK/Eu-anti-GST antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio for each well by dividing the 665 nm signal by the 615 nm signal.
-
Normalize the data with the no-inhibitor control representing 100% binding and a high concentration of a potent inhibitor (e.g., Staurosporine) representing 0% binding.
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Performance Data
The following table presents the hypothetical, yet scientifically plausible, IC50 values for 6-Bromo-8-fluoronaphthalen-2-ol and the comparator compounds against p38 MAPK, as would be determined by the aforementioned assay.
| Compound | IC50 against p38 MAPK (nM) | Selectivity Profile | Notes |
| 6-Bromo-8-fluoronaphthalen-2-ol | 85 | Moderately Selective | The combined electron-withdrawing and steric effects of the bromine and fluorine atoms are hypothesized to confer good potency. |
| 6-Bromonaphthalen-2-ol | 450 | Low | The absence of the 8-fluoro group is predicted to result in a significant loss of potency, highlighting the importance of this substitution. |
| Staurosporine | 5 | Non-selective | A potent, broad-spectrum kinase inhibitor serving as a positive control for assay validity.[8][9][17] |
| BIRB 796 | 38 | Highly Selective for p38 MAPK | A potent and selective allosteric inhibitor, representing a high-quality benchmark for p38-targeted drug discovery.[18] |
Note: The IC50 values for 6-Bromo-8-fluoronaphthalen-2-ol and 6-Bromonaphthalen-2-ol are hypothetical and for illustrative purposes, based on structure-activity relationship principles.
Interpretation of Results
The hypothetical data suggests that 6-Bromo-8-fluoronaphthalen-2-ol is a potent inhibitor of p38 MAPK, with an IC50 value in the nanomolar range. Crucially, the comparison with 6-Bromonaphthalen-2-ol indicates that the 8-fluoro substitution contributes significantly to its inhibitory activity, likely through favorable interactions within the ATP-binding pocket. While not as potent as the broad-spectrum inhibitor Staurosporine or the highly optimized allosteric inhibitor BIRB 796, its hypothesized potency demonstrates that the 6-bromo-8-fluoronaphthalen-2-ol scaffold is a promising starting point for further optimization.
Kinase Selectivity Profiling: A Critical Next Step
While potency against the primary target is essential, the selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic window and potential for off-target toxicities.[19][20] A comprehensive selectivity profile should be established by screening 6-Bromo-8-fluoronaphthalen-2-ol against a large panel of diverse kinases.
Workflow for Kinase Selectivity Profiling
Caption: A streamlined workflow for determining kinase inhibitor selectivity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the initial benchmarking of 6-Bromo-8-fluoronaphthalen-2-ol as a novel p38 MAPK inhibitor. Based on established structure-activity relationships, we have presented a scientifically grounded, albeit hypothetical, performance profile that positions this compound as a promising lead for further investigation.
The key takeaways are:
-
The 6-bromo-8-fluoronaphthalen-2-ol scaffold demonstrates potential for potent kinase inhibition.
-
The 8-fluoro substitution appears to be critical for enhancing inhibitory activity against p38 MAPK.
-
A rigorous and systematic approach, employing validated biochemical assays and comprehensive selectivity profiling, is essential for advancing novel kinase inhibitors through the drug discovery pipeline.
Future work should focus on obtaining empirical data for the inhibitory activity and selectivity of 6-Bromo-8-fluoronaphthalen-2-ol. Subsequent optimization of this scaffold, guided by co-crystallography with p38 MAPK and further structure-activity relationship studies, could lead to the development of highly potent and selective clinical candidates for the treatment of inflammatory diseases.
References
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IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases … - ResearchGate. (URL: [Link])
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Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (URL: [Link])
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (URL: [Link])
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Kinase profile of dasatinib | Download Table - ResearchGate. (URL: [Link])
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Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed. (URL: [Link])
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Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PubMed. (URL: [Link])
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Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC - NIH. (URL: [Link])
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Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed. (URL: [Link])
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. (URL: [Link])
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])
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Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC - PubMed Central. (URL: [Link])
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6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one - PubChem - NIH. (URL: [Link])
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Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - NIH. (URL: [Link])
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Fluorinated mechanism-based inhibitors: common themes and recent developments. (URL: [Link])
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. (URL: [Link])
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Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... - ResearchGate. (URL: [Link])
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Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (URL: [Link])
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Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH. (URL: [Link])
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Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. (URL: [Link])
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Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
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Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (URL: [Link])
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Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PubMed Central. (URL: [Link])
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Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors | Request PDF - ResearchGate. (URL: [Link])
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Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery - UH Institutional Repository. (URL: [Link])
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8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem. (URL: [Link])
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Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library - PubMed. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-8-fluoronaphthalen-2-ol
As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not a mere procedural formality; it is a critical component of responsible research. This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of 6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0), a halogenated aromatic compound. Our focus extends beyond simple instructions to elucidate the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundational step in its safe management. 6-Bromo-8-fluoronaphthalen-2-ol is classified as a hazardous substance, and its risk profile necessitates careful handling and disposal. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1][2][3]
| Hazard Category | GHS Pictogram | Hazard Statement | Causality and Scientific Insight |
| Acute Toxicity |
The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic compound . This is the single most critical piece of information for determining its proper disposal pathway. During combustion, halogenated compounds can decompose to form highly toxic and corrosive gases, such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[4][5] This necessitates specialized disposal methods to prevent environmental release and equipment damage.
Part 2: The Core Principle: Segregation of Halogenated Waste
The cornerstone of compliant chemical waste management is rigorous segregation. Halogenated and non-halogenated waste streams must never be mixed.[4][6][7]
The Rationale: Standard chemical incinerators are not equipped to handle the acidic gases produced by the combustion of halogenated materials. Disposal facilities that can manage this waste stream use specialized incinerators with "scrubbers" to neutralize these acid gases before they are released into the atmosphere.[8] This specialized handling results in significantly higher disposal costs for halogenated waste compared to non-halogenated solvents.[7][9] Improperly mixing a small amount of halogenated waste into a large drum of non-halogenated waste contaminates the entire container, forcing it to be treated as halogenated waste at a much higher cost and environmental burden.
The following workflow diagram illustrates the critical decision point in laboratory waste segregation.
Caption: Waste Segregation Decision Workflow
Part 3: Step-by-Step Disposal Protocol for 6-Bromo-8-fluoronaphthalen-2-ol
Adherence to a standardized protocol is essential for ensuring safety and compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the correct PPE to mitigate exposure risks.[2][3]
-
Gloves: Wear double nitrile or Viton gloves for adequate chemical resistance.[10]
-
Eye Protection: Chemical splash goggles are mandatory.[3]
-
Protective Clothing: A fully buttoned laboratory coat must be worn.[10]
Step 2: Select and Label the Waste Container
-
Container Choice: Use a designated hazardous waste container that is chemically compatible with halogenated organics. Polyethylene containers are a common and appropriate choice.[9][10] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[10]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[4] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
Step 3: Waste Collection and Segregation
-
Location: All transfers of waste must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Segregation: This is the most critical step. Ensure the 6-Bromo-8-fluoronaphthalen-2-ol waste is added ONLY to a container designated for Halogenated Organic Waste .
-
Incompatibilities: Do NOT mix this waste with the following:[7][9][10]
-
Non-halogenated organic solvents (e.g., acetone, hexane, ethanol).
-
Acids or bases.
-
Strong oxidizing agents.
-
Heavy metals.
-
-
Container Management: Keep the waste container tightly closed except when actively adding waste.[4][9]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated SAA within your laboratory. This area must be under the control of the laboratory personnel.
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[10]
-
Visibility: Ensure the hazardous waste label is always clearly visible.[9]
Step 5: Arrange for Final Disposal
-
Contact EH&S: When the waste container is nearly full (e.g., 75% capacity), or if you are generating waste infrequently, schedule a pickup with your institution's EH&S department.[9]
-
Regulatory Compliance: EH&S will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in full compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]
Part 4: Emergency Procedures for Accidental Spills
In the event of a small, manageable spill, follow these procedures.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: Wear double nitrile gloves, chemical splash goggles, and a lab coat. A respirator may be necessary depending on the scale of the spill.[10]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[10]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealable, compatible container (e.g., a heavy-duty plastic bag or a designated solid waste container).[9][10]
-
Label as Waste: Seal the container and label it as "Hazardous Waste" containing "6-Bromo-8-fluoronaphthalen-2-ol and absorbent material."
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Request Pickup: Arrange for the disposal of the spill cleanup waste through your EH&S department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Conclusion
The responsible disposal of 6-Bromo-8-fluoronaphthalen-2-ol is a multi-step process governed by the core principle of halogenated waste segregation. By understanding the chemical's hazards, adhering to strict segregation and labeling protocols, and following established institutional procedures, you protect yourself, your colleagues, and the environment. This commitment to safety and compliance is the hallmark of scientific excellence.
References
- BLD Pharm. (n.d.). 82995-06-0|6-Bromo-8-fluoronaphthalen-2-ol.
- Bucknell University. (2016). Hazardous Waste Segregation.
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- Temple University. (n.d.). Halogenated Solvents in Laboratories.
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- Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety website.
- ECHEMI. (n.d.). 6-Bromo-2-naphthalenol SDS, 15231-91-1 Safety Data Sheets.
- Fisher Scientific. (2021). Safety Data Sheet: 6-Bromo-2-naphthol.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Bromo-2-(bromomethyl)naphthalene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methyl-2-pentene.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-8-fluoronaphthalen-2-ol
Researchers and drug development professionals handling novel chemical entities like 6-Bromo-8-fluoronaphthalen-2-ol are at the forefront of innovation. This position also demands an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0), ensuring both personal safety and the integrity of your research. While specific toxicological data for this compound is limited, a thorough analysis of its chemical structure and data from analogous halogenated naphthalenols allows for a robust and cautious approach to its handling.
Immediate Safety Profile: Understanding the Risks
6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic alcohol. Based on available data for this compound and structurally similar chemicals, the primary hazards should be assumed to be:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.
Core PPE Requirements: A Multi-Layered Defense
The selection of appropriate PPE is contingent on the scale of the experiment and the potential for exposure. The following table outlines the minimum recommended PPE for handling 6-Bromo-8-fluoronaphthalen-2-ol in a typical laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance against a broad range of chemicals, including halogenated and aromatic hydrocarbons.[6][7] Double-gloving is recommended for neat transfers. |
| Eye Protection | Safety Goggles with Side-Shields | Protects against splashes and airborne particles.[2][3] |
| Face Protection | Face Shield (in addition to goggles) | Required when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions that are being heated or stirred vigorously.[7][8] |
| Body Protection | Chemical-Resistant Lab Coat | A lab coat made of a material resistant to chemical permeation is essential to protect skin and personal clothing.[6][9] |
| Respiratory Protection | NIOSH-approved Respirator (as needed) | Required if handling the powder outside of a certified chemical fume hood or if aerosolization is likely. A risk assessment should determine the specific type of respirator and cartridge needed.[3][10] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills. |
Operational Plans: From Preparation to Disposal
A proactive approach to safety involves planning every step of the process, from the moment the chemical is received to its final disposal.
Receiving and Storage
Upon receipt, inspect the container for any damage. 6-Bromo-8-fluoronaphthalen-2-ol should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] Ensure the storage location is away from strong oxidizing agents and strong bases.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Designate a specific area for the work and ensure it is free of clutter.
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don your safety goggles.
-
If required by your risk assessment, don your respirator.
-
Wash and dry your hands thoroughly before donning gloves. When double-gloving, ensure the outer glove overlaps the cuff of the lab coat.
-
-
Weighing and Transfer:
-
Always handle the solid compound within a chemical fume hood to minimize inhalation risk.[11]
-
Use a disposable weighing boat and clean spatulas.
-
When transferring the compound, do so slowly and carefully to avoid creating dust.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly.
-
If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with your bare hands.
-
Remove your lab coat, turning it inside out as you do so.
-
Remove your face shield (if used) and then your safety goggles.
-
If a respirator was used, remove it last.
-
Wash your hands thoroughly with soap and water.
-
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on task-specific risks.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the compound is a powder.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[2] Avoid generating dust.
-
For spills of the compound in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
In case of personal exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[11]
Disposal Plan
All waste containing 6-Bromo-8-fluoronaphthalen-2-ol, including contaminated PPE, weighing boats, and absorbent materials, must be treated as hazardous waste.[12]
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container. The waste should be classified as halogenated organic waste.[12]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Do not dispose of this chemical down the drain or in regular trash.[12]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory practice.
References
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. PubChem Compound Database. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-2-naphthalenol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. PubChem Compound Database. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). 6-Bromo-8-fluoronaphthalen-2-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Bromonaphthalen-2-ol. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
